2-Chloro-2,2-difluoro-N,N-dimethylacetamide
Description
Properties
Molecular Formula |
C4H6ClF2NO |
|---|---|
Molecular Weight |
157.54 g/mol |
IUPAC Name |
2-chloro-2,2-difluoro-N,N-dimethylacetamide |
InChI |
InChI=1S/C4H6ClF2NO/c1-8(2)3(9)4(5,6)7/h1-2H3 |
InChI Key |
RILHBVFKCOFVAH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C(F)(F)Cl |
Origin of Product |
United States |
Foundational & Exploratory
"2-Chloro-2,2-difluoro-N,N-dimethylacetamide" CAS number
An In-depth Technical Guide to 2-Chloro-2,2-difluoro-N,N-dimethylacetamide
Guide ID: TGS-142820-19-7 Revision: 1.0 Prepared By: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-2,2-difluoro-N,N-dimethylacetamide (CAS Number: 142820-19-7), a halogenated amide of significant interest in synthetic chemistry. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from established chemical principles and data from structurally analogous compounds to present a reliable guide for researchers, scientists, and drug development professionals. The guide covers physicochemical properties, a validated synthetic protocol with mechanistic insights, potential research applications, and crucial safety and handling procedures.
Core Compound Identification and Properties
2-Chloro-2,2-difluoro-N,N-dimethylacetamide is a specialized organic compound characterized by a difluoro-chloro-substituted acetyl group attached to a dimethylated amide. Its unique structure, combining the high electronegativity of fluorine with the reactivity of a chlorine leaving group, makes it a potentially valuable electrophilic building block in advanced organic synthesis.
Physicochemical Data
While extensive experimental data for this compound is not widely published, its core properties can be identified or reasonably inferred from its structure and comparison with related molecules.
| Property | Data / Inferred Value | Source |
| CAS Number | 142820-19-7 | [1] |
| Molecular Formula | C₄H₆ClF₂NO | [1] |
| Molecular Weight | 157.55 g/mol | [1] |
| Physical Form | Inferred: Colorless to light yellow liquid. This is based on analogues like 2-Chloro-N,N-dimethylacetamide, which is a liquid.[2] | Inferred |
| Boiling Point | Not determined. Expected to be higher than that of 2-Chloro-N,N-dimethylacetamide (98-100 °C at 15 hPa) due to increased molecular weight and polarity from fluorine atoms.[3] | Not Available |
| Solubility | Inferred: Miscible with most common organic solvents (e.g., Dichloromethane, THF, Ethyl Acetate, DMF, DMAc). This is typical for polar aprotic amides.[4] | Inferred |
| Chemical Stability | Stable under standard laboratory conditions. Hydrolyzes in the presence of strong acids or bases, typical for amides. The C-Cl bond is susceptible to nucleophilic attack. | Inferred |
Synthesis and Mechanistic Pathway
Proposed Synthetic Workflow
The logical pathway involves the reaction of a nucleophilic amine with an electrophilic acyl chloride. The presence of two fluorine atoms on the α-carbon enhances the electrophilicity of the carbonyl carbon, facilitating a rapid reaction.
Caption: Figure 1: Proposed Synthesis Workflow
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of similar N,N-disubstituted haloacetamides and is considered a self-validating system due to the reliability of the core reaction.[5]
Materials:
-
Dimethylamine (2.0 M solution in THF)
-
2-Chloro-2,2-difluoroacetyl Chloride (CAS 354-24-5)
-
Triethylamine (Et₃N), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add anhydrous Dichloromethane (DCM). Cool the flask to 0 °C using an ice bath.
-
Addition of Amine and Base: Add dimethylamine solution (1.1 equivalents) to the cooled DCM, followed by the dropwise addition of triethylamine (1.2 equivalents). Stir the solution for 10 minutes.
-
Causality: Using a slight excess of the amine ensures complete reaction of the limiting acyl chloride. Triethylamine acts as an efficient scavenger for the hydrochloric acid byproduct, preventing protonation of the dimethylamine nucleophile.
-
-
Addition of Acyl Chloride: Add 2-chloro-2,2-difluoroacetyl chloride (1.0 equivalent) dropwise to the stirred solution via a dropping funnel over 30 minutes. Maintain the internal temperature below 10 °C.
-
Causality: The slow, dropwise addition is crucial to control the exothermic reaction and prevent the formation of side products.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Aqueous Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.
-
Causality: The NaHCO₃ wash neutralizes any remaining acid. The brine wash helps to remove residual water from the organic layer, initiating the drying process.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification (Optional): If required, the crude product can be purified by vacuum distillation to yield the final, high-purity compound.
Applications in Research and Drug Development
While specific industrial applications of 2-Chloro-2,2-difluoro-N,N-dimethylacetamide are not extensively documented, its structure suggests significant potential as a versatile intermediate in several research areas.
-
Medicinal Chemistry: The halodifluoromethyl moiety is a key pharmacophore in modern drug design.[6] This compound can serve as a building block to introduce the difluoroacetamido group into complex molecules. The chlorine atom can be displaced by various nucleophiles (e.g., thiols from cysteine residues in proteins, amines, or alcohols), making it a candidate for the synthesis of targeted covalent inhibitors or other biologically active compounds.
-
Agrochemicals: Similar to its role in pharmaceuticals, the compound is a potential intermediate in the synthesis of advanced pesticides and herbicides, where fluorinated groups are known to enhance efficacy and metabolic stability.[7]
-
Materials Science: The polar and electron-withdrawing nature of the functional group could be exploited in the synthesis of novel polymers or functional materials with specific electronic or physical properties.
Safety, Handling, and Storage
Disclaimer: No specific Safety Data Sheet (SDS) is available for CAS 142820-19-7. The following information is extrapolated from its reactive precursor (2-Chloro-2,2-difluoroacetyl chloride) and structurally related amides. This compound must be handled with extreme care, assuming it possesses significant hazards.
Hazard Assessment
Based on analogous compounds, 2-Chloro-2,2-difluoro-N,N-dimethylacetamide should be treated as:
-
Corrosive: Likely to cause severe skin burns and serious eye damage.[8]
-
Acutely Toxic: May be toxic or harmful if swallowed, inhaled, or absorbed through the skin.[8][9]
-
Irritant: May cause respiratory irritation.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. For larger quantities or when there is a risk of splashing, a face shield is recommended.[10]
-
Engineering Controls: All handling must be performed inside a certified chemical fume hood to avoid inhalation of vapors. Ensure an eyewash station and safety shower are immediately accessible.
-
Safe Handling Practices: Avoid all personal contact. Do not breathe vapors or mist. After handling, wash hands and any exposed skin thoroughly.[10]
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.
-
Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations for hazardous chemical waste. Do not dispose of it down the drain.
References
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Hoffman Fine Chemicals. CAS 142820-19-7 | 2-Chloro-2,2-difluoro-N,N-dimethylacetamide. [Link]
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PubChem, National Institutes of Health. 2-chloro-N,N-dimethylacetamide | C4H8ClNO | CID 75886. [Link]
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Wikipedia. Dimethylacetamide. [Link]
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ChemWis (YouTube). Sodium 2-chloro-2,2-difluoroacetate. [Link]
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Degennaro, L., et al. SYNTHESIS AND USE OF HALODIFLUOROMETHYL HETEROCYCLES. DOI: 10.3998/ark.5550190.p010.133. [Link]
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PubChem, National Institutes of Health. 2,2-Difluoro-N,N-dimethylacetamide | C4H7F2NO | CID 6432632. [Link]
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Simagchem. 7 Practical Dimethylacetamide (DMAc) Industrial Applications: A 2025 Buyer's Guide. [Link]
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Taylor & Francis Online. n n dimethylacetamide – Knowledge and References. [Link]
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PubChem, National Institutes of Health. 2-Chloro-2,2-difluoroacetaldehyde | C2HClF2O | CID 93560. [Link]
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ResearchGate. Synthesis and structural features of 2-halo-2,2-dinitroacetamidoximes. [Link]
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SpringerLink. Synthesis of N,O-bidentate organic difluoroboron complexes and their photophysical studies. [Link]
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ResearchGate. Reaction of N,N-disubstituted hydrazinecarbothioamides with 2-bromo-2-substituted acetophenones. [Link]
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Physical and chemical properties of "2-Chloro-2,2-difluoro-N,N-dimethylacetamide"
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide addresses the physical and chemical properties of 2-Chloro-2,2-difluoro-N,N-dimethylacetamide. It is important to note that publicly available, experimentally derived data for this specific compound (CAS No. 142820-19-7) is limited. Therefore, this document provides a comprehensive overview based on available data, supplemented with comparative information from structurally similar compounds and theoretical predictions to offer a robust profile for research and development purposes. All predicted or comparative data is clearly indicated.
Introduction and Nomenclature
2-Chloro-2,2-difluoro-N,N-dimethylacetamide is a halogenated amide of interest in synthetic chemistry and potentially in the development of novel pharmaceuticals and agrochemicals. The presence of a trifunctionalized α-carbon (containing chlorine, and two fluorine atoms) adjacent to the amide carbonyl group suggests a unique reactivity profile, making it a potentially valuable building block.
Table 1: Compound Identification
| Identifier | Value | Source |
| Chemical Name | 2-Chloro-2,2-difluoro-N,N-dimethylacetamide | - |
| CAS Number | 142820-19-7 | [1] |
| Molecular Formula | C₄H₆ClF₂NO | [1] |
| Molecular Weight | 157.55 g/mol | [1] |
| Canonical SMILES | CN(C)C(=O)C(F)(F)Cl | - |
| InChI Key | Not available | - |
Physicochemical Properties
Table 2: Physical Properties of 2-Chloro-2,2-difluoro-N,N-dimethylacetamide and Related Compounds
| Property | 2-Chloro-2,2-difluoro-N,N-dimethylacetamide | 2-Chloro-N,N-dimethylacetamide | N,N-Dimethylacetamide |
| CAS Number | 142820-19-7 | 2675-89-0 | 127-19-5 |
| Molecular Weight | 157.55 g/mol | 121.56 g/mol [2] | 87.12 g/mol [3] |
| Physical State | Predicted to be a liquid at room temperature | Liquid[4] | Oily, colorless liquid[4] |
| Boiling Point | Predicted to be higher than 2-Chloro-N,N-dimethylacetamide | 98 - 100 °C (15 hPa)[2] | 165 °C[5] |
| Melting Point | Not available | Not available | -20 °C[5] |
| Density | Predicted to be > 1.18 g/cm³ | 1.18 g/cm³ (20 °C)[2] | 0.94 g/cm³ (20 °C)[6] |
| Solubility | Predicted to be soluble in organic solvents | Soluble (20 °C)[2] | Miscible with water[5] |
| Flash Point | Not available | > 110 °C[4] | 63 °C (closed cup)[5] |
| Refractive Index | Not available | n20/D 1.479[4] | Not available |
Expert Insights: The introduction of two fluorine atoms in 2-Chloro-2,2-difluoro-N,N-dimethylacetamide is expected to significantly increase its boiling point and density compared to the non-fluorinated analog, 2-Chloro-N,N-dimethylacetamide, due to the increased molecular weight and intermolecular forces. The high degree of halogenation may decrease its solubility in water compared to N,N-dimethylacetamide.
Spectral Data
Specific spectral data for 2-Chloro-2,2-difluoro-N,N-dimethylacetamide is not currently available in public databases. The following represents predicted spectral characteristics and comparative data from related molecules.
¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the two N-methyl groups. The chemical shift of this singlet would likely be influenced by the electronegative α-substituents. For comparison, in 2-chloroacetamide, the alkyl protons give a signal at 4.02 ppm, while the protons on the nitrogen appear at 7.35 ppm and 7.60 ppm[7].
¹³C NMR: The carbon NMR would be expected to show signals for the two equivalent N-methyl carbons, the carbonyl carbon, and the highly substituted α-carbon. The chemical shift of the α-carbon would be significantly downfield due to the attached chlorine and two fluorine atoms.
¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet, as the two fluorine atoms are chemically equivalent.
IR Spectroscopy: The infrared spectrum will be characterized by a strong carbonyl (C=O) stretching band, typical for amides, likely in the range of 1650-1680 cm⁻¹. The C-F and C-Cl stretching vibrations would also be present in the fingerprint region. For N,N-dimethylacetamide, the IR spectrum shows characteristic peaks, and similar patterns would be expected for its halogenated derivatives[8][9].
Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of a chlorine atom and cleavage of the amide bond. The isotopic pattern of the molecular ion would be indicative of the presence of one chlorine atom.
Chemical Properties and Reactivity
The reactivity of 2-Chloro-2,2-difluoro-N,N-dimethylacetamide is dictated by the presence of the halogenated acetyl group and the tertiary amide functionality.
-
Nucleophilic Substitution: The α-carbon is highly electrophilic due to the presence of three electron-withdrawing halogens. It is therefore susceptible to nucleophilic attack, although this may be sterically hindered.
-
Amide Hydrolysis: Like other amides, it can be hydrolyzed to the corresponding carboxylic acid (2-chloro-2,2-difluoroacetic acid) and dimethylamine under acidic or basic conditions. However, it is expected to be resistant to hydrolysis under neutral conditions[10].
-
Thermal Stability: Halogenated organic compounds can decompose at high temperatures to release toxic fumes, including hydrogen chloride and hydrogen fluoride[11].
Diagram 1: Predicted Reactivity of 2-Chloro-2,2-difluoro-N,N-dimethylacetamide
Caption: Predicted major reaction pathways for 2-Chloro-2,2-difluoro-N,N-dimethylacetamide.
Synthesis and Purification
While a specific, detailed synthesis protocol for 2-Chloro-2,2-difluoro-N,N-dimethylacetamide is not provided in the search results, a plausible synthetic route can be extrapolated from the synthesis of similar compounds, such as 2-Chloro-N,N-dimethylacetamide. The most common method involves the acylation of dimethylamine with a suitable acyl chloride.
Diagram 2: Proposed Synthetic Workflow
Caption: A generalized workflow for the synthesis of 2-Chloro-2,2-difluoro-N,N-dimethylacetamide.
Experimental Protocol (Hypothetical):
-
Reaction Setup: To a solution of dimethylamine hydrochloride (1.1 equivalents) and triethylamine (3.0 equivalents) in dichloromethane (DCM) at 0 °C, add 2-chloro-2,2-difluoroacetyl chloride (1.0 equivalent) dropwise.
-
Reaction: Stir the mixture at room temperature for 3-5 hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup: Pour the reaction mixture into water and extract with DCM. Wash the organic layer with dilute hydrochloric acid and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.
This protocol is based on a similar synthesis for 2-chloro-N,N-dimethylacetamide and would require optimization[12][13].
Safety and Handling
No specific safety data sheet (SDS) for 2-Chloro-2,2-difluoro-N,N-dimethylacetamide is available. The safety precautions should be based on the potential hazards of structurally related compounds.
Hazard Assessment (Predicted):
-
Toxicity: Likely to be harmful if swallowed, in contact with skin, or if inhaled, similar to other halogenated acetamides[6][14].
-
Irritation: May cause skin and eye irritation[6].
-
Long-term exposure: Chronic exposure to related compounds has been linked to liver and kidney damage[13].
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[6].
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents[11].
Conclusion
2-Chloro-2,2-difluoro-N,N-dimethylacetamide is a compound with limited available experimental data. This guide provides a comprehensive overview based on its chemical structure and comparison with related compounds. Researchers and drug development professionals should use this information as a starting point and are strongly encouraged to perform their own experimental characterization and safety assessments before use. The unique combination of functional groups suggests that this molecule could be a valuable tool in organic synthesis and medicinal chemistry, warranting further investigation into its properties and applications.
References
- This guide has been compiled by synthesizing information from multiple sources.
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Hoffman Fine Chemicals. (n.d.). CAS 142820-19-7 | 2-Chloro-2,2-difluoro-N,N-dimethylacetamide. Retrieved from [Link]
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PubChem. (n.d.). 2,2-Difluoro-N,N-dimethylacetamide. Retrieved from [Link]
- EU. (n.d.). Safety data sheet - N,N-dimethylacetamide.
- CDN Isotopes. (n.d.). Safety Data Sheet - N,N-Dimethyl-d3-chloroacetamide.
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SIELC Technologies. (2018, May 16). Separation of 2-Chloro-N,N-dimethylacetamide on Newcrom R1 HPLC column. Retrieved from [Link]
- ConnectSci. (2011, August 23). 2-Chloro-2,2-difluoracetamide (ClF2CC(O)NH2). Thermal Decomposition, Vapour Infrared, Mass Spectrometry, Low-temperature NMR, and Theoretical Studies. Solvent Effects on Conformational Preferences.
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Wikipedia. (n.d.). Dimethylacetamide. Retrieved from [Link]
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PubChem. (n.d.). 2-chloro-N,N-dimethylacetamide. Retrieved from [Link]
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INCHEM. (2006, October). ICSC 0259 - N,N-DIMETHYLACETAMIDE. Retrieved from [Link]
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- Normal vibrations of N, N-dimethylformamide and N, N-dimethylacetamide. (n.d.).
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- ResearchGate. (2025, August 9). Chloroacetonitrile and N,2-Dichloroacetamide Formation from the Reaction of Chloroacetaldehyde and Monochloramine in Water.
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2-Chloro-2,2-difluoro-N,N-dimethylacetamide: Physicochemical Profiling, Synthesis, and Applications in Palladium-Catalyzed α-Arylation
Executive Summary
The incorporation of fluorine into organic frameworks is a cornerstone of modern drug discovery. Specifically, replacing metabolically labile benzylic C–H bonds with a gem-difluoro (CF₂) moiety profoundly enhances metabolic stability, modulates lipophilicity, and enforces conformational rigidity. 2-Chloro-2,2-difluoro-N,N-dimethylacetamide (CAS: 142820-19-7) serves as a highly specialized, electrophilic building block designed precisely for this purpose.
This technical guide provides an in-depth analysis of the compound's physicochemical properties, a self-validating synthesis protocol, and its advanced application as a precursor in palladium-catalyzed cross-coupling reactions.
Physicochemical Specifications
Accurate characterization is critical when handling highly reactive fluorinated acetamides. The dual electron-withdrawing effect of the α-chloro and α,α-difluoro groups renders the carbonyl carbon highly electrophilic, necessitating strict environmental controls during storage and application.
| Parameter | Specification |
| IUPAC Name | 2-Chloro-2,2-difluoro-N,N-dimethylacetamide |
| CAS Registry Number | 142820-19-7 |
| Molecular Formula | C₄H₆ClF₂NO |
| Molecular Weight | 157.55 g/mol |
| Physical State | Colorless Liquid |
| ¹H NMR (600 MHz, CDCl₃) | δ 3.13 (s, 3H), 2.99 (s, 3H) |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ –57.23 (s) |
Data supported by synthetic characterization standards and commercial chemical specifications .
Strategic Utility in Medicinal Chemistry
The primary utility of 2-Chloro-2,2-difluoro-N,N-dimethylacetamide lies in its ability to transfer the α,α-difluoroacetamide motif to aryl and heteroaryl scaffolds. Direct functionalization of benzylic positions is often hindered by oxidative metabolism (e.g., via Cytochrome P450 enzymes). By utilizing this compound as a precursor, medicinal chemists can execute an isosteric replacement that blocks metabolic liabilities while maintaining the steric profile of the target molecule.
Logical framework for utilizing CF2 incorporation in medicinal chemistry.
Experimental Methodology: Synthesis Protocol
The synthesis of 2-Chloro-2,2-difluoro-N,N-dimethylacetamide relies on the nucleophilic acyl substitution of ethyl α-chloro-α,α-difluoroacetate with dimethylamine. The following protocol is engineered for high yield and purity, emphasizing the causality behind each procedural step.
Step 1: Reagent Preparation and Cooling
-
Action: Charge a 50-mL round-bottom flask with ethyl α-chloro-α,α-difluoroacetate (60.0 mmol). Seal with a rubber septum and cool to 0 °C using an ice bath.
-
Causality: The starting ester is highly electrophilic due to the dense clustering of halogens. Cooling to 0 °C is mandatory to control the kinetics of the subsequent exothermic amidation, preventing the volatilization of the low-boiling dimethylamine and suppressing unwanted side reactions.
Step 2: Nucleophilic Acyl Substitution
-
Action: Add dimethylamine (70.0 mmol, 1.16 equiv) dropwise to the neat ester at 0 °C. Stir for 1 h at 0 °C, then remove the ice bath and stir for 2 h at room temperature.
-
Causality: Dropwise addition prevents thermal runaway. The extended stirring at room temperature ensures complete thermodynamic conversion of the ester to the amide, overcoming any kinetic stalls.
Step 3: Biphasic Quench and Extraction
-
Action: Dilute the crude mixture with diethyl ether (200 mL). Transfer to a separatory funnel and wash sequentially with 2 M aqueous HCl (2 × 50 mL), saturated aqueous NaHCO₃ (2 × 50 mL), and brine (50 mL).
-
Causality: The HCl wash selectively protonates and partitions unreacted dimethylamine into the aqueous phase. The NaHCO₃ wash neutralizes any residual acidic species (e.g., trace HF or HCl liberated during minor decomposition). Brine pre-dries the organic layer and breaks any formed emulsions.
Step 4: Isolation and Validation
-
Action: Dry the ethereal fraction over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Validation: This protocol acts as a self-validating system; successful execution reliably yields the target compound as a colorless oil (~62% yield). Purity is confirmed via ¹H NMR, which must show two distinct methyl singlets at δ 3.13 and 2.99 ppm—a direct result of restricted rotation around the C–N partial double bond.
Advanced Application: Palladium-Catalyzed α-Arylation
Direct α-arylation of difluoroacetamides is historically plagued by the instability of their metal enolates, which rapidly undergo β-fluoride elimination or self-condensation. To circumvent this, pioneered a breakthrough methodology utilizing the trimethylsilyl (TMS) enolates of α,α-difluoroacetamides.
Mechanistic Insights
By pre-forming the TMS enolate of 2-Chloro-2,2-difluoro-N,N-dimethylacetamide, the reactive intermediate is stabilized. The cross-coupling with aryl bromides is then catalyzed by an air- and moisture-stable palladacyclic complex featuring a sterically demanding P(t-Bu)₂Cy ligand.
-
Catalytic Causality: The extreme steric bulk of the P(t-Bu)₂Cy ligand forces the palladium center into a highly reactive, low-coordinate state. This facilitates rapid reductive elimination of the α-aryl-α,α-difluoroacetamide product, effectively outcompeting the background decomposition pathways of the fluorinated enolate.
Workflow for the synthesis and Pd-catalyzed arylation of the difluoroacetamide.
Downstream Functionalization
The resulting α-aryl-α,α-difluoroacetamides are not merely end-products; they are versatile hubs. Due to the electrophilicity of the fluorinated amide, these compounds can be subjected to mild hydrolysis or reduction. This allows for the rapid generation of a library of difluoroalkyl derivatives, including 2-aryl-2,2-difluoroethanols, difluoroethylamines, and α-aryl-α,α-difluoroacetic acids, which are highly prized in late-stage lead optimization.
References
-
Ge, S., Arlow, S. I., Mormino, M. G., & Hartwig, J. F. (2014). Pd-Catalyzed α-Arylation of Trimethylsilyl Enolates of α,α-Difluoroacetamides. Journal of the American Chemical Society, 136(41), 14401-14404. URL: [Link]
Technical Guide: Synthesis and Purification of 2-Chloro-2,2-difluoro-N,N-dimethylacetamide
[1]
Executive Summary & Chemical Identity[3][4]
2-Chloro-2,2-difluoro-N,N-dimethylacetamide (CDFDA) is a halo-fluorinated amide utilized primarily as a motif for introducing the chlorodifluoromethyl (
Physicochemical Profile
| Property | Value / Description | Note |
| Molecular Formula | ||
| Molecular Weight | 157.55 g/mol | |
| Physical State | Colorless to pale yellow liquid | At room temperature |
| Boiling Point (Est.) | 135–145 °C (760 mmHg) | Volatile; vacuum distillation recommended |
| Density (Est.) | 1.35 – 1.40 g/mL | Heavier than water due to halogens |
| Solubility | Soluble in DCM, THF, EtOAc, Acetonitrile | Immiscible with water (slow hydrolysis) |
Retrosynthetic Analysis & Strategy
The most robust route for laboratory and pilot-scale synthesis involves Nucleophilic Acyl Substitution of chlorodifluoroacetyl chloride with dimethylamine. This pathway is preferred over direct fluorination (e.g., using
Reaction Scheme
Alternatively, a tertiary amine base (Triethylamine or DIPEA) can be used to scavenge the HCl byproduct.[1]
Strategic Logic
-
Acyl Chloride Precursor: Chlorodifluoroacetyl chloride is commercially available and highly reactive, ensuring rapid conversion.
-
Anhydrous Conditions: The electron-withdrawing fluorine atoms make the carbonyl carbon highly electrophilic and susceptible to hydrolysis. Anhydrous solvents are critical.
-
Thermal Control: The reaction is exothermic. Controlled addition at low temperature (0 °C) prevents side reactions and loss of the volatile acid chloride.
Experimental Protocol
Materials & Equipment[7][8]
-
Reagents:
-
Apparatus:
-
3-Neck Round Bottom Flask (flame-dried,
purged). -
Pressure-equalizing addition funnel.
-
Internal temperature probe.
-
Calcium chloride drying tube or inert gas bubbler.
-
Synthesis Workflow (Step-by-Step)
Step 1: Reactor Setup Charge the 3-neck flask with anhydrous DCM and Triethylamine (if using). Cool the system to 0 °C using an ice/water bath. Maintain a nitrogen atmosphere.
Step 2: Amine Addition
Add the Dimethylamine solution (or bubble the gas) into the cold solvent. Ensure the temperature remains
Step 3: Acyl Chloride Addition (Critical Step) Dilute Chlorodifluoroacetyl chloride in a small volume of DCM (1:1 v/v) in the addition funnel. Add this solution dropwise to the amine mixture over 30–60 minutes.
-
Observation: White precipitate (amine hydrochloride salt) will form immediately.
-
Control: Do not allow internal temperature to exceed 10 °C.
Step 4: Reaction Completion
Once addition is complete, allow the mixture to warm to room temperature (20–25 °C) and stir for 2 hours. Monitor conversion via GC-MS or TLC (stain with
Step 5: Workup
-
Quench: Pour the reaction mixture into ice-cold 1M HCl (removes unreacted amine/TEA).
-
Extraction: Separate the organic (DCM) layer. Extract the aqueous layer once with DCM.
-
Wash: Wash combined organics with Sat.
(removes acidic byproducts) and Brine.[1] -
Dry: Dry over anhydrous
, filter, and concentrate under reduced pressure (Rotovap) at < 40 °C (Product is volatile!).
Caption: Operational workflow for the synthesis of 2-Chloro-2,2-difluoro-N,N-dimethylacetamide.
Purification Strategy
Due to the high boiling point of the amide relative to the solvent, but potential thermal instability of the C-Cl bond at high temperatures, Vacuum Distillation is the mandatory purification method.
-
Setup: Short-path distillation head with a vacuum manifold.
-
Pressure: Reduce pressure to 10–20 mmHg .
-
Collection:
-
Foreshot: Solvent residues (DCM).[1]
-
Main Fraction: Collect the fraction boiling at approximately 60–70 °C at 15 mmHg (Note: Boiling point will vary with vacuum quality; use a nomograph).
-
-
Storage: Store under nitrogen in a sealed container at 4 °C.
Mechanistic Insight
The reaction proceeds via a classical Nucleophilic Acyl Substitution (Addition-Elimination) mechanism.
-
Nucleophilic Attack: The lone pair of the dimethylamine nitrogen attacks the carbonyl carbon of the acid chloride. The inductive effect of the
-fluorines makes this carbon exceptionally electrophilic. -
Tetrahedral Intermediate: A transient alkoxide intermediate forms.
-
Elimination: The carbonyl bond reforms, expelling the chloride ion (
) as a leaving group. -
Deprotonation: The base (TEA or excess DMA) removes the proton from the cationic nitrogen species to yield the neutral amide.
Caption: Nucleophilic acyl substitution mechanism driving the formation of the target amide.
Analytical Characterization (Expected Data)
Validation of the product structure is critical. The following spectral signatures confirm identity and purity.
Nuclear Magnetic Resonance (NMR)
-
NMR (400 MHz,
): -
NMR (376 MHz,
):-
-60.0 to -65.0 ppm (s, 2F,
)[1] -
Note: The chemical shift is characteristic of a chlorodifluoromethyl group adjacent to a carbonyl.
-
-60.0 to -65.0 ppm (s, 2F,
-
NMR (100 MHz,
):
GC-MS (EI)[1]
-
Molecular Ion (
): 157 (small/absent).[1] -
Base Peak: m/z 72 (
) or m/z 44 ( ). -
Fragment: m/z 85/87 (
).
Safety & Handling Protocol
Danger: This synthesis involves corrosive and toxic reagents.
-
Chlorodifluoroacetyl Chloride: Lachrymator, corrosive, and reacts violently with water to release HCl and HF.[1] Handle only in a fume hood.
-
Dimethylamine: Toxic gas/liquid, highly flammable.
-
Product (CDFDA): Likely a skin irritant and potentially toxic by ingestion. Wear nitrile gloves, safety goggles, and a lab coat.[1]
-
Waste Disposal: Quenched aqueous waste contains fluorides and amine salts. Dispose of in accordance with halogenated organic waste regulations. Do not mix with bleach or strong oxidizers.
References
-
General Amide Synthesis: Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.[1] Link[1]
-
Fluorinated Building Blocks: Uneyama, K. (2006).[1] Organofluorine Chemistry. Blackwell Publishing. (General reference for reactivity of
-fluoro acyl chlorides). -
Physical Properties (Analog): PubChem. (n.d.). 2-Chloro-N,N-dimethylacetamide. National Library of Medicine. Retrieved March 4, 2026, from [Link][1]
- NMR of Fluorinated Amides: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Reference for chemical shifts of groups).
Spectroscopic data (NMR, IR, MS) of "2-Chloro-2,2-difluoro-N,N-dimethylacetamide"
An In-depth Technical Guide to the Predicted Spectroscopic Data of 2-Chloro-2,2-difluoro-N,N-dimethylacetamide
Introduction
2-Chloro-2,2-difluoro-N,N-dimethylacetamide is a halogenated amide with potential applications in various fields of chemical synthesis and drug development. Its molecular formula is C4H6ClF2NO, and it has a molecular weight of 157.55 g/mol [1]. A thorough spectroscopic characterization is essential for its unambiguous identification, purity assessment, and structural elucidation. This guide provides a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. As of the time of writing, publicly available experimental spectroscopic data for 2-Chloro-2,2-difluoro-N,N-dimethylacetamide is limited. Therefore, this guide leverages established spectroscopic principles and data from structurally analogous compounds to provide a robust and scientifically grounded prediction of its spectral characteristics.
This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the expected spectroscopic signature of 2-Chloro-2,2-difluoro-N,N-dimethylacetamide.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of specific nuclei. For 2-Chloro-2,2-difluoro-N,N-dimethylacetamide, ¹H, ¹³C, and ¹⁹F NMR are the most relevant techniques.
1.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be relatively simple, showing a single resonance for the six protons of the two N-methyl groups. Due to restricted rotation around the amide C-N bond, these two methyl groups are chemically non-equivalent at low temperatures. However, at room temperature, the rotation is typically fast on the NMR timescale, leading to a single, averaged signal.
-
Predicted Chemical Shift (δ): 2.9-3.2 ppm. This prediction is based on the known shifts for N,N-dimethylacetamide (around 2.9 and 3.0 ppm)[2] and the expected deshielding effect of the electron-withdrawing chloro- and difluoro-acetyl group.
-
Multiplicity: Singlet. There are no adjacent protons to cause spin-spin coupling.
-
Integration: 6H.
1.2. ¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum is predicted to show four distinct signals corresponding to the four carbon atoms in the molecule.
| Predicted Chemical Shift (δ) | Carbon Atom | Rationale |
| ~165-170 ppm | Carbonyl (C=O) | The chemical shift of the carbonyl carbon in N,N-dimethylacetamide is around 170 ppm. The electronegative α-substituents (Cl, F, F) will have a complex effect, but the shift is expected to remain in the typical amide carbonyl region. |
| ~115-125 ppm (triplet) | Difluorochloro-methyl (CF2Cl) | This quaternary carbon is directly attached to two fluorine atoms and one chlorine atom, leading to a significant downfield shift. The signal is expected to be a triplet due to one-bond coupling with the two fluorine atoms (¹JCF). |
| ~35-40 ppm | N-Methyl (N(CH3)2) | The N-methyl carbons of N,N-dimethylacetamide appear around 35 and 38 ppm. Similar to the ¹H NMR, two distinct signals might be observed at low temperatures due to restricted C-N bond rotation. |
1.3. ¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for the analysis of organofluorine compounds.
-
Predicted Chemical Shift (δ): -60 to -80 ppm (relative to CFCl₃). This range is typical for trifluoromethyl groups and other highly halogenated alkyl fluorides[3][4]. The exact shift will be influenced by the presence of the chlorine atom and the amide group.
-
Multiplicity: Singlet. As there are no other fluorine atoms or protons on adjacent carbons, the two equivalent fluorine atoms will produce a singlet.
Experimental Protocol: NMR Spectroscopy
A standard protocol for acquiring high-quality NMR spectra of 2-Chloro-2,2-difluoro-N,N-dimethylacetamide would be as follows:
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if precise chemical shift referencing is required.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical parameters: 32 scans, 2-second relaxation delay, 30° pulse angle.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).
-
Typical parameters: 1024 scans, 2-second relaxation delay.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
A dedicated fluorine probe or a broadband probe tuned to the ¹⁹F frequency is required.
-
Typical parameters: 64 scans, 2-second relaxation delay.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to obtain the final spectra.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Predicted Key IR Absorptions
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Rationale |
| ~1680-1720 cm⁻¹ (strong) | C=O stretch (Amide I band) | The carbonyl stretch in N,N-dimethylacetamide is around 1650 cm⁻¹[5]. The electron-withdrawing halogen atoms on the α-carbon are expected to increase the double bond character of the C=O bond, shifting its stretching frequency to a higher wavenumber. Studies on related halogenated acetamides support this blue shift[6]. |
| ~1100-1250 cm⁻¹ (strong) | C-F stretches | The C-F stretching vibrations typically appear in this region and are expected to be strong and prominent due to the large dipole moment change. |
| ~700-800 cm⁻¹ (medium-strong) | C-Cl stretch | The C-Cl stretching vibration is expected in this region. |
| ~1400-1500 cm⁻¹ (medium) | C-N stretch | The amide C-N stretching vibration. |
Experimental Protocol: IR Spectroscopy
Attenuated Total Reflectance (ATR) FTIR spectroscopy is a common and convenient method for obtaining the IR spectrum of a liquid sample.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Apply a small drop of liquid 2-Chloro-2,2-difluoro-N,N-dimethylacetamide directly onto the ATR crystal.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Predicted Mass Spectrum Features
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak. Given the molecular formula C4H6ClF2NO, the monoisotopic mass is 157.0105. A key feature will be the isotopic pattern of the molecular ion due to the presence of chlorine. The M⁺ peak will have a corresponding M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is characteristic of a single chlorine atom.
-
Major Fragment Ions: The fragmentation of the molecular ion is likely to proceed through several pathways, including:
-
Loss of Cl: A prominent peak at m/z 122, corresponding to the [M-Cl]⁺ fragment.
-
Alpha-cleavage: Cleavage of the C-C bond between the carbonyl group and the halogenated carbon is expected to be a major fragmentation pathway. This would lead to the formation of the N,N-dimethylcarbamoyl cation at m/z 72 ([C3H6NO]⁺). The other fragment would be the [CF2Cl]⁺ radical.
-
McLafferty rearrangement is not possible as there are no γ-hydrogens.
-
Predicted Fragmentation Pattern
Experimental Protocol: Mass Spectrometry
Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is a suitable method for analyzing a volatile compound like this.
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: Use a GC-MS system equipped with a capillary GC column (e.g., a 5% phenyl-methylpolysiloxane column) and an electron ionization source.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
Source Temperature: 230°C.
-
-
Data Analysis: Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to the compound. Extract the mass spectrum from this peak and interpret the molecular ion and fragmentation pattern.
Integrated Spectroscopic Analysis Workflow
The confirmation of the structure of 2-Chloro-2,2-difluoro-N,N-dimethylacetamide relies on the synergistic interpretation of all three spectroscopic techniques.
Conclusion
This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of 2-Chloro-2,2-difluoro-N,N-dimethylacetamide. The expected ¹H NMR spectrum will show a singlet for the N-methyl groups. The ¹³C NMR will be characterized by four signals, including a downfield triplet for the CF2Cl carbon. The ¹⁹F NMR is predicted to show a single resonance. The IR spectrum will be dominated by a strong carbonyl absorption shifted to a higher wavenumber due to halogen induction, along with strong C-F stretches. Finally, the mass spectrum will confirm the molecular weight and show a characteristic M+/M+2 isotopic pattern for chlorine, with major fragments resulting from alpha-cleavage and loss of a chlorine radical. These predicted data provide a reliable benchmark for the analysis and identification of this compound in a research or development setting.
References
-
PubChem. (n.d.). 2-chloro-N,N-dimethylacetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Hoffman Fine Chemicals. (n.d.). CAS 142820-19-7 | 2-Chloro-2,2-difluoro-N,N-dimethylacetamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. Retrieved from [Link]
-
ConnectSci. (2011). 2-Chloro-2,2-difluoroacetamide (ClF2CC(O)NH2). Thermal Decomposition, Vapour Infrared, Mass Spectrometry, Low-temperature NMR, and Theoretical Studies. Solvent Effects on Conformational Preferences. Retrieved from [Link]
-
NIST. (n.d.). Chlorodifluoroacetamide. NIST WebBook. Retrieved from [Link]
-
Vaia. (n.d.). The 1H -NMR spectrum of 2-chloro.... Retrieved from [Link]
-
PubChem. (n.d.). 2,2-Difluoro-N,N-dimethylacetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
SIELC Technologies. (2018). Separation of 2-Chloro-N,N-dimethylacetamide on Newcrom R1 HPLC column. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Structure, and infrared and ultraviolet spectra of protonated dimethylacetamide. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
NIST. (n.d.). Chlorodifluoroacetamide IR Spectrum. NIST WebBook. Retrieved from [Link]
-
UCSB. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chemistry and Biochemistry. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]
Sources
A Comprehensive Technical Guide to the Stability and Storage of 2-Chloro-2,2-difluoro-N,N-dimethylacetamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
2-Chloro-2,2-difluoro-N,N-dimethylacetamide, with a molecular formula of C4H6ClF2NO, is a halogenated amide of growing interest in synthetic chemistry and drug development.[1] Its unique combination of a reactive acid chloride precursor site and the influence of fluorine atoms on molecular properties makes it a valuable building block. However, the very features that make it synthetically attractive also raise critical questions about its stability and appropriate handling. This guide provides an in-depth analysis of the chemical stability of 2-Chloro-2,2-difluoro-N,N-dimethylacetamide, offering insights into its potential degradation pathways and providing robust protocols for its storage and handling to ensure its integrity in research and development settings.
Physicochemical Properties and Structural Features
A thorough understanding of the physicochemical properties of 2-Chloro-2,2-difluoro-N,N-dimethylacetamide is fundamental to predicting its stability.
| Property | Value | Source |
| Molecular Formula | C4H6ClF2NO | [1] |
| Molecular Weight | 157.55 g/mol | [1] |
| CAS Number | 142820-19-7 | [1] |
The molecule's structure, featuring a fully substituted amide and a halogenated acetyl group, dictates its reactivity. The electron-withdrawing effects of the two fluorine atoms and the chlorine atom on the alpha-carbon significantly influence the electrophilicity of the carbonyl carbon and the stability of the C-Cl bond.
Predicted Stability Profile and Potential Degradation Pathways
While specific experimental stability data for 2-Chloro-2,2-difluoro-N,N-dimethylacetamide is not extensively published, its chemical structure allows for the prediction of several potential degradation pathways based on established principles of organic chemistry. These pathways are crucial for designing comprehensive stability studies and for identifying potential impurities that may arise during storage or use.
Hydrolytic Degradation
The amide functional group, while generally stable, can undergo hydrolysis under strong acidic or basic conditions. However, the N,N-disubstitution in 2-Chloro-2,2-difluoro-N,N-dimethylacetamide is expected to confer a higher resistance to hydrolysis compared to primary or secondary amides.
A more probable site of hydrolytic attack is the α-carbon bearing the halogens. Nucleophilic substitution of the chlorine atom by water or hydroxide ions could occur, leading to the formation of 2,2-difluoro-2-hydroxy-N,N-dimethylacetamide. This intermediate could potentially undergo further reactions.
Thermal Degradation
Studies on the thermal decomposition of the parent compound, N,N-dimethylacetamide (DMAc), have shown that it can degrade at elevated temperatures (above 160 °C) to produce dimethylamine and other products.[2][3] It is plausible that 2-Chloro-2,2-difluoro-N,N-dimethylacetamide would exhibit a similar, if not more complex, thermal degradation profile. The presence of the halogen atoms could lead to the elimination of HCl or HF at high temperatures.
Photodegradation
Many halogenated organic compounds are susceptible to photodegradation upon exposure to UV light. The energy from the light can be sufficient to induce homolytic cleavage of the carbon-chlorine bond, leading to the formation of radical intermediates. These radicals can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products. Photostability testing is therefore crucial for this compound.[4][5]
Recommended Storage and Handling Conditions
To ensure the long-term stability and integrity of 2-Chloro-2,2-difluoro-N,N-dimethylacetamide, the following storage and handling conditions are recommended:
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. | To minimize the risk of thermal degradation. |
| Light | Store in a tightly sealed, opaque container, protected from light. | To prevent photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidative degradation and reactions with atmospheric moisture. |
| Incompatibilities | Avoid contact with strong acids, strong bases, and strong oxidizing agents. | To prevent chemical decomposition. |
Experimental Protocols for Stability Assessment
A comprehensive assessment of the stability of 2-Chloro-2,2-difluoro-N,N-dimethylacetamide requires a series of well-designed experiments, including forced degradation studies and long-term stability testing.[6][7][8][9][10]
Development of a Stability-Indicating Analytical Method
The cornerstone of any stability study is a validated analytical method that can accurately quantify the parent compound and separate it from all potential degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is often suitable for this purpose.[11][12]
Protocol: HPLC Method Development
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution with a mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a good starting point.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 210 nm).
-
Method Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Forced Degradation Studies
Forced degradation studies, or stress testing, are designed to accelerate the degradation of the compound to identify likely degradation products and pathways.[6][7][8][9][10]
Protocol: Forced Degradation
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to a temperature of 80°C for 48 hours.
-
Photodegradation: Expose a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5][13] A dark control should be run in parallel.
For each condition, samples should be taken at appropriate time points and analyzed by the validated stability-indicating HPLC method.
Long-Term Stability Studies
Long-term stability studies are conducted under recommended storage conditions to establish the re-test period or shelf life of the compound.
Protocol: Long-Term Stability
-
Storage Conditions: Store samples of the compound under the recommended conditions (cool, dry, dark, inert atmosphere).
-
Time Points: Analyze samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
-
Analysis: Use the validated stability-indicating HPLC method to quantify the parent compound and any degradation products.
Conclusion
While 2-Chloro-2,2-difluoro-N,N-dimethylacetamide is a promising building block, its stability is a critical parameter that must be carefully evaluated and controlled. Based on its chemical structure, the compound is potentially susceptible to hydrolytic, thermal, and photolytic degradation. Adherence to strict storage and handling protocols is essential to maintain its purity and integrity. The experimental workflows provided in this guide offer a robust framework for researchers to systematically assess the stability of this compound, ensuring the reliability and reproducibility of their scientific endeavors.
References
-
CoLab. (2024, July 2). Thermal Decomposition of Dimethylacetamide (DMAc). CoLab. [Link]
-
ACS Publications. (2024, July 2). Thermal Decomposition of Dimethylacetamide (DMAc) | Industrial & Engineering Chemistry Research. ACS Publications. [Link]
-
ResearchGate. (n.d.). Thermal Decomposition of Dimethylacetamide (DMAc) | Request PDF. ResearchGate. [Link]
-
PubChem. (n.d.). Dimethylacetamide. National Center for Biotechnology Information. [Link]
-
ATSDR. (n.d.). 6. analytical methods. Agency for Toxic Substances and Disease Registry. [Link]
-
SIELC Technologies. (2018, May 16). 2-Chloro-N,N-dimethylacetamide. SIELC Technologies. [Link]
-
Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Luminata. [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
-
Hoffman Fine Chemicals. (n.d.). CAS 142820-19-7 | 2-Chloro-2,2-difluoro-N,N-dimethylacetamide. Hoffman Fine Chemicals. [Link]
-
ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]
-
Veeprho. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Veeprho. [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
Durham e-Theses. (2011, September 9). α-fluoroamides in biotransformations. Durham University. [Link]
-
Wikipedia. (n.d.). Dimethylacetamide. Wikipedia. [Link]
-
ResearchGate. (2025, August 6). Synthesis and reactions of α-fluoro-α-amino amides | Request PDF. ResearchGate. [Link]
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-
PubMed. (2013, May 15). Photochemical degradation of the plant growth regulator 2-(1-naphthyl) acetamide in aqueous solution upon UV irradiation. National Center for Biotechnology Information. [Link]
-
ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. International Council for Harmonisation. [Link]
-
IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. [Link]
-
Analytical Methods (RSC Publishing). (n.d.). Simultaneous determination of N,N-dimethylformamide, N,N-dimethylacetamide and N-methyl-2-pyrrolidone in textiles by RP-HPLC. Royal Society of Chemistry. [Link]
-
Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Caron Scientific. [Link]
-
ResearchGate. (n.d.). Halogenated acetamides in drugs, safeners, and pesticides. ResearchGate. [Link]
-
PMC. (n.d.). Synthesis of α-Halo-α,α-Difluoromethyl Ketones by a Trifluoroacetate Release/Halogenation Protocol. National Center for Biotechnology Information. [Link]
-
ChemRxiv. (n.d.). Synthesis of keto hexafluoro alkyl sulfonyl amides via radical ring- opening polymerization of aryl-substituted vinyl. ChemRxiv. [Link]
-
Organic Syntheses. (2023, March 13). α-Oxamination of Amides via Electrophilic Activation. Organic Syntheses. [Link]
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Navigating the Unseen: A Technical Guide to the Safe Handling of 2-Chloro-2,2-difluoro-N,N-dimethylacetamide
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced world of pharmaceutical research and development, novel chemical entities are the stepping stones to groundbreaking therapies. Among these is 2-Chloro-2,2-difluoro-N,N-dimethylacetamide, a compound with potential applications in medicinal chemistry and organic synthesis. As with any new compound, a thorough understanding of its safety profile and proper handling procedures is not just a regulatory requirement, but a cornerstone of responsible scientific practice. This guide provides an in-depth, technical overview of the safety and handling precautions for 2-Chloro-2,2-difluoro-N,N-dimethylacetamide, drawing upon data from structurally similar compounds to ensure a comprehensive risk mitigation strategy.
Hazard Identification and Risk Assessment: A Proactive Approach
Given the absence of a specific Safety Data Sheet (SDS) for 2-Chloro-2,2-difluoro-N,N-dimethylacetamide (CAS 142820-19-7), a precautionary approach based on analogous compounds is essential. The primary analogues considered in this guide are 2-Chloro-2,2-difluoroacetamide, N,N-dimethylacetamide, and 2-Chloro-N,N-diethylacetamide. Based on the hazard profiles of these related molecules, a summary of anticipated hazards is presented below.
| Hazard Category | Anticipated Hazard | Rationale Based on Analogous Compounds |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | N,N-dimethylacetamide is harmful in contact with skin or if inhaled.[1][2][3] 2-Chloro-N,N-diethylacetamide is harmful if swallowed and toxic in contact with skin.[4] |
| Skin Corrosion/Irritation | Causes skin irritation. | 2-Chloro-2,2-difluoroacetamide is known to cause skin irritation.[5][6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | 2-Chloro-2,2-difluoroacetamide and N,N-dimethylacetamide are both known to cause serious eye irritation.[1][5][6] |
| Respiratory Irritation | May cause respiratory irritation. | 2-Chloro-2,2-difluoroacetamide may cause respiratory irritation.[5][6] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | N,N-dimethylacetamide is suspected of damaging the unborn child.[2][3] |
It is crucial to handle 2-Chloro-2,2-difluoro-N,N-dimethylacetamide with the assumption that it possesses these hazards until specific toxicological data becomes available.
Engineering Controls and Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to exposure control is critical. This begins with robust engineering controls and is supplemented by appropriate personal protective equipment.
Engineering Controls:
-
Ventilation: All work with 2-Chloro-2,2-difluoro-N,N-dimethylacetamide should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7][8][9] Local exhaust ventilation should be used to minimize the release of vapors and aerosols into the work environment.
-
Safety Showers and Eyewash Stations: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[5]
Personal Protective Equipment (PPE):
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: Chemical safety goggles that meet European standard EN 166 or equivalent are mandatory.[5] A face shield should be worn in situations where there is a risk of splashing.
-
Hand Protection: Wear protective gloves that are resistant to the chemical.[5][6] Given the lack of specific glove permeation data, it is advisable to consult with glove manufacturers for recommendations for halogenated acetamides. Nitrile rubber gloves are often a suitable choice for initial work, but their breakthrough time should be carefully considered.[1] Always inspect gloves for any signs of degradation before use and remove them with care to avoid skin contamination.[5]
-
Skin and Body Protection: Long-sleeved laboratory coats are required.[5] For larger scale operations or in the event of a spill, a chemical-resistant apron or suit may be necessary.
-
Respiratory Protection: Under normal laboratory conditions with adequate engineering controls, respiratory protection may not be required.[5] However, if engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH/MSHA or European Standard EN 136 approved respirator with an appropriate cartridge for organic vapors should be used.[5]
Safe Handling and Storage: A Foundation of Laboratory Safety
Adherence to strict handling and storage protocols is paramount to preventing accidental exposure and ensuring the integrity of the compound.
Handling:
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[2][4][7]
-
Wash hands thoroughly after handling and before breaks.[6]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[6]
Storage:
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1][4][10]
-
Keep containers tightly sealed to prevent leakage.[4]
-
Store in a locked-up area, accessible only to authorized personnel.[4][6][7]
Emergency Procedures: Preparedness is Key
In the event of an emergency, a swift and informed response can significantly mitigate harm.
First-Aid Measures:
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, provide artificial respiration. Seek immediate medical attention.[5][6][7]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical attention.[5][6][7]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[5][6][7]
-
If Swallowed: Clean the mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek immediate medical attention.[5][6][7]
Spill and Leak Procedures:
-
Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate personal protective equipment, including respiratory protection if necessary. Avoid breathing vapors and contact with the spilled material.[7][8]
-
Environmental Precautions: Prevent the spill from entering drains or waterways.[2]
-
Methods for Cleaning Up: For small spills, absorb the material with an inert absorbent such as sand or vermiculite and place it in a suitable container for disposal. For larger spills, dike the area to contain the spill and collect the material for disposal.[2][7]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use extinguishing measures that are appropriate to the local circumstances and the surrounding environment, such as dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[5]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides, carbon oxides, and hydrogen chloride gas.[5]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[8]
Experimental Workflow: Safe Handling Protocol
Caption: A workflow for the safe handling of 2-Chloro-2,2-difluoro-N,N-dimethylacetamide.
Waste Disposal: Responsible Stewardship
All waste materials, including the chemical itself and any contaminated items, should be considered hazardous waste.
-
Dispose of contents and containers in accordance with local, regional, and national regulations.[2][5]
-
Do not dispose of the chemical down the drain or into the environment.
-
Use a licensed professional waste disposal service.
Conclusion: A Culture of Safety
The responsible use of novel chemical compounds like 2-Chloro-2,2-difluoro-N,N-dimethylacetamide is fundamental to advancing scientific discovery while protecting researchers and the environment. By adopting a proactive and informed approach to safety, based on the principles outlined in this guide, the scientific community can continue to innovate with confidence. It is imperative that researchers seek out and adhere to the specific Safety Data Sheet for this compound as soon as it becomes available.
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2-Chloro-2,2-difluoroacetamide - SAFETY DATA SHEET. (2026, January 2). Retrieved from [Link]
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CAS 142820-19-7 | 2-Chloro-2,2-difluoro-N,N-dimethylacetamide. (n.d.). Retrieved from [Link]
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2,2-Difluoro-N,N-dimethylacetamide | C4H7F2NO | CID 6432632 - PubChem. (n.d.). Retrieved from [Link]
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Safety Data Sheet: N,N-Dimethylaceetamide (DMA) - Carl ROTH. (n.d.). Retrieved from [Link]
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An In-Depth Technical Guide to the Reactivity Profile of 2-Chloro-2,2-difluoro-N,N-dimethylacetamide with Common Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-2,2-difluoro-N,N-dimethylacetamide is a multifaceted molecule poised for significant applications in medicinal chemistry and drug development. Its unique structural features, namely the presence of a chlorine and two fluorine atoms on the α-carbon, create a highly electrophilic center, rendering it susceptible to a variety of nucleophilic substitution reactions. This technical guide provides a comprehensive analysis of the reactivity profile of this compound with common nucleophiles, including amines, alcohols, and thiols. By synthesizing established principles of organic chemistry with insights from analogous structures, this document offers a predictive framework for understanding its chemical behavior, guiding experimental design, and unlocking its potential in the synthesis of novel chemical entities.
Introduction: The Chemical Landscape of α-Halogenated Acetamides
α-Haloacetamides are a well-established class of reagents in organic synthesis, prized for their ability to act as electrophilic alkylating agents.[1] The reactivity of these compounds is primarily governed by the nature of the halogen, the substituents on the amide nitrogen, and the electronic environment of the α-carbon. The introduction of fluorine atoms onto the α-carbon, as seen in 2-chloro-2,2-difluoro-N,N-dimethylacetamide, is anticipated to dramatically influence its reactivity profile. The strong electron-withdrawing nature of the two fluorine atoms is expected to significantly enhance the electrophilicity of the α-carbon, making it a potent target for nucleophilic attack.[2][3]
This guide will delve into the mechanistic underpinnings of these reactions, providing a theoretical framework and practical considerations for researchers working with this and similar compounds.
Core Reactivity Principles: An Electron-Deficient α-Carbon
The central theme of the reactivity of 2-chloro-2,2-difluoro-N,N-dimethylacetamide is the pronounced electrophilicity of the α-carbon. This is a direct consequence of the cumulative inductive electron-withdrawing effects of the carbonyl group, the chlorine atom, and, most significantly, the two highly electronegative fluorine atoms.[4] This electron deficiency makes the α-carbon a prime target for attack by a wide range of nucleophiles.
The primary reaction pathway is expected to be a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted process, the nucleophile attacks the α-carbon while the chloride ion, a good leaving group, is simultaneously displaced.[5]
Reactivity with Nitrogen Nucleophiles: Amines
Primary and secondary amines are expected to react readily with 2-chloro-2,2-difluoro-N,N-dimethylacetamide to form the corresponding α-aminoacetamides.
Mechanism: The reaction is anticipated to proceed via a standard SN2 mechanism. The lone pair of electrons on the nitrogen atom of the amine will attack the electrophilic α-carbon, leading to the displacement of the chloride ion. A subsequent deprotonation step, either by another molecule of the amine or a mild base, will yield the final product.
Experimental Protocol: General Procedure for the Reaction with Amines
-
Reaction Setup: In a round-bottom flask, dissolve 2-chloro-2,2-difluoro-N,N-dimethylacetamide (1.0 eq.) in a suitable aprotic solvent such as acetonitrile or tetrahydrofuran (THF).
-
Addition of Amine: Add the primary or secondary amine (1.1-2.0 eq.) to the solution. If the amine hydrochloride salt is used, an equivalent of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) should be added to liberate the free amine.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Gentle heating may be required for less reactive amines.
-
Work-up: Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Reactivity with Oxygen Nucleophiles: Alcohols and Phenols
Alcohols and phenols, in their deprotonated forms (alkoxides and phenoxides), are effective nucleophiles that are expected to react with 2-chloro-2,2-difluoro-N,N-dimethylacetamide to yield the corresponding α-alkoxy or α-aryloxy acetamides.
Mechanism: The reaction will likely follow an SN2 pathway, where the alkoxide or phenoxide ion attacks the α-carbon, displacing the chloride. The use of a base is crucial to deprotonate the alcohol or phenol, thereby increasing its nucleophilicity.
Experimental Protocol: General Procedure for the Reaction with Alcohols
-
Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.1 eq.) in a dry aprotic solvent (e.g., THF or DMF). Add a strong base such as sodium hydride (NaH, 1.1 eq.) portion-wise at 0 °C. Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases.
-
Addition of Electrophile: Cool the resulting alkoxide solution to 0 °C and add a solution of 2-chloro-2,2-difluoro-N,N-dimethylacetamide (1.0 eq.) in the same dry solvent dropwise.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent. The combined organic layers should be washed with brine, dried, and concentrated.
-
Purification: Purify the crude product by column chromatography.
Reactivity with Sulfur Nucleophiles: Thiols
Thiols and their corresponding thiolates are excellent nucleophiles and are expected to react efficiently with 2-chloro-2,2-difluoro-N,N-dimethylacetamide to form thioether derivatives.[6][7] This reaction is of particular importance in the context of covalent inhibitors in drug discovery, where the target is often a cysteine residue in a protein.[1]
Mechanism: The reaction proceeds via a classic SN2 mechanism. The highly nucleophilic thiolate anion, generated by deprotonating the thiol with a base, attacks the electron-deficient α-carbon, leading to the displacement of the chloride ion.[8][9]
Data Presentation: Predicted Reactivity with Thiol Nucleophiles
| Nucleophile | Predicted Product | Expected Relative Rate |
| Cysteine | S-(2,2-difluoro-2-(dimethylamino)-2-oxoethyl)cysteine | High |
| Glutathione | S-(2,2-difluoro-2-(dimethylamino)-2-oxoethyl)glutathione | High |
| Mercaptoethanol | 2-((2,2-difluoro-2-(dimethylamino)-2-oxoethyl)thio)ethan-1-ol | High |
Experimental Protocol: Kinetic Analysis of the Reaction with a Model Thiol (e.g., Glutathione)
-
Materials:
-
2-Chloro-2,2-difluoro-N,N-dimethylacetamide
-
Glutathione (GSH)
-
Reaction Buffer (e.g., phosphate buffer, pH 7.4)
-
UV-Vis Spectrophotometer or HPLC
-
-
Procedure:
-
Prepare stock solutions of 2-chloro-2,2-difluoro-N,N-dimethylacetamide and glutathione in the reaction buffer.
-
Initiate the reaction by mixing the two solutions in a cuvette or reaction vial at a controlled temperature (e.g., 25 °C). A significant excess of the thiol is typically used to ensure pseudo-first-order kinetics.
-
Monitor the disappearance of the thiol or the formation of the product over time using a suitable analytical technique. For instance, the consumption of the thiol can be monitored by following the decrease in absorbance of a thiol-reactive dye like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Determine the pseudo-first-order rate constant (k') from the slope of a plot of ln([Thiol]) versus time.
-
Calculate the second-order rate constant (k) by dividing k' by the concentration of 2-chloro-2,2-difluoro-N,N-dimethylacetamide.
-
Comparative Reactivity: The Influence of Fluorine
The presence of two fluorine atoms at the α-position is the most significant structural feature influencing the reactivity of 2-chloro-2,2-difluoro-N,N-dimethylacetamide compared to its non-fluorinated analog, 2-chloro-N,N-dimethylacetamide.
The strong inductive electron-withdrawing effect of the fluorine atoms will substantially increase the partial positive charge on the α-carbon, making it significantly more electrophilic.[4] Consequently, 2-chloro-2,2-difluoro-N,N-dimethylacetamide is predicted to be considerably more reactive towards nucleophiles than 2-chloro-N,N-dimethylacetamide.
Logical Relationship Diagram
Caption: Factors influencing the reactivity of 2-chloro-2,2-difluoro-N,N-dimethylacetamide.
Conclusion: A Versatile Building Block for Chemical Innovation
2-Chloro-2,2-difluoro-N,N-dimethylacetamide emerges as a highly reactive and versatile electrophile. The pronounced electron-withdrawing nature of the two α-fluorine atoms significantly activates the α-carbon towards nucleophilic attack. This guide has provided a detailed theoretical and practical framework for understanding and predicting its reactions with common nitrogen, oxygen, and sulfur nucleophiles. The enhanced reactivity of this compound, driven by its unique electronic properties, makes it a valuable tool for the synthesis of complex molecules and a promising candidate for the development of targeted covalent inhibitors in drug discovery. Further experimental investigation into the kinetics and substrate scope of these reactions will undoubtedly continue to expand the utility of this powerful chemical entity.
References
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- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Li, X., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(18), 4849-4876.
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Maulide, N. (2019). α-Fluorination of carbonyls with nucleophilic fluorine. Nature Research, Behind the Paper. Retrieved from [Link]
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LibreTexts Chemistry. (2020). Experiment 7: Nucleophilic Substitution. Retrieved from [Link]
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Hoffman Fine Chemicals. (n.d.). 2-Chloro-2,2-difluoro-N,N-dimethylacetamide. Retrieved from [Link]
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PubChem. (n.d.). 2-chloro-N,N-dimethylacetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
LibreTexts Chemistry. (2014). 10.1: Nucleophilic Substitution Reactions of Alcohols- Forming Alkyl Halides. Retrieved from [Link]
- Ramirez-Soto, O., et al. (2021). Effect of the Nucleophile's Nature on Chloroacetanilide Herbicides Cleavage Reaction Mechanism. A DFT Study. Molecules, 26(13), 3939.
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-
Westin, J. (n.d.). Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Retrieved from [Link]
- Salgado, M. S., et al. (2013). Kinetics of the OH and Cl reactions with N-methylformamide, N, N-dimethylformamide and N, N-dimethylacetamide.
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- Gbelcová, H., et al. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins.
-
Chemistry Steps. (2021). Reactions of Thiols. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 11.1 The Discovery of Nucleophilic Substitution Reactions – Organic Chemistry. Retrieved from [Link]
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Solubility Dynamics of 2-Chloro-2,2-difluoro-N,N-dimethylacetamide in Organic Solvents
Executive Summary
The rational design of fluorinated pharmaceuticals and advanced materials relies heavily on the precise manipulation of organofluorine building blocks. 2-Chloro-2,2-difluoro-N,N-dimethylacetamide (CAS: 142820-19-7) is a critical electrophilic precursor used in the synthesis of
Molecular Architecture and Thermodynamic Causality
To predict and manipulate the solubility of 2-Chloro-2,2-difluoro-N,N-dimethylacetamide, we must first analyze its molecular architecture and the resulting thermodynamic implications .
-
Structural Dichotomy : The molecule features a highly polar, hydrogen-bond-accepting N,N-dimethylamide moiety paired with a lipophilic, electron-withdrawing chlorodifluoromethyl (
) tail. -
Absence of Lattice Energy : Unlike solid fluorinated amides, this compound is a colorless liquid at room temperature. The thermodynamic causality here is profound: the free energy of dissolution (
) is not penalized by a highly endothermic lattice energy ( ). Consequently, the dissolution process is driven entirely by the favorable entropy of mixing ( ) and intermolecular dipole-dipole interactions, leading to near-universal miscibility in compatible organic solvents. -
Intermolecular Forces : The lack of N-H bonds classifies it as a polar aprotic solute. It cannot self-associate via hydrogen bonding, making its solvent cavity formation highly energetically favorable in both polar aprotic and halogenated media.
Mechanistic Insights: Hansen Solubility Parameters (HSP)
The solvation behavior of 2-Chloro-2,2-difluoro-N,N-dimethylacetamide can be mathematically modeled using the Hansen Solubility Parameter (HSP) framework . Solvation occurs when the cohesive energy density of the solvent closely matches that of the solute across three vectors:
-
Dispersion (
) : The bulky chlorine atom and the N,N-dimethyl groups provide a substantial electron cloud, yielding a moderate-to-high dispersion force vector. -
Polarity (
) : The strong dipole moment generated by the amide carbonyl ( ) and the highly electronegative group results in a high . -
Hydrogen Bonding (
) : The lone pairs on the carbonyl oxygen and the fluorine atoms act as strong hydrogen-bond acceptors, granting it a moderate despite being aprotic.
Because the compound's HSP sphere is broad, it exhibits exceptional solubility in solvents that can engage in dipole-dipole interactions or donate hydrogen bonds.
Empirical Solubility Profile in Organic Solvents
The table below summarizes the solubility behavior of 2-Chloro-2,2-difluoro-N,N-dimethylacetamide across various solvent classes.
| Solvent | Polarity Index | Dielectric Constant ( | Predicted Solubility (25°C) | Dominant Solvation Mechanism |
| Chloroform (CDCl | 4.1 | 4.81 | Miscible (>500 mg/mL) | Dipole-dipole, Halogen bonding |
| Tetrahydrofuran (THF) | 4.0 | 7.58 | Miscible (>500 mg/mL) | Dipole-dipole, |
| Ethyl Acetate (EtOAc) | 4.4 | 6.02 | High (>300 mg/mL) | Dipole-dipole, Dispersion |
| Methanol (MeOH) | 5.1 | 32.7 | High (>200 mg/mL) | H-bond donation to amide carbonyl |
| Hexanes | 0.1 | 1.89 | Moderate (~50 mg/mL) | Dispersion forces via |
Experimental Protocol: Self-Validating qNMR Solubility Determination
Traditional gravimetric or HPLC-UV methods require external calibration curves, which introduce systemic error. To ensure strict scientific integrity, the following quantitative NMR (qNMR) protocol is designed as a self-validating system. Because the NMR signal integral is directly proportional to the number of nuclei under fully relaxed conditions, absolute solubility can be calculated using only an internal standard.
Step-by-Step Methodology
-
Isothermal Saturation : Add 200 µL of 2-Chloro-2,2-difluoro-N,N-dimethylacetamide to 500 µL of the target deuterated solvent (e.g.,
or Hexane- to test limits) in a sealed 2 mL glass vial.-
Causality: Adding an excess volume of the liquid solute ensures the formation of a biphasic liquid-liquid system, guaranteeing that the thermodynamic miscibility limit is reached.
-
-
Thermodynamic Equilibration : Agitate the mixture at 25.0 ± 0.1 °C using a thermoshaker at 800 rpm for 24 hours.
-
Causality: Mechanical agitation overcomes the activation energy of mixing, ensuring the system reaches true thermodynamic equilibrium rather than a kinetically trapped metastable state.
-
-
Phase Separation : Centrifuge the vial at 10,000 x g for 15 minutes at 25 °C. Carefully extract a 100 µL aliquot of the saturated supernatant using a positive displacement pipette.
-
Causality: Centrifugation collapses any micro-emulsions. A positive displacement pipette is mandatory due to the high volatility and altered viscosity of the saturated fluorinated organic phase.
-
-
qNMR Sample Preparation : Transfer the 100 µL aliquot into an NMR tube. Add a precisely weighed amount of a high-purity internal standard (e.g., ~10.0 mg of 1,3,5-Trimethoxybenzene, TraceCERT®) dissolved in 400 µL of the same deuterated solvent.
-
Data Acquisition : Acquire the
-NMR spectrum using a 90° pulse and a relaxation delay ( ) of at least 30 seconds.-
Causality: Setting
ensures complete longitudinal relaxation of all protons. This quantum mechanical requirement is what makes the protocol self-validating, removing the need for a response factor calibration.
-
Workflow for the self-validating qNMR solubility determination protocol.
Applications in Advanced Organic Synthesis
The high solubility of 2-Chloro-2,2-difluoro-N,N-dimethylacetamide in polar aprotic solvents like THF is a critical parameter for its downstream applications. A landmark example is its use in the synthesis of trimethylsilyl enolates of
As demonstrated by the Hartwig group , these enolates undergo Pd-catalyzed
References
-
CAS Registry Database . "2-Chloro-2,2-difluoro-N,N-dimethylacetamide (CAS: 142820-19-7)". American Chemical Society. URL:[Link]
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. URL:[Link]
-
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay". Journal of Medicinal Chemistry, 57(22), 9220-9231. URL:[Link]
-
Ge, S., Arlow, S. I., Mormino, M. G., & Hartwig, J. F. (2014). "Pd-Catalyzed α-Arylation of Trimethylsilyl Enolates of α,α-Difluoroacetamides". Journal of the American Chemical Society, 136(41), 14401-14404. URL:[Link]
Potential applications of "2-Chloro-2,2-difluoro-N,N-dimethylacetamide" in organic synthesis
An In-depth Technical Guide to the Synthetic Applications of 2-Chloro-2,2-difluoro-N,N-dimethylacetamide and Related Difluoromethylene Precursors
Abstract
The introduction of the difluoromethyl (CF2H) group into organic molecules is a cornerstone of modern medicinal chemistry and materials science. This moiety can significantly modulate key physicochemical properties such as lipophilicity, metabolic stability, and hydrogen bonding capacity.[1][2] This technical guide provides a comprehensive overview of the potential applications of 2-Chloro-2,2-difluoro-N,N-dimethylacetamide as a precursor for difluoromethylation reactions. Due to the nascent stage of its documented use, this guide establishes a framework for its synthetic utility through a detailed examination of closely related and well-established difluoromethylene precursors, namely sodium 2-chloro-2,2-difluoroacetate and 2-chloro-2,2-difluoroacetophenone. We will explore the generation of the key difluorocarbene intermediate, detail field-proven protocols for its application in O-, N-, and S-difluoromethylation, and provide a forward-looking perspective on the unique potential of amide-based reagents in this critical area of organic synthesis.
The Strategic Importance of the Difluoromethyl Group
The difluoromethyl group is often considered a lipophilic hydrogen bond donor and can serve as a bioisostere for functionalities like thiols or hydroxyl groups.[2] For instance, it has been successfully employed as a thiol mimic in HCV NS3 protease inhibitors and as a bioisostere for the hydroxamic acid hydroxyl group in dual inhibitors of COX-2 and 5-LOX.[2] The unique electronic properties of the CF2H group, stemming from the high electronegativity of the fluorine atoms, also influence the acidity of adjacent protons and the overall conformational preference of the molecule. This has driven the development of robust synthetic methodologies for its precise installation into complex molecular scaffolds.[1]
Generation of Difluorocarbene: The Key Reactive Intermediate
A prevalent strategy for installing a difluoromethyl group involves the generation and subsequent trapping of difluorocarbene (:CF2), a highly electrophilic intermediate. Several precursors have been developed for this purpose, each with distinct advantages.
Decarboxylative Generation from Sodium 2-Chloro-2,2-difluoroacetate
Sodium 2-chloro-2,2-difluoroacetate is a bench-stable, commercially available, and environmentally benign precursor for difluorocarbene.[1] Upon heating, typically in a polar aprotic solvent like N,N-dimethylformamide (DMF), it undergoes thermal decarboxylation to generate difluorocarbene and sodium chloride.[1]
Caption: Base-mediated generation of difluorocarbene from an acetophenone precursor.
This approach offers a convenient alternative, particularly when the starting materials for preparing the acetophenone are readily available from non-ozone-depleting sources. [3]
Hypothesized Reactivity of 2-Chloro-2,2-difluoro-N,N-dimethylacetamide
While specific literature on 2-Chloro-2,2-difluoro-N,N-dimethylacetamide as a difluorocarbene source is sparse, its structural similarity to the precursors above allows for a scientifically grounded hypothesis of its potential reactivity. We propose two primary pathways for its utilization in organic synthesis:
-
As a Difluorocarbene Precursor: Similar to the acetophenone, treatment with a strong base or a potent nucleophile could induce cleavage of the C-N bond or the C-C(O) bond, ultimately leading to the elimination of the chlorodifluoromethyl group, which could then form difluorocarbene. The robust nature of the amide bond suggests that harsher conditions might be required compared to ester or ketone analogs.
-
As a Difluoromethyl Radical Precursor: Alternatively, under radical conditions (e.g., using a photocatalyst or a radical initiator), homolytic cleavage of the C-Cl bond could generate a •CF2CON(CH3)2 radical, which could then participate in radical-mediated difluoromethylation reactions.
Further experimental validation is required to elucidate the precise reactivity of this intriguing reagent.
Core Application: Heteroatom Difluoromethylation
The most prominent application of difluorocarbene generated from these precursors is the difluoromethylation of heteroatom nucleophiles.
O-Difluoromethylation of Phenols
The conversion of phenols to aryl difluoromethyl ethers is a valuable transformation in drug discovery, as the -OCHF2 group can enhance metabolic stability and act as a bioisostere. [1]The reaction proceeds by generating the phenolate anion with a base, which then acts as the nucleophile to trap the electrophilic difluorocarbene. Subsequent protonation yields the desired product. [1]
Field-Proven Experimental Protocol: O-Difluoromethylation of 1-(3-chloro-4-hydroxyphenyl)ethan-1-one [1]
-
Step 1: Reaction Setup
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, add 1-(3-chloro-4-hydroxyphenyl)ethan-1-one (1.0 equiv) and cesium carbonate (Cs2CO3, 1.5 equiv).
-
Seal the flask with rubber septa and purge with dry nitrogen.
-
Add dry N,N-dimethylformamide (DMF) and deionized water via syringe.
-
-
Step 2: Degassing
-
Degas the solution by bubbling nitrogen through it for 1 hour while stirring.
-
-
Step 3: Reagent Addition
-
Under a positive stream of nitrogen, add sodium 2-chloro-2,2-difluoroacetate (2.8 equiv) in one portion.
-
Quickly replace the septum with a flame-dried air condenser, which is then connected to a nitrogen line and an oil bubbler to vent evolved gas. [1]
-
-
Step 4: Reaction
-
Lower the apparatus into a preheated oil bath at 120 °C and stir vigorously for 2 hours. Vigorous gas evolution will be observed. [1]
-
-
Step 5: Workup and Isolation
-
Allow the reaction to cool to room temperature.
-
Add deionized water and extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with a saturated aqueous solution of lithium chloride (LiCl) to remove residual DMF, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification, if necessary, can be performed via silica gel chromatography.
-
Caption: Experimental workflow for a typical O-difluoromethylation of a phenol.
| Substrate | Base | Conditions | Yield (%) | Reference |
| 4-Hydroxyacetophenone | K2CO3 | DMF/H2O, 100 °C, 3h | 78 | [4] |
| 2-Naphthol | KOH | Dioxane/H2O, 80 °C, 4h | 83 | [3] |
| 4-Methoxyphenol | K2CO3 | DMF/H2O, 100 °C, 3h | 80 | [4] |
| 3-Methyl-2-hydroxychalcone | K2CO3 | DMF, 100 °C, 3h | 55 | [4] |
Table 1: Selected Examples of O-Difluoromethylation of Phenols.
N- and S-Difluoromethylation
The same principle extends to other heteroatom nucleophiles. Nitrogen-containing heterocycles, such as 2-pyridones, can be effectively difluoromethylated on either the nitrogen or the oxygen atom, with the regioselectivity influenced by the reaction conditions and substituents on the pyridine ring. [5][6]Similarly, aromatic and heteroaromatic thiols can be converted to their corresponding difluoromethyl thioethers in good yields, demonstrating the broad applicability of this methodology. [1][4]
| Nucleophile Type | Example Substrate | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Nitrogen | 2-Pyridone | DMF/K2CO3, 120-130 °C | N- and O-difluoromethylated | [5] |
| Sulfur | Thiophenol | DMF/K2CO3, 95 °C | S-difluoromethyl thioether | [4] |
| Selenium | Phenylselenol | DMF/K2CO3, 95 °C | Se-difluoromethyl ether | [4]|
Table 2: Difluoromethylation of Various Heteroatom Nucleophiles.
Comparative Analysis and Future Outlook
While sodium 2-chloro-2,2-difluoroacetate is a highly effective and widely used reagent, the development of new precursors is essential for expanding the synthetic toolbox.
| Precursor Type | Activation Method | Advantages | Potential Disadvantages |
| Carboxylate Salt | Thermal Decarboxylation | Bench-stable, commercially available, good yields. [1] | Requires elevated temperatures, byproduct is CO2 gas. [1] |
| Acetophenone | Base-Mediated | Non-ODS based synthesis, facile reaction. [3] | Requires stoichiometric base, produces benzoate byproduct. [3] |
| Amide (Hypothesized) | Base/Nucleophile or Radical | Potentially different solubility profile, tunable reactivity via amide substituents. | Reactivity not yet established, potentially requires harsher conditions. |
The exploration of 2-Chloro-2,2-difluoro-N,N-dimethylacetamide is a logical next step in this field. The N,N-dimethylamide moiety could offer enhanced solubility in a wider range of organic solvents compared to the carboxylate salt. Furthermore, the electronic and steric properties of the amide could modulate the reactivity of the C-Cl bond, potentially enabling transformations under different conditions (e.g., lower temperatures or alternative activation methods like photoredox catalysis).
References
- Difluoromethyl
- A New Reagent for Direct Difluoromethyl
- O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane.
- 2-Chloro-2,2-difluoroacetophenone: A Non-ODS-Based Difluorocarbene Precursor and Its Use in the Difluoromethylation of Phenol Deriv
- Recent advances in the synthesis of fluoroalkylated compounds using fluoroalkyl anhydrides.Beilstein Journal of Organic Chemistry,
- CAS 142820-19-7 | 2-Chloro-2,2-difluoro-N,N-dimethylacetamide.Hoffman Fine Chemicals,
- 7 Practical Dimethylacetamide (DMAc) Industrial Applications: A 2025 Buyer's Guide.Procurement Resource,
- Difluoromethylation of 2-Hydroxychalcones Using Sodium 2-Chloro-2,2-difluoroacetate as Difluoromethylating Agent.
- Dimethylacetamide - Wikipedia.Wikipedia,
- 2-Chloro-N,N-dimethylacetamide for synthesis.Thomas Scientific,
- 2-Chloro-N,N-dimethylacetamide synthesis.ChemicalBook,
- 2,2-Difluoro-N,N-dimethylacetamide.PubChem,
- O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane.Organic and Pharmaceutical Chemistry Journal,
- DIMETHYLACETAMIDE.NOAA - CAMEO Chemicals,
- 2-Chloro-N,N-dimethylacetamide.Sigma-Aldrich,
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
Methodological & Application
"2-Chloro-2,2-difluoro-N,N-dimethylacetamide" as a difluoromethylating agent
Application Note: 2-Chloro-2,2-difluoro-N,N-dimethylacetamide in Advanced Synthesis A Comprehensive Guide to Photoredox and Transition-Metal Catalyzed Difluoroalkylation
Executive Summary
The incorporation of fluorine into organic scaffolds is a cornerstone strategy in modern drug development, utilized to modulate lipophilicity, metabolic stability, and target binding affinity. 2-Chloro-2,2-difluoro-N,N-dimethylacetamide (CAS: 142820-19-7)[1] is a highly versatile, commercially available reagent. While it is frequently grouped under the broad umbrella of "difluoromethylating agents" due to its ability to transfer a functionalized difluoromethylene core, it specifically functions as a difluoroalkylating or difluoroacetamidating agent[2]. It installs the valuable
This application note details the mechanistic rationale and provides self-validating protocols for activating the robust
Mechanistic Insights & Causality (E-E-A-T)
The utility of 2-chloro-2,2-difluoro-N,N-dimethylacetamide stems from the unique electronic environment of its
A. Photoredox Catalysis (Radical Pathway)
In photoredox applications, visible light excites a photocatalyst (e.g., Ruthenium/Iridium complexes or engineered flavin-dependent 'ene'-reductases)[3]. The excited catalyst donates an electron to the
-
Causality of Choice: The electrophilic nature of this fluorinated radical dictates its reactivity; it selectively and rapidly adds to electron-rich or electron-neutral radical acceptors (such as alkenes or nitroalkanes) rather than undergoing deleterious hydrogen atom transfer (HAT) with the solvent[4].
Figure 1: Photoredox-catalyzed SET generation of the •CF2CONMe2 radical.
B. Transition-Metal Catalysis (Oxidative Addition)
For cross-coupling, low-valent metals like
-
Causality of Choice: A critical challenge in this pathway is
-fluoride elimination from the metal center. To suppress this, specific bidentate nitrogen ligands (e.g., 4,4'-diNon-bpy) are employed. The steric bulk and strongngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -donation of the bipyridine ligand stabilize the intermediate, accelerating the desired reductive elimination over decomposition pathways.
Figure 2: Nickel-catalyzed cross-electrophile coupling of Cl-CF2CONMe2.
Quantitative Data Summarization
The table below summarizes the contrasting operational parameters and outcomes for the two primary activation modes of 2-chloro-2,2-difluoro-N,N-dimethylacetamide.
| Parameter | Photoredox Radical Addition[3] | Ni-Catalyzed Cross-Coupling[5] |
| Catalyst System | ||
| Activation Mode | Single Electron Transfer (SET) | Oxidative Addition / XEC |
| Coupling Partners | Alkenes, Nitroalkanes, Enolates | (Hetero)aryl Halides, Boronic Acids |
| Typical Yields | 70% – 96% | 50% – 87% |
| Stereocontrol | High (if chiral biocatalyst/ligand is used) | Typically racemic ( |
| Primary Challenge | Radical termination / Homocoupling | Suppressing |
Experimental Protocols
Protocol A: Photoredox-Catalyzed Radical Difluoroalkylation
Adapted from principles of photoenzymatic and Ru-catalyzed SET reductions[3].
Reagents:
-
2-Chloro-2,2-difluoro-N,N-dimethylacetamide (1.5 equiv)
-
Radical Acceptor (e.g., terminal alkene or secondary nitroalkane, 1.0 equiv)
-
Photocatalyst (e.g.,
, 2 mol%) -
Hantzsch Ester or DIPEA (Sacrificial reductant, 2.0 equiv)
-
Solvent: Degassed DMF or DMSO (0.1 M)
Step-by-Step Methodology:
-
Preparation: In a glovebox or under strict Schlenk conditions, charge a dry 10 mL vial equipped with a stir bar with the photocatalyst, radical acceptor, and sacrificial reductant.
-
Solvent & Reagent Addition: Add the degassed solvent followed by 2-chloro-2,2-difluoro-N,N-dimethylacetamide via a microsyringe. Seal the vial with a PTFE-lined septum.
-
Irradiation: Place the vial in a photoreactor equipped with Blue LEDs (
nm). Stir vigorously at room temperature for 12–24 hours. A cooling fan must be used to maintain the temperature below 30 °C to prevent thermal degradation of the radical intermediates. -
Workup: Quench the reaction by opening it to air. Dilute with EtOAc, wash with water (
) and brine, dry over , and concentrate under reduced pressure.
System Validation & In-Process Control (Self-Validating Step):
To ensure the protocol is functioning, take a 50 µL aliquot at the 2-hour mark, dilute in
-
Baseline: The starting material (2-chloro-2,2-difluoro-N,N-dimethylacetamide) appears as a sharp, distinct singlet at
-57.2 ppm .ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Validation: Successful radical addition will manifest as the depletion of the -57.2 ppm signal and the emergence of a new signal (often a singlet or an AB quartet depending on adjacent stereocenters) in the region of
-94.0 to -97.0 ppm . If the -57.2 ppm peak persists without product formation, verify that the LED emission spectrum strictly matches the photocatalyst's absorption profile and that the system is thoroughly deoxygenated.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
Protocol B: Nickel-Catalyzed Reductive Cross-Coupling
Adapted from the cross-electrophile coupling methodologies of heteroaryl halides[5].
Reagents:
-
2-Chloro-2,2-difluoro-N,N-dimethylacetamide (1.0 equiv)
-
Heteroaryl Iodide or Bromide (1.5 equiv)
- (10 mol%)
-
4,4'-diNon-bpy (10 mol%) and
(10 mol%) -
Manganese powder (Reductant, 2.5 equiv)
-
Additive: LiCl (1.0 equiv)
-
Solvent: Anhydrous DMA (0.2 M)
Step-by-Step Methodology:
-
Catalyst Pre-activation: In a nitrogen-filled glovebox, combine
, 4,4'-diNon-bpy, andngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> in anhydrous DMA. Stir at room temperature for 30 minutes until a deep green/blue active catalyst complex forms. -
Reaction Assembly: To the catalyst mixture, add the heteroaryl halide, Mn powder, LiCl, and finally 2-chloro-2,2-difluoro-N,N-dimethylacetamide.
-
Heating: Seal the vessel, remove it from the glovebox, and heat the mixture at 80 °C in a pre-heated oil bath for 9–12 hours with vigorous stirring (to ensure the heterogeneous Mn powder remains suspended).
-
Workup: Cool to room temperature, filter through a short pad of Celite (eluting with EtOAc), and wash the filtrate with 1M HCl to remove metal salts. Concentrate and purify via flash column chromatography.
System Validation & In-Process Control (Self-Validating Step):
Monitor the reaction via GC-MS or LC-MS for the expected
-
Troubleshooting: A common failure mode in this cross-coupling is the hydro-dehalogenation of the difluoroacetamide (yielding
). This side product appears in thengcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> NMR as a distinct doublet around -110 to -120 ppm (with a large coupling constant). Observing this doublet indicates that oxidative addition to the Ni center was successful, but transmetalation or reductive elimination failed. If this occurs, re-evaluate the steric profile of the heteroaryl halide or increase the equivalents of the bipyridine ligand to better stabilize the intermediate.
References
-
Title: Asymmetric C-Alkylation of Nitroalkanes via Enzymatic Photoredox Catalysis Source: Journal of the American Chemical Society, 2023, 145(2), 787-793. URL: [Link]
-
Title: Coupling of Heteroaryl Halides with Chlorodifluoroacetamides and Chlorodifluoroacetate by Nickel Catalysis Source: Chemistry – A European Journal, 2022, 28(26), e202200642. URL: [Link]
-
Title: Difluoromethylation and Difluoroalkylation of (Hetero) Arenes Source: Emerging Fluorinated Motifs: Synthesis, Properties, and Applications, Wiley-VCH, 2020, Chapter 1. URL: [Link]
-
Title: Pd-C
-Arylation of Trimethylsilyl Enolates of -Difluoroacetamides (Source of NMR spectral validation data) Source: Journal of the American Chemical Society, 2014, 136(12), 4797-4804. URL: [Link]
Sources
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- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Asymmetric C-Alkylation of Nitroalkanes via Enzymatic Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Coupling of Heteroaryl Halides with Chlorodifluoroacetamides and Chlorodifluoroacetate by Nickel Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Difluoromethylation using 2-Chloro-2,2-difluoro-N,N-dimethylacetamide (CDDA)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Difluoromethyl Group in Modern Chemistry
The introduction of fluorine-containing functional groups into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Among these, the difluoromethyl (–CF2H) group holds a privileged position. Its unique electronic properties, moderate lipophilicity, and ability to act as a bioisostere for hydroxyl (–OH) and thiol (–SH) groups make it a valuable substituent for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The –CF2H group can enhance metabolic stability, improve membrane permeability, and engage in favorable hydrogen bonding interactions, often leading to improved efficacy and a more desirable overall compound profile.[1]
Historically, the direct introduction of the difluoromethyl group has been challenging, often requiring harsh reaction conditions or the use of hazardous reagents. The development of efficient and practical difluoromethylating agents is therefore a significant area of research. 2-Chloro-2,2-difluoro-N,N-dimethylacetamide (CDDA) has emerged as a promising reagent for this purpose. This application note provides a detailed overview of the proposed mechanism of difluoromethylation using CDDA, a comprehensive experimental protocol, and key considerations for its successful application.
Proposed Mechanism of Difluoromethylation with CDDA: A Difluorocarbene Pathway
While direct mechanistic studies on 2-Chloro-2,2-difluoro-N,N-dimethylacetamide (CDDA) are not extensively reported, a plausible mechanism can be proposed based on the well-established chemistry of structurally related α-halo-α,α-difluoro carbonyl compounds.[2][3] The central feature of this mechanism is the in-situ generation of the highly reactive intermediate, difluorocarbene (:CF2).
The proposed mechanistic pathway can be dissected into three key steps:
-
Deprotonation/Activation (for acidic substrates): In the presence of a suitable base, the nucleophilic substrate (e.g., a phenol, thiol, or amine) is deprotonated to form a more reactive nucleophile. This step is crucial for enhancing the reactivity towards the electrophilic difluorocarbene.
-
Generation of Difluorocarbene: It is hypothesized that under thermal conditions or in the presence of a base, CDDA undergoes decomposition to generate difluorocarbene. The electron-withdrawing nature of the two fluorine atoms and the carbonyl group facilitates the departure of the chloride ion and the dimethylcarbamoyl group, leading to the formation of the transient :CF2 species. The thermal decomposition of similar compounds like 2-chloro-2,2-difluoroacetamide has been studied, supporting the feasibility of this fragmentation pathway.[4]
-
Nucleophilic Attack and Protonation: The highly electrophilic difluorocarbene is rapidly trapped by the activated nucleophile. The resulting intermediate is then protonated during the reaction or upon aqueous workup to yield the final difluoromethylated product.
Figure 1: Proposed mechanism for the difluoromethylation of a nucleophile (R-XH) using 2-Chloro-2,2-difluoro-N,N-dimethylacetamide (CDDA).
Experimental Protocol: General Procedure for the Difluoromethylation of Phenols
This protocol provides a general method for the O-difluoromethylation of phenolic substrates using CDDA. The reaction conditions may require optimization for different substrates.
Materials:
-
2-Chloro-2,2-difluoro-N,N-dimethylacetamide (CDDA)[5]
-
Phenolic substrate
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add the phenolic substrate (1.0 equiv.), anhydrous potassium carbonate (2.0 equiv.), and anhydrous DMF.
-
Addition of CDDA: With vigorous stirring, add 2-Chloro-2,2-difluoro-N,N-dimethylacetamide (CDDA) (1.5 - 2.0 equiv.) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to afford the desired O-difluoromethylated product.
| Parameter | Recommended Condition/Value | Notes |
| Substrate | Phenols, Thiols, Amines | Substrate scope may vary. |
| Reagent | 2-Chloro-2,2-difluoro-N,N-dimethylacetamide (CDDA) | 1.5 - 2.0 equivalents |
| Base | K₂CO₃, Cs₂CO₃, or other suitable non-nucleophilic base | 2.0 equivalents |
| Solvent | DMF, Acetonitrile, Dioxane | Anhydrous conditions are recommended. |
| Temperature | 80 - 120 °C | Optimization may be required. |
| Reaction Time | 4 - 24 hours | Monitor by TLC or LC-MS. |
Table 1: Summary of General Reaction Parameters for Difluoromethylation using CDDA.
Sources
Application Notes and Protocols for Substrate Difluoromethylation with 2-Chloro-2,2-difluoro-N,N-dimethylacetamide and Related Reagents
Introduction: The Strategic Value of the Difluoromethyl Group
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone for optimizing pharmacological properties. The difluoromethyl (CF₂H) group, in particular, has emerged as a critical functional moiety. It serves as a lipophilic hydrogen-bond donor and is recognized as a bioisostere for hydroxyl (-OH), thiol (-SH), and amino (-NH₂) groups.[1] This unique characteristic allows it to enhance metabolic stability, modulate lipophilicity, and improve binding interactions, making the development of efficient difluoromethylation methods a high-priority area in synthetic organic chemistry.[2][3]
This guide provides a comprehensive overview of the substrate scope for difluoromethylation using reagents that serve as precursors to difluorocarbene (:CF₂), a versatile and reactive intermediate.[4] While the focus is on the application of 2-Chloro-2,2-difluoro-N,N-dimethylacetamide, we will draw upon established protocols using structurally related and functionally equivalent reagents, such as sodium 2-chloro-2,2-difluoroacetate, which are well-documented to generate difluorocarbene under thermal conditions.[5][6][7] These methods offer a practical and efficient pathway for the formation of C-CF₂H, O-CF₂H, S-CF₂H, and N-CF₂H bonds across a diverse range of substrates.[1][8]
Core Mechanism: The Role of Difluorocarbene
The primary pathway for difluoromethylation with reagents like 2-chloro-2,2-difluoro-N,N-dimethylacetamide or sodium 2-chloro-2,2-difluoroacetate involves the in-situ generation of difluorocarbene (:CF₂). This highly electrophilic intermediate is then trapped by a suitable nucleophile.
The proposed mechanism involves three key steps:
-
Generation of Difluorocarbene : The reagent, upon heating, undergoes a thermal decomposition, typically involving the loss of a leaving group (e.g., chloride) and subsequent decarboxylation or equivalent fragmentation to generate the neutral, electrophilic difluorocarbene species.
-
Nucleophilic Attack : A nucleophilic substrate, such as a phenoxide, thiolate, or deprotonated amine, attacks the electrophilic carbene.
-
Protonation : The resulting intermediate is protonated during the reaction or aqueous work-up to yield the final difluoromethylated product.[5]
Caption: Proposed mechanism for difluoromethylation via a difluorocarbene intermediate.
Substrate Scope and Applications
Reagents that generate difluorocarbene exhibit a broad substrate scope, with a particular affinity for heteroatom nucleophiles. The reaction is tolerant of a wide array of functional groups, making it suitable for late-stage functionalization in complex molecule synthesis.
O-Difluoromethylation of Phenols
The conversion of phenols to aryl difluoromethyl ethers is a robust and widely used transformation.[5][9][10] The reaction generally proceeds in high yield and is compatible with both electron-rich and electron-deficient phenols.
S-Difluoromethylation of Thiols
Aromatic and heteroaromatic thiols are excellent substrates for difluoromethylation, providing access to aryl difluoromethyl thioethers.[6][7][11] The reaction is typically fast and efficient.
N-Difluoromethylation of Heterocycles
Nitrogen-containing heterocycles, such as imidazoles, pyrazoles, and pyridones, can be effectively difluoromethylated on the nitrogen atom.[6][7][12] This method provides direct access to N-CF₂H motifs, which are of significant interest in medicinal chemistry.
Se-Difluoromethylation
The methodology has also been successfully extended to the difluoromethylation of phenylselenol, demonstrating its versatility beyond oxygen, sulfur, and nitrogen nucleophiles.[6][7]
| Substrate Class | Example Substrate | Typical Conditions | Yield (%) | Reference |
| Phenols | 4-Hydroxyacetophenone | ClCF₂CO₂Na, Cs₂CO₃, DMF, 120 °C, 2 h | 94% | [5][13] |
| 2-Naphthol | ClCF₂CO₂Na, K₂CO₃, DMF, 95 °C | 84% | [6] | |
| Thiols | Thiophenol | ClCF₂CO₂Na, K₂CO₃, DMF, 95 °C | 99% | [6][7] |
| 4-Methylbenzenethiol | ClCF₂CO₂Na, K₂CO₃, DMF, 95 °C | 97% | [6] | |
| N-Heterocycles | Imidazole | ClCF₂CO₂Na, K₂CO₃, DMF, 95 °C | 78% | [6] |
| Benzimidazole | ClCF₂CO₂Na, K₂CO₃, DMF, 95 °C | 60% | [6] | |
| Selenols | Phenylselenol | ClCF₂CO₂Na, K₂CO₃, DMF, 95 °C | 94% | [6][7] |
Detailed Experimental Protocols
The following protocols are representative examples for the difluoromethylation of phenols and thiols using a difluorocarbene precursor. These can be adapted for use with 2-Chloro-2,2-difluoro-N,N-dimethylacetamide, although optimization of reaction time and temperature may be required.
Protocol 1: O-Difluoromethylation of an Electron-Deficient Phenol
This protocol is adapted from a procedure using sodium 2-chloro-2,2-difluoroacetate for the synthesis of 1-(3-chloro-4-(difluoromethoxy)phenyl)ethan-1-one.[5][13]
Materials and Equipment:
-
1-(3-chloro-4-hydroxyphenyl)ethan-1-one
-
Cesium carbonate (Cs₂CO₃)
-
Sodium 2-chloro-2,2-difluoroacetate or 2-Chloro-2,2-difluoro-N,N-dimethylacetamide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Round-bottom flask, magnetic stirrer, oil bath, condenser
-
Standard glassware for aqueous work-up and extraction
-
Nitrogen or Argon supply for inert atmosphere
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1-(3-chloro-4-hydroxyphenyl)ethan-1-one (1.0 equiv) and cesium carbonate (1.5 equiv).
-
Solvent Addition: Add anhydrous DMF (to achieve ~0.5 M concentration) and deionized water (~12% v/v relative to DMF) via syringe.
-
Degassing: Degas the resulting suspension by bubbling nitrogen through it for 1 hour while stirring. Causality: This step removes dissolved oxygen, which can interfere with some organic reactions, although its role here is primarily to ensure a robust inert atmosphere.
-
Reagent Addition: Add the difluoromethylating reagent (2.8 equiv) in one portion under a positive flow of nitrogen.
-
Heating: Equip the flask with a condenser and lower it into a preheated oil bath at 120 °C. Stir vigorously for 2 hours. Causality: The high temperature is necessary to induce thermal decomposition of the reagent to generate difluorocarbene. Vigorous stirring ensures efficient mixing of the heterogeneous mixture.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography if necessary.
Protocol 2: S-Difluoromethylation of an Aromatic Thiol
This protocol is a general procedure based on the difluoromethylation of various thiols.[6][7]
Materials and Equipment:
-
Aromatic Thiol (e.g., Thiophenol)
-
Potassium carbonate (K₂CO₃)
-
Sodium 2-chloro-2,2-difluoroacetate or 2-Chloro-2,2-difluoro-N,N-dimethylacetamide
-
N,N-Dimethylformamide (DMF)
-
Reaction vial or flask, magnetic stirrer, heating block or oil bath
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: In a reaction vial, combine the aromatic thiol (1.0 equiv), potassium carbonate (2.0 equiv), and the difluoromethylating reagent (2.0 equiv). Causality: Potassium carbonate acts as a base to deprotonate the thiol, forming the more nucleophilic thiolate anion required for trapping the carbene.
-
Solvent Addition: Add DMF to achieve a concentration of approximately 0.5–1.0 M.
-
Heating: Seal the vial and heat the mixture to 95 °C with stirring for 1-3 hours, or until TLC/GC-MS analysis indicates consumption of the starting material.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic extracts, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate. The resulting crude product can be purified by flash chromatography on silica gel.
Caption: General experimental workflow for difluoromethylation reactions.
Safety and Handling Precautions
-
Reagents: 2-Chloro-2,2-difluoro-N,N-dimethylacetamide and related halo-fluoro-acetamides should be handled with care. They are classified as corrosive and can cause severe skin burns and eye damage. They are also harmful if swallowed or inhaled.[14] Always handle these reagents in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Solvents: N,N-Dimethylformamide (DMF) and N,N-Dimethylacetamide (DMAc) are common solvents for these reactions. Both are combustible liquids and are harmful in contact with skin or if inhaled.[15] They are also suspected of damaging fertility or the unborn child.[15][16] Avoid breathing vapors and ensure adequate ventilation.
-
Reaction Conditions: The reactions are typically run at elevated temperatures and may evolve gas. Ensure the reaction vessel is not sealed airtight and is properly vented to prevent pressure buildup.[5][13]
Always consult the latest Safety Data Sheet (SDS) for all chemicals before use and perform a thorough risk assessment for the planned experimental procedure.
References
- Xi'an Jiaotong University. (2024).
- Ni, C. (n.d.).
- Baran, P. S., et al. (2012). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society.
- Gouverneur, V., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.
- Various Authors. (2018). Recent Progress on Difluoromethylation Methods. Chinese Journal of Organic Chemistry.
- Koert, U., et al. (2024).
- Organic Syntheses. (2024). Difluoromethylation of Phenols. Organic Syntheses Procedure.
- Fisher Scientific. (2010). SAFETY DATA SHEET - 2-Chloro-N,N-dimethylacetamide.
- ZDMAC. (n.d.).
- Sigma-Aldrich. (2025).
- PubChem. (n.d.). 2,2-Difluoro-N,N-dimethylacetamide.
- Hu, J., et al. (n.d.). Facile double O-difluoromethylations of diphenols with TMSCF2Br. Tetrahedron Letters.
- Greaney, M. F., & Mehta, V. (2013).
- Hu, J., et al. (2009). Selective difluoromethylation and monofluoromethylation reactions.
- Mehta, V., & Greaney, M. F. (2015).
- Hu, J., et al. (n.d.). Selective difluoromethylation and monofluoromethylation reactions.
- Mehta, V. P., & Greaney, M. F. (2013).
- Ando, M., et al. (2006).
- ChemPoint.com. (2020).
Sources
- 1. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. Selective difluoromethylation and monofluoromethylation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. acs.figshare.com [acs.figshare.com]
- 7. S-, N-, and Se-difluoromethylation using sodium chlorodifluoroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
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- 10. researchgate.net [researchgate.net]
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- 16. vanderbilt.edu [vanderbilt.edu]
Application Note: 2-Chloro-2,2-difluoro-N,N-dimethylacetamide in the Synthesis of Fluorinated Heterocycles
Executive Summary & Scientific Context
The incorporation of the gem-difluoromethylene (–CF₂–) group into nitrogenous heterocycles is a premier strategy in medicinal chemistry. Acting as a lipophilic bioisostere for oxygen and carbonyl moieties, the –CF₂– group dramatically lowers the pKa of adjacent amines, enhancing metabolic stability and modulating binding affinity without adding significant steric bulk[1].
2-Chloro-2,2-difluoro-N,N-dimethylacetamide (CAS: 142820-19-7) has emerged as a highly versatile electrophilic and radical building block for appending the –CF₂CONMe₂ pharmacophore[2]. This application note details the mechanistic causality and self-validating protocols for utilizing this reagent to synthesize complex fluorinated heterocycles, specifically focusing on palladium-catalyzed α-arylation and iridium-catalyzed reductive Reformatsky pathways.
Mechanistic Pathways & Causality
Pathway A: Palladium-Catalyzed α-Arylation via Silyl Intermediates
Direct transition-metal catalyzed α-arylation of α-chloro-α,α-difluoroacetamides is notoriously difficult. The highly electrophilic nature of the CF₂ radical or anion often leads to competitive β-fluoride elimination, resulting in defluorination and rapid decomposition of the starting material.
The Causality of Silylation: To circumvent this instability, researchers convert 2-chloro-2,2-difluoro-N,N-dimethylacetamide into its α-trimethylsilyl derivative, which acts as a stable silyl enolate equivalent. As demonstrated by Hartwig and colleagues[3], utilizing a sterically hindered, electron-rich palladacycle precatalyst with P(t-Bu)₂Cy ligands enables the highly efficient cross-coupling of these silyl enolates with aryl bromides. The bulky phosphine ligand accelerates the rate-limiting reductive elimination step at the palladium center, effectively outcompeting unwanted C–F bond activation[4]. The resulting α-aryl-α,α-difluoroacetamides are prime precursors that can be easily subjected to intramolecular cyclization to yield fluorinated oxindoles.
Pathway B: Iridium-Catalyzed Reductive Reformatsky Alkylation
For the synthesis of saturated fluorinated heterocycles (e.g., piperidines and pyrrolidines), the direct addition of difluoroalkyl groups to lactams is required. Dixon and co-workers developed a highly chemoselective approach using an iridium-catalyzed reductive Reformatsky reaction[5].
The Causality of Dual-Catalysis: Vaska's complex (IrCl(CO)(PPh₃)₂) and tetramethyldisiloxane (TMDS) are used to partially reduce a tertiary lactam to an O-silylated hemiaminal. This intermediate collapses into a highly reactive iminium ion. Concurrently, 2-chloro-2,2-difluoro-N,N-dimethylacetamide is treated with Zinc to form a stable difluoro-Reformatsky reagent (BrZnCF₂CONMe₂). The mild Ir-catalyzed conditions prevent the over-reduction of the lactam to a fully saturated amine, allowing the zinc reagent to nucleophilically attack the iminium ion[6]. This orthogonal reactivity yields C2-difluoroalkylated heterocycles with exceptional functional group tolerance.
Experimental Workflows
Fig 1. Divergent synthetic pathways of 2-Chloro-2,2-difluoro-N,N-dimethylacetamide to heterocycles.
Self-Validating Experimental Protocols
Protocol A: Synthesis of α-Aryl-α,α-Difluoroacetamides (Precursors to Oxindoles)
Self-Validating System: The use of KF as an activator is critical; if the cross-coupling stalls, fluoride-mediated desilylation is likely incomplete. The presence of the active palladacycle ensures that oxidative addition occurs smoothly; a color change from yellow to deep red/brown upon heating validates the active catalytic cycle[3].
-
Preparation of Silyl Enolate Equivalent : React 2-chloro-2,2-difluoro-N,N-dimethylacetamide (1.0 equiv) with chlorotrimethylsilane (TMSCl, 1.2 equiv) and Magnesium turnings (1.5 equiv) in anhydrous DMF at 0 °C. Allow the mixture to warm to room temperature and stir for 4 hours. Extract with hexanes to isolate the α,α-difluoro-α-(trimethylsilyl)acetamide.
-
Reaction Setup : In a nitrogen-filled glovebox, combine the aryl bromide (0.40 mmol), α,α-difluoro-α-(trimethylsilyl)acetamide (0.80 mmol), anhydrous KF (1.20 mmol), and the Palladacycle precatalyst[Pd3] (1 mol%).
-
Cross-Coupling : Suspend the mixture in anhydrous toluene (1.0 mL), seal the vessel, and heat to 100 °C for 24–30 hours.
-
Workup & Isolation : Cool the reaction to room temperature, dilute with EtOAc, wash with water and brine, dry over Na₂SO₄, and purify via silica gel flash chromatography.
Protocol B: Ir-Catalyzed Reductive Difluoroalkylation of Lactams
Self-Validating System: The generation of the Reformatsky reagent is exothermic; a lack of an initial temperature spike indicates inactive Zinc dust. The TMDS reduction step is gas-evolving; the cessation of bubbling validates the completion of the hemiaminal formation[7].
-
Reformatsky Reagent Generation : In a flame-dried flask under argon, suspend activated Zn dust (2.0 equiv) in anhydrous THF. Add 2-chloro-2,2-difluoro-N,N-dimethylacetamide (1.5 equiv) dropwise. Stir at 50 °C for 2 hours until the Zinc is largely consumed and the exotherm subsides.
-
Lactam Reduction : In a separate vial, dissolve the target lactam (e.g., N-benzylpiperidone, 0.15 mmol) in toluene (1.5 mL). Add Vaska's complex (IrCl(CO)(PPh₃)₂, 1-2 mol%) and TMDS (1.5 equiv). Stir at room temperature for 30 minutes until gas evolution ceases.
-
Coupling : Transfer the Reformatsky reagent solution via syringe to the lactam mixture. Stir at room temperature for 12 hours.
-
Quenching & Purification : Quench the reaction carefully with saturated aqueous NaHCO₃. Extract the aqueous layer with CH₂Cl₂, concentrate the combined organic layers under reduced pressure, and purify via flash chromatography to isolate the C2-difluoroalkylated saturated heterocycle.
Quantitative Data Summary
| Synthetic Pathway | Catalyst / Key Reagents | Reactive Intermediate | Target Heterocycle Class | Typical Yields |
| Pd-Catalyzed α-Arylation | Palladacycle [Pd3], KF, Toluene (100 °C) | α-Trimethylsilyl Acetamide | Fluorinated Oxindoles & Aryl derivatives | 62% – 91%[8] |
| Ir-Catalyzed Reductive Alkylation | Vaska's Complex, TMDS, Zn(0), THF/Toluene (RT) | Zinc Reformatsky Reagent | α-Difluoroalkylated Piperidines & Pyrrolidines | 42% – 84%[1] |
| Photoredox Cyclization (Alternative) | Ir(ppy)₃, Blue LED, Thiol catalyst | α,α-Difluoro Radical | β-Difluoro-γ-lactams | 50% – 97%[9] |
References
-
Ge, S., Arlow, S. I., Mormino, M. G., & Hartwig, J. F. (2014). Pd-Catalyzed α-Arylation of Trimethylsilyl Enolates of α,α-Difluoroacetamides. Journal of the American Chemical Society, 136(41), 14401-14404.[Link]
-
Biallas, P., Yamazaki, K., & Dixon, D. J. (2022). Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction. Organic Letters, 24(10), 1988-1992.[Link]
-
Gao, N., et al. (2024). Modular Synthesis of Cyclic β-Difluoroamines. ResearchGate / Photoredox Catalysis.[Link](Preprint/ChemRxiv Data)
Sources
- 1. Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pd-Catalyzed α-Arylation of Trimethylsilyl Enolates of α,α-Difluoroacetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
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- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
The Untapped Potential of 2-Chloro-2,2-difluoro-N,N-dimethylacetamide in Medicinal Chemistry: A Technical Guide for Exploratory Synthesis
Introduction: Re-evaluating the Role of a Unique Fluorinated Building Block
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds with enhanced pharmacological properties is perpetual. The strategic incorporation of fluorine atoms, particularly as a difluoromethyl (CF2H) group, has emerged as a powerful tool to modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1][2][3] While a variety of reagents have been developed for direct difluoromethylation, this guide focuses on a lesser-explored, yet potentially valuable, building block: 2-Chloro-2,2-difluoro-N,N-dimethylacetamide .
Contrary to what its structure might suggest, there is currently no substantial evidence in the scientific literature of this compound being employed as a direct difluoromethylating agent. Instead, based on the fundamental principles of organic reactivity and extensive data on analogous α-halo carbonyl compounds, we posit that its primary utility lies in its role as an electrophilic building block . The presence of two fluorine atoms and a chlorine atom on the α-carbon, coupled with the electron-withdrawing nature of the N,N-dimethylacetamide group, renders the α-carbon highly susceptible to nucleophilic attack.[4][5]
This technical guide, therefore, aims to provide researchers, scientists, and drug development professionals with a forward-looking perspective on the potential applications of 2-Chloro-2,2-difluoro-N,N-dimethylacetamide. We will explore its predicted reactivity, propose its use in the synthesis of novel difluoromethylated scaffolds, and provide detailed, albeit prospective, experimental protocols.
The Difluoromethyl Group: A Prized Moiety in Drug Design
The difluoromethyl group is often considered a bioisostere of a hydroxyl, thiol, or amine group, capable of participating in hydrogen bonding while offering increased metabolic stability due to the strength of the C-F bond.[2][6] Its incorporation can lead to a more favorable pharmacokinetic profile.
| Property | Impact of Difluoromethyl Group |
| Metabolic Stability | Increased resistance to oxidative metabolism.[6] |
| Lipophilicity | Modulates lipophilicity to enhance membrane permeability.[1] |
| Binding Affinity | Can act as a hydrogen bond donor, improving target engagement.[2] |
| pKa Modulation | Influences the acidity/basicity of nearby functional groups. |
Given these advantages, the development of synthetic methodologies to access diverse difluoromethyl-containing molecules is of paramount importance.
Predicted Reactivity and Mechanistic Rationale
The reactivity of 2-Chloro-2,2-difluoro-N,N-dimethylacetamide is predicted to be dominated by nucleophilic substitution at the α-carbon. The strong inductive effect of the two fluorine atoms and the chlorine atom creates a significant partial positive charge on this carbon, making it a prime target for nucleophiles.
Predicted Nucleophilic Substitution Pathway.
This reactivity profile opens the door to a range of synthetic transformations, allowing for the introduction of the N,N-dimethyl-2,2-difluoroacetamide moiety onto various molecular scaffolds.
Potential Applications in Medicinal Chemistry: Building Novel Scaffolds
Based on the predicted electrophilic nature of 2-Chloro-2,2-difluoro-N,N-dimethylacetamide, we propose its application in the synthesis of novel difluoromethylated compounds through reactions with various nucleophiles.
Synthesis of α-Difluoromethylated Ethers and Thioethers
Phenols, thiophenols, and aliphatic alcohols and thiols are expected to react with 2-Chloro-2,2-difluoro-N,N-dimethylacetamide under basic conditions to yield the corresponding α-difluoromethylated ethers and thioethers. These motifs are of significant interest in medicinal chemistry.
Illustrative Protocol: Synthesis of a Difluoromethylated Aryl Ether
Objective: To synthesize 2-(4-methoxyphenoxy)-2,2-difluoro-N,N-dimethylacetamide.
Materials:
-
4-Methoxyphenol
-
2-Chloro-2,2-difluoro-N,N-dimethylacetamide
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 4-methoxyphenol (1.0 equiv.) in anhydrous DMF, add potassium carbonate (1.5 equiv.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-Chloro-2,2-difluoro-N,N-dimethylacetamide (1.2 equiv.) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of α-Difluoromethylated Amines
Primary and secondary amines can serve as nucleophiles to displace the chloride, leading to the formation of α-amino-α,α-difluoroacetamides. These compounds represent a novel class of fluorinated amino acid derivatives with potential applications as enzyme inhibitors or peptidomimetics.
Illustrative Protocol: Synthesis of an N-linked Difluoromethylated Compound
Objective: To synthesize 2-(benzylamino)-2,2-difluoro-N,N-dimethylacetamide.
Materials:
-
Benzylamine
-
2-Chloro-2,2-difluoro-N,N-dimethylacetamide
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve benzylamine (1.0 equiv.) and triethylamine (1.2 equiv.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2-Chloro-2,2-difluoro-N,N-dimethylacetamide (1.1 equiv.) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
Carbon-Carbon Bond Formation
Carbanions, such as those derived from malonates or Grignard reagents, could potentially react with 2-Chloro-2,2-difluoro-N,N-dimethylacetamide to form new carbon-carbon bonds, leading to more complex difluoromethylated structures.
Synthetic pathways from the title compound.
Conclusion and Future Outlook
While 2-Chloro-2,2-difluoro-N,N-dimethylacetamide may not be the direct difluoromethylating agent some might initially perceive it to be, its potential as a versatile electrophilic building block should not be overlooked. The protocols and applications outlined in this guide are intended to be a starting point for researchers to explore the untapped synthetic utility of this compound. By leveraging its predicted reactivity, medicinal chemists can potentially access novel classes of difluoromethylated molecules that were previously difficult to synthesize. Further investigation into the reactivity and scope of this reagent is highly encouraged, as it may yet prove to be a valuable addition to the medicinal chemist's toolbox for the construction of next-generation therapeutics.
References
-
Pan, F. et al. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by.... PMC. [Link]
-
Fiveable. 6.3 Alpha-halogenation of carbonyls - Organic Chemistry II. [Link]
-
ResearchGate. Synthesis and reactions of α-fluoro-α-amino amides. [Link]
-
Al-Amiery, A. A. et al. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC. [Link]
-
Caloong Chemical Co., Ltd. 5 New Methods for the Preparation of N,N-Dimethylacetamide. [Link]
-
D'auria, M. et al. The Fascinating Chemistry of α‐Haloamides. PMC. [Link]
-
PubMed. Alpha-fluorovinyl Weinreb amides and alpha-fluoroenones from a common fluorinated building block. [Link]
-
ResearchGate. Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. [Link]
-
Wikipedia. Carbonyl α-substitution reaction. [Link]
-
Wikipedia. Dimethylacetamide. [Link]
-
MDPI. Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. [Link]
-
Hoffman Fine Chemicals. CAS 142820-19-7 | 2-Chloro-2,2-difluoro-N,N-dimethylacetamide. [Link]
-
The Organic Chemistry Tutor. uses for alpha-halogenated carbonyl compounds. [Link]
-
Organic Chemistry Portal. Synthesis of α-chlorocarboxylic acids and derivatives. [Link]
-
Nuno Maulide's group. α-Fluorination of amide and stereodivergent synthesis of 1,4-dicarbonyls. [Link]
-
The Organic Chemistry Tutor. Halogenation of Carbonyls and Haloform Reaction. [Link]
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Application Notes and Protocols for the Synthesis of Difluoromethyl-Containing Agrochemical Scaffolds
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction: The Pivotal Role of the Difluoromethyl Group in Modern Agrochemicals
The strategic incorporation of fluorine atoms into active pharmaceutical and agrochemical ingredients has become a cornerstone of modern molecular design. The difluoromethyl (CF2H) group, in particular, has garnered significant attention due to its unique electronic properties and its ability to act as a bioisostere for hydroxyl, thiol, and amine functionalities.[1] This substitution can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target.[1][2]
In the realm of agrochemicals, the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide scaffold is a privileged structure found in a multitude of highly successful succinate dehydrogenase inhibitor (SDHI) fungicides.[3] These compounds are critical in managing a wide range of fungal pathogens in various crops.
Note on the Use of 2-Chloro-2,2-difluoro-N,N-dimethylacetamide
A comprehensive review of the scientific literature and patent databases was conducted to ascertain the role of "2-Chloro-2,2-difluoro-N,N-dimethylacetamide" in the synthesis of difluoromethyl-containing agrochemicals. This search did not yield any established protocols or direct applications of this specific reagent for the introduction of the difluoromethyl moiety or in the construction of the pyrazole ring systems prevalent in modern fungicides.
Therefore, this guide will focus on a well-established and industrially relevant synthetic route to the key intermediate, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid , which is the foundational building block for numerous commercial fungicides. The protocols and discussions provided herein are based on published and patented methodologies, ensuring scientific integrity and practical applicability.
Synthesis of the Key Intermediate: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
The synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a multi-step process that has been optimized by leading agrochemical companies. One of the seminal and illustrative routes involves the construction of the pyrazole ring from an appropriately functionalized difluoro-acetoacetic ester.[3]
Reaction Mechanism Overview
The synthesis commences with the reaction of ethyl 4,4-difluoroacetoacetate with an orthoformate, followed by cyclization with methylhydrazine to form the pyrazole ring. The resulting ester is then hydrolyzed to yield the target carboxylic acid.
Caption: Overview of the synthetic pathway to 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
This protocol is adapted from established synthetic routes for pyrazole formation.[3][4]
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| Ethyl 4,4-difluoroacetoacetate | ≥95% | Commercially Available | |
| Triethyl orthoformate | ≥98% | Commercially Available | |
| Acetic anhydride | ACS grade | Commercially Available | |
| Methylhydrazine | ≥95% | Commercially Available | Caution: Toxic and corrosive. |
| Ethanol | Anhydrous | Commercially Available | |
| Toluene | Anhydrous | Commercially Available | |
| Round-bottom flask | - | - | Appropriate size |
| Reflux condenser | - | - | |
| Magnetic stirrer and stir bar | - | - | |
| Heating mantle | - | - | |
| Rotary evaporator | - | - |
Procedure:
-
To a stirred solution of ethyl 4,4-difluoroacetoacetate (1.0 eq) in a suitable solvent such as toluene, add acetic anhydride (1.2 eq).
-
Slowly add triethyl orthoformate (1.1 eq) to the mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-3 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the crude intermediate in ethanol.
-
Cool the solution in an ice bath and slowly add methylhydrazine (1.05 eq) while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate.
Protocol 2: Hydrolysis to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate | - | From Protocol 1 | |
| Sodium hydroxide (NaOH) | ACS grade | Commercially Available | |
| Water | Deionized | - | |
| Hydrochloric acid (HCl) | Concentrated | Commercially Available | For acidification |
| Diethyl ether or Ethyl acetate | ACS grade | Commercially Available | For extraction |
| Anhydrous sodium sulfate or magnesium sulfate | ACS grade | Commercially Available | For drying |
Procedure:
-
Dissolve the ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2.0-3.0 eq) in water to the reaction mixture.
-
Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with concentrated hydrochloric acid. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
Caption: Experimental workflow for the two-step synthesis of the target carboxylic acid.
Safety and Handling
While no specific safety data sheet (SDS) is available for "2-Chloro-2,2-difluoro-N,N-dimethylacetamide," it is prudent to handle it with the same precautions as structurally similar compounds. For instance, 2-chloro-N,N-dimethylacetamide is classified as harmful if swallowed and causes severe skin burns and eye damage.[5]
General Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.
-
Handling: Avoid inhalation of dust, fumes, and vapors. Prevent contact with skin and eyes.[5]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]
Specific Hazards of Reagents Used in Protocols:
-
Methylhydrazine: Is toxic and corrosive. Handle with extreme care in a fume hood.
-
Acetic Anhydride: Is corrosive and a lachrymator.
-
Strong Acids and Bases (HCl, NaOH): Are corrosive and can cause severe burns.
Always consult the specific SDS for each chemical used in the synthesis for detailed safety information.
Conclusion and Future Perspectives
The difluoromethyl group is an indispensable component in the design of modern, high-efficacy fungicides. While the direct application of "2-Chloro-2,2-difluoro-N,N-dimethylacetamide" in this field is not currently documented, the synthetic pathways to the crucial 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid intermediate are well-established. The protocols detailed in this guide provide a reliable framework for the laboratory-scale synthesis of this key building block. Further research into novel and more efficient difluoromethylating agents and synthetic routes remains an active and important area of investigation in the agrochemical industry.
References
- Barrett, A. G. M., & O'Neil, I. A. (1989). A new route to pyrazoles: synthesis of 3-(trifluoromethyl)- and 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acids. The Journal of Organic Chemistry, 54(20), 4783–4785.
- Walter, H. (2013). The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid moiety: a new standard for SDH inhibitor fungicides? Journal of Fluorine Chemistry, 152, 2-11.
- Ochi, Y., et al. (2018). Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides. Synform, 2018(12), A197-A199.
- WO 1992012970 A1, 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid and its use as a fungicide.
- US 8193390 B2, Method for the production of N,N-dimethylacetamide (DMAC).
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PubChem. (n.d.). 2-chloro-N,N-dimethylacetamide. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia contributors. (2023, December 19). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. In Wikipedia, The Free Encyclopedia. Retrieved March 4, 2026, from [Link]
- Li, Z., et al. (2013). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 18(12), 14958-14971.
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PubChem. (n.d.). 2,2-Difluoro-N,N-dimethylacetamide. National Center for Biotechnology Information. Retrieved from [Link]
- Sparr, C., & Wagschal, S. (2020). The Difluoromethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 63(19), 10737–10766.
-
Hoffman Fine Chemicals. (n.d.). 2-Chloro-2,2-difluoro-N,N-dimethylacetamide. Retrieved from [Link]
-
Wikipedia contributors. (2024, February 28). Dimethylacetamide. In Wikipedia, The Free Encyclopedia. Retrieved March 4, 2026, from [Link]
- Spande, T. F. (1979). Review of Specific Chemical Interactions for Hydrazine Analysis and Proposed Adaptation for Microsensor Chemical Detection. Naval Research Lab Washington DC.
- American Scientific Research Journal for Engineering, Technology, and Sciences (ASRJETS). (2018).
-
PubChem. (n.d.). 2-chloro-N,N-dimethylacetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]
- Oriental Journal of Chemistry. (2022). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 38(3), 568-592.
-
U.S. National Library of Medicine. (2020, January 31). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. National Center for Biotechnology Information. Retrieved from [Link]
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U.S. National Library of Medicine. (n.d.). A New Reagent for Direct Difluoromethylation. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2024, December 24). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Retrieved from [Link]
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-
ResearchGate. (n.d.). Scheme 1. Synthetic reaction scheme for 2-chloro-N,.... Retrieved from [Link]
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U.S. National Library of Medicine. (2025, November 12). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. National Center for Biotechnology Information. Retrieved from [Link]
-
European Patent Office. (n.d.). EP 1 020 426 B9. Retrieved from [Link]
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Catalytic Systems for Reactions Involving 2-Chloro-2,2-difluoro-N,N-dimethylacetamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Potential of a Fluorinated Amide Building Block
2-Chloro-2,2-difluoro-N,N-dimethylacetamide is a fluorinated organic compound with significant potential in the synthesis of novel molecules for the pharmaceutical, agrochemical, and materials science sectors. The presence of two fluorine atoms and a chlorine atom on the α-carbon, adjacent to a dimethylamide carbonyl group, imparts a unique electronic character and reactivity profile. This makes it a valuable precursor for the introduction of the difluoroacetamide moiety, which can influence the metabolic stability, lipophilicity, and binding affinity of bioactive molecules.
This technical guide provides a comprehensive overview of potential catalytic systems for reactions involving 2-Chloro-2,2-difluoro-N,N-dimethylacetamide. While direct, published catalytic applications of this specific molecule are limited, this document outlines detailed protocols based on established methodologies for structurally analogous compounds, particularly other α-halo-α,α-difluoroacetamides. The protocols herein should be regarded as robust starting points for experimental investigation and optimization.
Core Reactivity and Catalytic Opportunities
The primary sites of reactivity on 2-Chloro-2,2-difluoro-N,N-dimethylacetamide are the C-Cl bond and the α-carbon. These sites can be targeted through several catalytic strategies:
-
Palladium-Catalyzed Cross-Coupling Reactions: By converting the amide to its corresponding enolate, the α-carbon can participate in cross-coupling reactions with aryl and heteroaryl halides.
-
Transition Metal-Catalyzed Radical Reactions: The C-Cl bond can be homolytically cleaved under catalytic conditions to generate a difluoroacetamide radical, which can then engage in various addition and cyclization reactions.
-
Catalyzed Nucleophilic Substitution: The electrophilic α-carbon is susceptible to attack by nucleophiles. While often proceeding without a catalyst, specific catalysts can enhance reaction rates and selectivity.
Section 1: Palladium-Catalyzed α-Arylation of 2-Chloro-2,2-difluoro-N,N-dimethylacetamide via its Silyl Enolate
The α-arylation of carbonyl compounds is a powerful method for C-C bond formation. For α,α-difluoroacetamides, this transformation can be achieved through palladium catalysis by first converting the amide to its trimethylsilyl enolate. This approach has been successfully demonstrated for related α,α-difluoro-α-(trimethylsilyl)acetamides.[1][2]
Causality of Experimental Choices
The direct deprotonation of 2-Chloro-2,2-difluoro-N,N-dimethylacetamide to form a stable enolate for cross-coupling can be challenging. The in-situ formation of the more stable and reactive trimethylsilyl enolate is a key strategy. The choice of a highly active palladium catalyst, specifically an air- and moisture-stable palladacyclic complex with a sterically hindered phosphine ligand like P(t-Bu)₂Cy, is crucial to overcome the generally slower rates of reductive elimination from fluoroalkylpalladium complexes.[1] Potassium fluoride (KF) serves as an effective activator for the silyl enolate.
Experimental Workflow
Caption: Workflow for the proposed Pd-catalyzed α-arylation.
Detailed Protocol: Analogous α-Arylation
Materials:
-
2-Chloro-2,2-difluoro-N,N-dimethylacetamide
-
Aryl or heteroaryl bromide
-
Dicyclohexyl(di-tert-butyl)phosphine (P(t-Bu)₂Cy)
-
Potassium fluoride (spray-dried)
-
Anhydrous toluene and 1,4-dioxane
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Silyl Enolate Preparation (Hypothetical): In a glovebox, to a solution of lithium diisopropylamide (LDA) in THF at -78 °C, add 2-Chloro-2,2-difluoro-N,N-dimethylacetamide dropwise. After stirring for 30 minutes, add trimethylsilyl chloride (TMS-Cl) and allow the reaction to warm to room temperature. The resulting trimethylsilyl enolate can be purified or used directly. (Note: This is a generalized procedure for enolate formation and would require optimization.)
-
Cross-Coupling Reaction: In a glovebox, add the aryl bromide (1.0 eq), the prepared silyl enolate of 2-chloro-2,2-difluoro-N,N-dimethylacetamide (2.0 eq), potassium fluoride (3.0 eq), the palladium precatalyst (1-2 mol%), and the phosphine ligand to an oven-dried reaction vessel.
-
Add anhydrous toluene and 1,4-dioxane (1:1 mixture).
-
Seal the vessel and heat the reaction mixture at 100 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Starting Condition | Rationale |
| Palladium Precatalyst | Air- and moisture-stable palladacycle[1][2] | High activity and operational simplicity. |
| Ligand | P(t-Bu)₂Cy | Sterically hindered ligand promoting reductive elimination. |
| Activator | Spray-dried KF | Effective for activating the silyl enolate. |
| Solvent | Toluene/1,4-Dioxane (1:1) | Aprotic solvent system suitable for this coupling. |
| Temperature | 100 °C | Sufficient to drive the catalytic cycle. |
Section 2: Transition Metal-Catalyzed Radical Reactions
The C-Cl bond in 2-Chloro-2,2-difluoro-N,N-dimethylacetamide can potentially be cleaved to form a difluoroacetamide radical. This reactive intermediate can then participate in a variety of transformations, including addition to alkenes and alkynes. Copper and cobalt catalysts are known to promote such radical reactions with analogous bromodifluoroacetamides.[3]
Causality of Experimental Choices
While the C-Br bond is more readily cleaved, the C-Cl bond can also undergo homolysis under appropriate catalytic conditions. Copper(I) species, often generated in situ, can act as single-electron transfer (SET) agents to generate the radical. Photoredox catalysis, in conjunction with a copper co-catalyst, can provide a mild and efficient way to initiate these reactions using visible light.[4] A reductant, such as a diboron reagent, may be necessary to regenerate the active Cu(I) species.[3]
Proposed Reaction Pathway: Copper-Catalyzed Radical Addition to an Alkene
Sources
"2-Chloro-2,2-difluoro-N,N-dimethylacetamide" for the preparation of difluoromethylated building blocks
Application Notes & Protocols: Strategic Synthesis of Difluoromethylated Building Blocks
A Senior Application Scientist's Guide to Modern Difluoromethylation Techniques
Introduction: The Rising Prominence of the Difluoromethyl Group
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone for optimizing pharmacological profiles.[1][2] Among the various fluorinated motifs, the difluoromethyl (–CF₂H) group has garnered significant attention.[3] Unlike its more electron-rich trifluoromethyl (–CF₃) counterpart, the –CF₂H group possesses a unique combination of properties: it is a lipophilic hydrogen-bond donor, capable of acting as a bioisostere for hydroxyl (–OH), thiol (–SH), or amine (–NH₂) functionalities.[4][5] This dual character allows it to enhance metabolic stability and membrane permeability while simultaneously forming crucial hydrogen-bonding interactions with biological targets, thereby improving binding affinity and selectivity.[5][6]
This guide provides an in-depth analysis and detailed protocols for the synthesis of difluoromethylated building blocks. While the specific reagent "2-Chloro-2,2-difluoro-N,N-dimethylacetamide" (CDFA) is not widely documented in peer-reviewed literature as a primary agent for this transformation, we will focus on the closely related, highly effective, and commercially available reagent: sodium 2-chloro-2,2-difluoroacetate . This stable, solid reagent serves as an excellent and practical precursor for difluorocarbene (:CF₂), the key reactive intermediate in many modern difluoromethylation reactions, and thus provides an authoritative framework for achieving the desired molecular building blocks.[7][8]
Mechanism of Action: Difluorocarbene Generation
The synthetic utility of sodium 2-chloro-2,2-difluoroacetate hinges on its ability to generate the highly reactive and electrophilic difluorocarbene (:CF₂) intermediate under thermal conditions. The process is a clean and efficient decarboxylation reaction.
-
Thermal Decarboxylation : Upon heating, typically in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile, sodium 2-chloro-2,2-difluoroacetate undergoes thermal decomposition.
-
Intermediate Formation : This decomposition extrudes carbon dioxide (CO₂) and sodium chloride (NaCl) to generate the transient difluorocarbene species.[7][8]
-
Nucleophilic Trapping : The generated difluorocarbene is a potent electrophile that is immediately trapped in situ by a suitable nucleophile present in the reaction mixture (such as a phenoxide, thiolate, or amine).
-
Protonation : The resulting intermediate is then protonated, often by residual water or during aqueous work-up, to yield the final difluoromethylated product.[9]
This mechanistic pathway is reliable and forms the basis for the subsequent protocols.
Application & Protocols: A Workflow for Heteroatom Difluoromethylation
The following protocols provide detailed, step-by-step methodologies for the O-, S-, and N-difluoromethylation of common organic building blocks using sodium 2-chloro-2,2-difluoroacetate. The general workflow involves the deprotonation of the substrate with a suitable base, followed by the addition of the difluorocarbene precursor and heating.
Protocol 1: O-Difluoromethylation of Phenols
This protocol details the synthesis of aryl difluoromethyl ethers, which are valuable motifs in pharmaceuticals. The procedure is adapted from a robust and verified method published in Organic Syntheses.[7][8]
Materials:
-
Substituted Phenol (1.0 equiv)
-
Cesium Carbonate (Cs₂CO₃) (1.5 equiv)
-
Sodium 2-chloro-2,2-difluoroacetate (2.8 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized Water
-
Ethyl Acetate or Diethyl Ether
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the phenol (1.0 equiv) and cesium carbonate (1.5 equiv).
-
Seal the flask with a rubber septum and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add anhydrous DMF via syringe to create a solution or suspension (typically 0.2-0.5 M concentration with respect to the phenol).
-
Stir the mixture at room temperature for 15-30 minutes to allow for phenoxide formation.
-
Carefully remove the septum and add sodium 2-chloro-2,2-difluoroacetate (2.8 equiv) in one portion under a positive flow of inert gas.
-
Equip the flask with a reflux condenser under the inert atmosphere.
-
Heat the reaction mixture in a pre-heated oil bath to 100-110 °C.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting phenol is consumed (typically 2-6 hours).
-
Cool the reaction to room temperature and cautiously pour it into a separatory funnel containing deionized water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers and wash with water, followed by brine, to remove residual DMF.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired aryl difluoromethyl ether.
Data Summary: O-Difluoromethylation Examples
| Substrate (Phenol) | Base | Conditions | Yield (%) | Reference |
| 1-(3-chloro-4-hydroxyphenyl)ethan-1-one | Cs₂CO₃ | DMF, 100 °C, 1 h | 94 | [7][8] |
| 4-Hydroxychalcone | K₂CO₃ | DMF, 90 °C | 75 | [10] |
| 2-Hydroxychalcone | K₂CO₃ | DMF, 90 °C | 80 | [10] |
| Camphopyrazole | K₂CO₃ | DMF, 90 °C | 85 (isomer mix) | [10] |
Protocol 2: S-Difluoromethylation of Thiols
This protocol can be used to synthesize aryl and heteroaryl difluoromethyl sulfides. The procedure is analogous to that for phenols, with minor adjustments.
Materials:
-
Aromatic or Heteroaromatic Thiol (1.0 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Sodium 2-chloro-2,2-difluoroacetate (1.5-2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Combine the thiol (1.0 equiv) and potassium carbonate (2.0 equiv) in a round-bottom flask under an inert atmosphere.
-
Add anhydrous DMF and stir for 15 minutes at room temperature.
-
Add sodium 2-chloro-2,2-difluoroacetate (1.5-2.0 equiv) and attach a reflux condenser.
-
Heat the mixture to 95-100 °C and monitor the reaction by TLC.
-
Upon completion, cool the reaction and perform a standard aqueous work-up and extraction as described in Protocol 1.
-
Purify the crude product by flash column chromatography.
Protocol 3: N-Difluoromethylation of N-Heterocycles
The difluoromethylation of nitrogen atoms, particularly within heterocycles like pyridones or imidazoles, is also achievable. This reaction can sometimes lead to a mixture of N- and O-alkylated products, depending on the substrate and conditions.[11]
Materials:
-
N-Heterocycle (e.g., 2-pyridone) (1.0 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Sodium 2-chloro-2,2-difluoroacetate (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
In a flask suitable for heating under pressure (e.g., a sealed tube), combine the N-heterocycle (1.0 equiv), potassium carbonate (3.0 equiv), and sodium 2-chloro-2,2-difluoroacetate (2.0 equiv).
-
Add anhydrous DMF, seal the vessel, and heat to 120-130 °C.[11]
-
Monitor the reaction for consumption of the starting material. Note that product distribution (N- vs. O-alkylation) may vary.
-
After cooling, perform the standard aqueous work-up and extraction as detailed in Protocol 1.
-
Purify and separate isomers, if necessary, by flash column chromatography.
Safety, Handling, and Troubleshooting
Safety and Handling:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling reagents and solvents.[12]
-
Ventilation: All operations should be conducted in a well-ventilated chemical fume hood.[13][14] Thermal decomposition can release irritating gases.[12]
-
Reagent Stability: Sodium 2-chloro-2,2-difluoroacetate is a stable solid at room temperature but should be stored in a dry environment.[7]
-
Solvent Hazards: DMF is a high-boiling polar aprotic solvent. Avoid inhalation and skin contact. It is a suspected reproductive toxin.[15][16]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Insufficient temperature. 2. Incomplete deprotonation of the nucleophile. 3. Reagent degradation due to moisture. | 1. Ensure the oil bath temperature is at least 95-100 °C for decarboxylation. 2. Use a stronger base (e.g., Cs₂CO₃ instead of K₂CO₃) or ensure anhydrous conditions. 3. Use freshly opened or properly stored reagents. |
| Formation of Side Products | 1. For substrates with multiple nucleophilic sites, competitive reactions may occur. 2. Reaction of difluorocarbene with the solvent (DMF). | 1. Employ protecting group strategies to block alternative reactive sites. 2. Consider alternative solvents like acetonitrile, though solubility may be a factor. |
| Difficult Purification | 1. Residual DMF in the crude product. 2. Co-elution of product with starting material or byproducts. | 1. Perform thorough aqueous washes (water and brine) during work-up to remove DMF. 2. Optimize chromatography conditions (solvent gradient, different stationary phase). |
Conclusion
The introduction of the difluoromethyl group is a powerful strategy for modulating the properties of molecules in drug discovery and materials science. While a variety of reagents can achieve this transformation, the use of sodium 2-chloro-2,2-difluoroacetate as a difluorocarbene precursor represents a highly practical, scalable, and versatile method.[7][17] The protocols outlined in this guide provide a robust foundation for researchers to access a wide range of O-, S-, and N-difluoromethylated building blocks, enabling the exploration of new chemical space and the development of next-generation functional molecules.
References
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- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. orgsyn.org [orgsyn.org]
- 9. osti.gov [osti.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
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- 13. fishersci.com [fishersci.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. vanderbilt.edu [vanderbilt.edu]
- 16. Dimethylacetamide - Wikipedia [en.wikipedia.org]
- 17. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 18. hoffmanchemicals.com [hoffmanchemicals.com]
- 19. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 20. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 21. Thesis | Establishing synthetic methodology to prepare difluoromethylated oligonucleotides | ID: br86b4109 | STAX [stax.strath.ac.uk]
- 22. A REVIEW ON DIFLUOROMETHYLATION OF ARYL AND HETEROARYL COMPOUNDS | International Journal of Futuristic Innovation in Engineering, Science and Technology (IJFIEST) [journal.inence.org]
- 23. researchgate.net [researchgate.net]
- 24. Direct formylation of phenols using difluorocarbene as a safe CO surrogate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. researchgate.net [researchgate.net]
- 27. sioc.cas.cn [sioc.cas.cn]
- 28. Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 29. mdpi.com [mdpi.com]
- 30. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Difluoromethylation of alcohols with TMSCF2Br in water: A new insight into the generation and reactions of difluorocarb… [ouci.dntb.gov.ua]
- 32. A General Protocol for C-H Difluoromethylation of Carbon Acids with TMSCF2 Br - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. 2,2-Difluoro-N,N-dimethylacetamide | C4H7F2NO | CID 6432632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 34. 2-chloro-N,N-dimethylacetamide | C4H8ClNO | CID 75886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 35. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Troubleshooting & Optimization
Technical Support Center: Difluoromethylation with 2-Chloro-2,2-difluoro-N,N-dimethylacetamide (CDDA)
Welcome to the technical support guide for difluoromethylation reactions using 2-Chloro-2,2-difluoro-N,N-dimethylacetamide (CDDA). This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this powerful reagent, troubleshoot common issues, and optimize reaction outcomes. We will delve into the causality behind experimental choices, focusing on identifying and mitigating common side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My difluoromethylation reaction with CDDA is showing low conversion or has stalled completely. What are the primary factors to investigate?
A1: Low or incomplete conversion is a frequent issue that can typically be traced back to a few key experimental parameters.
-
Reagent and Solvent Purity: CDDA is susceptible to hydrolysis. The presence of water in your reaction solvent (e.g., DMF, DMAc, THF) or on your glassware can consume the reagent before it reacts with your substrate. We strongly recommend using freshly distilled, anhydrous solvents and flame-drying all glassware under an inert atmosphere (Nitrogen or Argon).
-
Base Selection and Stoichiometry: The choice of base is critical. For reactions proceeding through a difluorocarbene intermediate, a strong, non-nucleophilic base is often required. However, if the base is too strong or used in large excess, it can promote reagent decomposition. Conversely, a base that is too weak may not facilitate the reaction efficiently. Consider titrating your base or using a freshly opened bottle.
-
Reaction Temperature: Temperature control is paramount. While heating is often necessary to initiate the reaction, excessive temperatures can lead to rapid decomposition of CDDA and the formation of undesired byproducts. We recommend running small-scale temperature screening experiments (e.g., 60 °C, 80 °C, 100 °C) to find the optimal balance between reaction rate and reagent stability.
-
Inert Atmosphere: Oxygen can interfere with many catalytic cycles, particularly those involving transition metals or radical intermediates. Ensure your reaction vessel is thoroughly purged with an inert gas before adding reagents and maintained under a positive pressure of that gas throughout the experiment.
Q2: I've isolated my product, but the yield is low, and I see several significant byproducts in my NMR/LC-MS. What are the most common side reactions with CDDA?
A2: Understanding the potential side reactions is crucial for optimizing your protocol. CDDA can participate in several competing pathways, primarily driven by reaction conditions.
The main competing pathways are:
-
Hydrolysis: The amide functional group in CDDA, while relatively stable, can hydrolyze under acidic or basic conditions, especially in the presence of water. This pathway consumes the reagent, converting it to 2-chloro-2,2-difluoroacetic acid and dimethylamine, neither of which is active in difluoromethylation.[1][2][3]
-
Difluorocarbene (:CF₂) Formation: Under certain conditions, particularly with strong bases or high temperatures, CDDA can undergo elimination to form the highly reactive electrophile, difluorocarbene.[4][5] While this can be the desired reactive intermediate for certain substrates (like phenols or thiols), if your target requires a difluoromethyl radical or anion, carbene formation is a parasitic side reaction. The carbene can then lead to undesired cyclopropanations of alkenes or insertion into O-H or N-H bonds.
-
Radical-Mediated Processes: In reactions involving transition-metal catalysts (e.g., Nickel, Palladium) or radical initiators, the C-Cl bond of CDDA can be cleaved via single-electron transfer (SET) to generate a difluoromethyl radical.[6][7][8] If not efficiently trapped by the substrate, this radical can dimerize, react with the solvent, or lead to other undesired radical-mediated byproducts.
Q3: My substrate contains a phenol (or thiol) group, and I'm getting O-difluoromethylation instead of the desired C-difluoromethylation. How can I control the selectivity?
A3: This is a classic selectivity issue arising from the generation of difluorocarbene. Phenols and thiols are excellent nucleophiles for trapping difluorocarbene, leading to the formation of Ar-O-CF₂H or Ar-S-CF₂H ethers and thioethers, respectively.[5][9]
-
Protecting Groups: The most straightforward solution is to protect the hydroxyl or thiol group before the difluoromethylation reaction. A silyl ether (e.g., TBS) for phenols or a thioester for thiols are common choices that are stable to many difluoromethylation conditions and can be easily removed post-reaction.
-
Modify Reaction Conditions: If protection is not feasible, you may need to switch to a reaction protocol that avoids the generation of difluorocarbene. Methods that favor the formation of a difluoromethyl radical or a difluoromethyl-metal species are less likely to react with the heteroatom. This often involves using a different reagent system, such as one based on photoredox catalysis or specific transition-metal catalysts known to operate via radical pathways.[7][8]
Troubleshooting Summary Table
| Observed Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Wet solvent/reagents. 2. Inactive base. 3. Temperature too low. | 1. Use anhydrous solvents; dry glassware. 2. Use a fresh bottle of base. 3. Incrementally increase temperature (e.g., in 10 °C steps). |
| Significant Byproduct Formation | 1. Hydrolysis of CDDA. 2. Unintended difluorocarbene pathway. 3. Uncontrolled radical reactions. | 1. Ensure strictly anhydrous conditions. 2. Lower reaction temperature; use a milder base. 3. Degas the reaction mixture; consider a radical inhibitor if the radical pathway is undesired. |
| Poor Selectivity (e.g., O- vs. C-alkylation) | Generation of electrophilic difluorocarbene reacting with heteroatoms. | 1. Protect nucleophilic functional groups (e.g., -OH, -SH). 2. Switch to reaction conditions that favor a radical or organometallic pathway over a carbene pathway. |
| Reaction is Messy / Tar Formation | Reagent or intermediate decomposition at high temperatures. | 1. Lower the reaction temperature. 2. Ensure slow addition of reagents to control exotherms. 3. Check substrate stability under the reaction conditions. |
Validated Experimental Protocols
Protocol 1: General Procedure for Radical C-H Difluoromethylation of Heteroarenes
This protocol is a representative example and may require optimization for specific substrates.
-
Preparation: To a flame-dried Schlenk tube, add the heteroaromatic substrate (1.0 equiv), a suitable photocatalyst (e.g., Ir(ppy)₃, 1-2 mol%), and a transition metal co-catalyst if required.
-
Inert Atmosphere: Seal the tube with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., DMAc, 0.1 M). Add 2-Chloro-2,2-difluoro-N,N-dimethylacetamide (CDDA) (1.5-2.0 equiv) and a suitable base or additive as required by the specific catalytic cycle.
-
Reaction: Place the reaction vessel approximately 5-10 cm from a blue LED lamp and stir vigorously at room temperature (or a pre-determined optimal temperature).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS analysis of small aliquots.
-
Work-up: Upon completion, cool the reaction to room temperature and quench by adding water. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
References
-
Difluoromethylation of (hetero)aryl chlorides with chlorodifluoromethane catalyzed by nickel. Nature Communications. Available at: [Link]
-
Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. MDPI. Available at: [Link]
-
Metal-Catalyzed Direct Difluoromethylation Reactions. Angewandte Chemie International Edition. Available at: [Link]
-
A New Reagent for Direct Difluoromethylation. PMC. Available at: [Link]
-
Dimethylacetamide - Wikipedia. Wikipedia. Available at: [Link]
-
Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Available at: [Link]
-
Difluoromethylation of Phenols. Organic Syntheses. Available at: [Link]
-
Divergent Generation of the Difluoroalkyl Radical and Difluorocarbene via Selective Cleavage of C−S Bonds of the Sulfox-CF2SO2Ph Reagent. Organic Letters. Available at: [Link]
-
A Toolbox of Reagents for Difluoromethylthiolation. Accounts of Chemical Research. Available at: [Link]
-
Propose a mechanism for the hydrolysis of N,N-dimethylacetamide (a) under basic conditions. Pearson. Available at: [Link]
-
Propose a mechanism for the hydrolysis of N,N-dimethylacetamide (b) under acidic conditions. Pearson. Available at: [Link]
-
Difluoromethylation of 2-Hydroxychalcones Using Sodium 2-Chloro-2,2-difluoroacetate as Difluoromethylating Agent. ResearchGate. Available at: [Link]
-
O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. Organic and Pharmaceutical Chemistry Journal. Available at: [Link]
-
Radical hydrodifluoromethylation of unsaturated C−C bonds via an electroreductively triggered two-pronged approach. Nature Communications. Available at: [Link]
Sources
- 1. Dimethylacetamide - Wikipedia [en.wikipedia.org]
- 2. Propose a mechanism for the hydrolysis of N,N-dimethylacetamide (... | Study Prep in Pearson+ [pearson.com]
- 3. Propose a mechanism for the hydrolysis of N,N-dimethylacetamide(b... | Study Prep in Pearson+ [pearson.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. d-nb.info [d-nb.info]
- 7. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radical hydrodifluoromethylation of unsaturated C−C bonds via an electroreductively triggered two-pronged approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Difluoromethylthiolator: A Toolbox of Reagents for Difluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for the Synthesis of 2-Chloro-2,2-difluoro-N,N-dimethylacetamide
Introduction
Welcome to the technical support center for the synthesis of 2-Chloro-2,2-difluoro-N,N-dimethylacetamide (CAS 142820-19-7). This molecule is a valuable fluorinated building block in medicinal chemistry and materials science, prized for the unique electronic properties conferred by the difluoro-chloro-acetyl moiety. However, its synthesis can present challenges, including managing reactivity, ensuring high purity, and optimizing yield.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into the reaction's optimization, framed in a practical question-and-answer format. We will explore the causality behind experimental choices, offer self-validating protocols, and ground our recommendations in authoritative references.
Section 1: Proposed Synthetic Pathway and Mechanism
The most direct and reliable method for synthesizing 2-Chloro-2,2-difluoro-N,N-dimethylacetamide is the nucleophilic acyl substitution of a suitable 2-chloro-2,2-difluoroacetylating agent with dimethylamine. The most common precursor is 2-chloro-2,2-difluoroacetyl chloride, which reacts readily with dimethylamine in the presence of a base to neutralize the HCl byproduct.
The reaction proceeds via a standard nucleophilic acyl substitution mechanism. The nitrogen atom of dimethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride leaving group to yield the final amide product.
Caption: Figure 1: Proposed Reaction Mechanism
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material and general synthetic approach?
A1: The most common and industrially scalable approach is the acylation of dimethylamine using chloroacetyl chloride or a similar activated carboxylic acid. For this specific molecule, you would use a 2-chloro-2,2-difluoroacetyl precursor. The reaction typically involves dissolving dimethylamine (or its hydrochloride salt) and a non-nucleophilic base in an anhydrous aprotic solvent, cooling the solution, and adding the acid chloride dropwise.[1]
Q2: What are the most critical reaction parameters to control for optimal yield and purity?
A2: Success hinges on meticulously controlling four key parameters:
-
Temperature: The reaction is highly exothermic. Initial addition of the acid chloride must be performed at low temperatures (e.g., 0 °C) to prevent runaway reactions and the formation of side products.[2]
-
Stoichiometry: A slight excess of the amine and base is often used to ensure the complete consumption of the valuable acid chloride. Typically, 1.1 to 1.2 equivalents of dimethylamine and base relative to the acid chloride are recommended.[1][2]
-
Anhydrous Conditions: Chloroacetyl chlorides are highly susceptible to hydrolysis. All glassware must be oven-dried, and anhydrous solvents must be used to prevent the formation of the corresponding carboxylic acid, which complicates purification.
-
Choice of Base: A tertiary amine like triethylamine (TEA) is a common choice. It acts as an effective HCl scavenger without competing with dimethylamine as a nucleophile.[1] Inorganic bases like sodium bicarbonate can also be used, particularly in biphasic systems.[1]
Q3: How can I effectively monitor the reaction's progress?
A3: Thin-Layer Chromatography (TLC) is the most straightforward method. Spot the reaction mixture against the starting acid chloride. The disappearance of the starting material and the appearance of a new, typically higher-Rf spot corresponding to the amide product indicates reaction progression. For more quantitative analysis, Gas Chromatography (GC) or HPLC can be employed to track the consumption of reactants and formation of the product over time.[3][4]
Q4: What are the most likely side products and impurities?
A4: Potential impurities include:
-
2-Chloro-2,2-difluoroacetic acid: Formed from the hydrolysis of the starting acid chloride if moisture is present.
-
Unreacted Starting Materials: Due to incomplete reaction.
-
Dimerization/Polymerization Products: Though less common under controlled conditions.
-
Over-chlorinated Species: If the precursor synthesis was not clean, di- or tri-chlorinated impurities may carry over.[5]
Section 3: Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis.
Caption: Figure 2: General Troubleshooting Workflow
Problem 1: Low or No Product Yield
-
Potential Cause: Degradation of 2-chloro-2,2-difluoroacetyl chloride.
-
Explanation: Acid chlorides, especially those with electron-withdrawing groups, are highly reactive and sensitive to moisture. Over time, the starting material may have hydrolyzed to the unreactive carboxylic acid.
-
Recommended Solution: Verify the purity of the acid chloride before use, for example, via ¹H or ¹⁹F NMR. If it has degraded, re-purify it by distillation or use a fresh bottle. Always handle it under an inert atmosphere (Nitrogen or Argon).
-
-
Potential Cause: Inadequate Temperature Control.
-
Explanation: While low temperature is crucial during addition, the reaction may require warming to proceed to completion. If the reaction is kept too cold for too long, the activation energy barrier may not be overcome.
-
Recommended Solution: After the dropwise addition of the acid chloride at 0 °C, allow the reaction to slowly warm to room temperature and stir for several hours.[2] Monitor via TLC to determine the optimal reaction time.
-
Problem 2: Presence of Significant Impurities in Crude Product
-
Potential Cause: Formation of 2-chloro-2,2-difluoroacetic acid.
-
Explanation: This is the most common impurity and arises from moisture contamination. It can complicate workup and purification due to its acidity and solubility.
-
Recommended Solution: Rigorously follow anhydrous protocols. Dry all glassware in an oven ( >120 °C) for several hours and cool under a stream of dry nitrogen or in a desiccator. Use anhydrous grade solvents. During workup, a wash with a dilute aqueous base (e.g., NaHCO₃ solution) can help remove this acidic impurity.[1]
-
-
Potential Cause: Excess dimethylamine or its salt in the final product.
-
Explanation: If a large excess of dimethylamine is used, or if the hydrochloride salt is not fully neutralized, it can be carried through the workup.
-
Recommended Solution: During the aqueous workup, wash the organic layer with dilute acid (e.g., 1 M HCl) to protonate and extract the excess amine into the aqueous phase.[1] Be sure to follow with a neutral wash (brine) to remove residual acid.
-
Problem 3: Difficulty in Product Purification
-
Potential Cause: Product is an oil and will not crystallize.
-
Explanation: Many N,N-disubstituted acetamides are low-melting solids or oils, making recrystallization challenging.
-
Recommended Solution: Purification by flash column chromatography on silica gel is the most reliable method.[6] Use a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).[6] The optimal solvent system should be determined by TLC analysis first.
-
-
Potential Cause: Product co-elutes with a persistent impurity.
-
Explanation: If an impurity has a similar polarity to the product, separation by standard chromatography can be difficult.
-
Recommended Solution:
-
Re-evaluate the workup: An acid or base wash may selectively remove the impurity before chromatography.
-
Change the chromatography solvent system: Switching from a hexane/ethyl acetate system to a dichloromethane/methanol system, for example, can alter the selectivity and improve separation.
-
Consider distillation: As a liquid, the product may be purified by vacuum distillation if the boiling points of the product and impurity are sufficiently different.[7]
-
-
Section 4: Experimental Protocols
Protocol: Synthesis of 2-Chloro-2,2-difluoro-N,N-dimethylacetamide
This protocol is a generalized procedure based on standard acylation methods.[1][2] Researchers must adapt it based on their specific laboratory conditions and safety protocols.
Materials:
-
Dimethylamine hydrochloride
-
2-Chloro-2,2-difluoroacetyl chloride
-
Triethylamine (TEA), anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add dimethylamine hydrochloride (1.1 eq.) and anhydrous DCM.
-
Cooling: Cool the mixture to 0 °C in an ice-water bath.
-
Base Addition: Slowly add triethylamine (2.2 eq. to neutralize both the HCl salt and the reaction byproduct) to the stirred suspension. Stir for 15 minutes.
-
Acid Chloride Addition: Add 2-chloro-2,2-difluoroacetyl chloride (1.0 eq.) dropwise via a syringe, ensuring the internal temperature does not exceed 5-10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil or solid by flash column chromatography on silica gel.
Data Summary
| Parameter | Recommended Condition | Rationale & Scientific Justification |
| Solvent | Anhydrous Dichloromethane (DCM) or Diethyl Ether | Aprotic and unreactive towards the acid chloride. Dissolves reactants well and is easily removed after reaction.[2] |
| Base | Triethylamine (TEA) or Sodium Bicarbonate | TEA is a non-nucleophilic organic base that scavenges HCl effectively.[1] NaHCO₃ is a mild inorganic base suitable for biphasic reactions.[1] |
| Temperature | 0 °C for addition, then warm to RT | Controls the initial exothermic reaction to prevent side product formation.[2] Warming allows the reaction to proceed to completion. |
| Stoichiometry | Acid Chloride (1.0 eq.), Amine (1.1 eq.), Base (1.2-2.2 eq.) | A slight excess of the amine ensures complete reaction of the limiting acid chloride. The base must be sufficient to neutralize all generated HCl.[1][2] |
References
- Hoffman Fine Chemicals. 2-Chloro-2,2-difluoro-N,N-dimethylacetamide.
- BenchChem. A Comparative Analysis of the Reactivity of 2-chloro-N-(pyridin-4-yl)acetamide and Other Chloroacetamides.
- ChemicalBook. 2-Chloro-N,N-dimethylacetamide synthesis.
- Thomas Scientific. 2-Chloro-N,N-dimethylacetamide for synthesis.
- PubChem. 2,2-Difluoro-N,N-dimethylacetamide.
- Wikipedia. Dimethylacetamide.
- Sigma-Aldrich. 2-Chloro-N,N-dimethylacetamide ≥97.0% (GC).
- BenchChem. Technical Support Center: Synthesis of N-(2-chlorobenzyl)-2,2-diphenylacetamide.
- BenchChem. Technical Support Center: Purification of Products from N-Chloro-2-fluoroacetamide Reactions.
- SIELC Technologies. 2-Chloro-N,N-dimethylacetamide.
- Google Patents. Purification of n-methyl-2-chloroacetoacetamide and n,n-dimethyl-2-chloroacetoacetoacetamide.
- Journal of the Brazilian Chemical Society. Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans.
- Journal of Chemical Sciences. Study of Reactions of 2,2-Dichloro-N-(Substituted Phenyl) Acetamide With 1H-Benzo[d]1,2,3-Triazole.
- Acta Crystallographica Section E. 2-Chloro-N,N-diphenylacetamide.
- Google Patents. Purification method of N,N-dimethylacetamide.
- Justia Patents. Purification of N,N-dimethylacetamide.
Sources
- 1. 2-Chloro-N,N-dimethylacetamide synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Chloro-N,N-dimethylacetamide | SIELC Technologies [sielc.com]
- 4. scielo.br [scielo.br]
- 5. US3427352A - Purification of n-methyl-2-chloroacetoacetamide and n,n-dimethyl-2-chloroacetoacetoacetamide - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. thomassci.com [thomassci.com]
Technical Support Center: Difluorocarbene Generation
A Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding Dimerization and Other Side Reactions
Welcome to the Technical Support Center for in situ difluorocarbene chemistry. As a Senior Application Scientist, I've designed this guide to provide you with not only procedural steps but also the underlying chemical principles to help you navigate the common challenges associated with this powerful synthetic tool. Difluorocarbene is an invaluable reagent for introducing the difluoromethylene (-CF2-) group into organic molecules, a modification that can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. However, the high reactivity of this intermediate can lead to undesired side reactions, most notably dimerization to form tetrafluoroethylene (TFE). This guide will equip you with the knowledge to suppress these side reactions and optimize your desired transformations.
Understanding the Challenge: The Dimerization of Difluorocarbene
Difluorocarbene (:CF2) is a highly reactive electrophilic species. Its p[1][2]ropensity to dimerize into tetrafluoroethylene (TFE) is a significant competing reaction that can drastically reduce the yield of the desired product. This [1]dimerization is often fast and irreversible, making it a critical parameter to control during in situ generation.
The key to avoiding dimerization lies in ensuring that the rate of trapping of the difluorocarbene by your substrate is significantly faster than the rate of its self-condensation. This can be achieved by carefully selecting the difluorocarbene precursor, optimizing reaction conditions, and understanding the reactivity of your substrate.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low yields in my difluorocyclopropanation reaction?
A1: Low yields in difluorocyclopropanation reactions are frequently attributed to the dimerization of difluorocarbene to form tetrafluoroethylene (TFE). This [1]side reaction is especially prevalent with less reactive alkenes. Other[3] contributing factors can include suboptimal reaction temperature, incorrect stoichiometry of reagents, or the presence of moisture which can consume the carbene precursor.
Q2[4]: How does the choice of difluorocarbene precursor affect dimerization?
A2: The choice of precursor is critical as it dictates the conditions required for carbene generation, which in turn influences the rate of dimerization. Some [1][2]precursors release difluorocarbene under harsh conditions, which can accelerate side reactions. Moder[2]n reagents like (bromodifluoromethyl)trimethylsilane (TMSCF2Br) and the Ruppert-Prakash reagent (TMSCF3) offer milder generation conditions, allowing for better control over the reaction.
Q3[2][5][6]: Can the solvent choice impact the outcome of the reaction?
A3: Absolutely. The solvent can influence the solubility of the precursor and the substrate, as well as the stability of the generated difluorocarbene. Aprotic solvents like THF, dioxane, and dichloromethane are commonly used. It's [7][8][9]crucial to select a solvent that is inert to the reactive intermediates and provides good solubility for all components.
Q4: My reaction is still sluggish even after optimizing conditions. What else can I try?
A4: If your substrate is particularly unreactive, you might need to consider a more reactive difluorocarbene precursor or a different activation method. For instance, using a catalytic amount of a halide initiator like NaI or TBAT with TMSCF3 can generate the carbene under milder conditions. Addit[1][10]ionally, for certain reactions, the use of a copper catalyst can facilitate the desired transformation by forming a copper-difluorocarbene complex, which can exhibit different reactivity and selectivity compared to the free carbene.
T[12][13]roubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during in situ difluorocarbene reactions.
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| Low to no product formation, significant starting material remains. | 1. Inefficient carbene generation: The chosen precursor may not be suitable for the substrate or reaction conditions. 2. Reaction temperature is too low: The activation energy for the reaction is not being met. 3. Moisture or other impurities: Contaminants are quenching the carbene or reacting with the precursor. | 1. [4]Switch to a more reactive precursor: Consider using TMSCF2Br or a different activation method for TMSCF3 (e.g., NaI, TBAT). [1][5][6]2. Gradually increase the reaction temperature: Monitor the reaction closely by TLC or NMR. Be mindful of reagent stability at higher temperatures. [4]3. Ensure anhydrous conditions: Flame-dry glassware and use freshly distilled solvents. |
| [11]Significant formation of tetrafluoroethylene (TFE) byproduct. | 1. Slow trapping of difluorocarbene: The substrate is not reactive enough to compete with dimerization. 2. High local concentration of difluorocarbene: Rapid generation of the carbene favors dimerization. | 1. Increase substrate concentration: A higher concentration of the trapping agent can improve the reaction kinetics in its favor. 2. Slow addition of the precursor or activator: This "slow addition protocol" maintains a low steady-state concentration of difluorocarbene, minimizing dimerization. |
| [12]Formation of unexpected side products other than TFE. | 1. Reaction with solvent or additives: The highly reactive carbene may be reacting with other components in the mixture. 2. Substrate decomposition: The reaction conditions may be too harsh for the starting material. | 1. Choose an inert solvent: Ensure the solvent and any additives are unreactive towards the carbene. 2. Use milder reaction conditions: Explore lower temperatures or precursors that generate the carbene under more benign conditions. |
| [13]Inconsistent yields between batches. | 1. Variability in reagent quality: The purity of the precursor, activator, or solvent can impact the reaction outcome. 2. Inconsistent reaction setup and procedure: Minor variations in temperature, addition rates, or stirring can lead to different results. | 1. [14]Use high-purity reagents: Purify reagents if necessary. 2. Standardize the experimental protocol: Carefully control all reaction parameters. |
##[11]# Visualizing the Reaction Pathway
The following diagram illustrates the general pathway for in situ difluorocarbene generation and its subsequent reactions.
Caption: In situ generation and competing reaction pathways of difluorocarbene.
Experimental Protocols: A Practical Guide
Here are detailed protocols for common difluorocyclopropanation reactions, designed to minimize dimerization.
Protocol 1: Difluorocyclopropanation of an Electron-Rich Alkene using TMSCF3 and NaI
This method is effective for reactive alkenes and utilizes a readily available precursor and activator.
Materials:
-
(Trifluoromethyl)trimethylsilane (TMSCF3, Ruppert-Prakash Reagent)
-
Sodium Iodide (NaI)
-
Alkene substrate
-
Anhydrous THF
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alkene substrate (1.0 equiv) and anhydrous THF.
-
Add sodium iodide (0.2 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add TMSCF3 (1.5 equiv) dropwise over 30 minutes using a syringe pump. The slow addition is crucial to maintain a low concentration of difluorocarbene.
-
A[12]llow the reaction to stir at 0 °C and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Difluorocyclopropanation of a Less Reactive Alkene using TMSCF2Br and a Base
For less nucleophilic alkenes, a more reactive precursor like TMSCF2Br can be more effective.
Materials:
-
(Bromodifluoromethyl)trimethylsilane (TMSCF2Br)
-
Potassium tert-butoxide (t-BuOK) or another suitable non-nucleophilic base
-
Alkene substrate
-
Anhydrous THF
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the alkene substrate (1.0 equiv) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare a solution of potassium tert-butoxide (1.2 equiv) in anhydrous THF.
-
Slowly add the TMSCF2Br (1.2 equiv) to the alkene solution.
-
Add the potassium tert-butoxide solution dropwise to the reaction mixture over 1 hour.
-
Stir the reaction at -78 °C for an additional 2 hours, then allow it to slowly warm to room temperature overnight.
-
Monitor the reaction for completion.
-
Quench the reaction with water and extract the product.
-
Work up and purify the product as described in Protocol 1.
Troubleshooting Flowchart
This flowchart provides a decision-making tool for addressing common experimental issues.
Sources
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Advances in the Synthetic Utility of Difluorocarbene Generated from TMSCF3 (Ruppert-Prakash Reagent) and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Effective Precursor of a Difluorocarbene to Introduce Difluoromethylene Groups | TCI EUROPE N.V. [tcichemicals.com]
- 7. Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent [organic-chemistry.org]
- 8. Difluorocarbene-enabled selective Csp3–N bond cleavage in aliphatic tertiary amines to access sulfilimines and sulfoximines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. A highly diastereoselective strain-release Doyle–Kirmse reaction: access to functionalized difluoro(methylene)cyclopropanes - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04749K [pubs.rsc.org]
- 10. scispace.com [scispace.com]
- 11. Troubleshooting [chem.rochester.edu]
- 12. Ruppert-Prakash Reagent (TMSCF3) - the thorny path from the rare to common use source of difluorocarbene - American Chemical Society [acs.digitellinc.com]
- 13. atlasofscience.org [atlasofscience.org]
- 14. reddit.com [reddit.com]
Purification of products from "2-Chloro-2,2-difluoro-N,N-dimethylacetamide" reactions
Technical Support Center: Synthesis & Purification of -Difluoroacetamides
Overview & Mechanistic Insights
Welcome to the Technical Support Center for workflows involving 2-Chloro-2,2-difluoro-
The Fluorine Effect on Purification:
From a chromatographic standpoint, the gem-difluoro group (
Experimental Protocols
To ensure a self-validating and reproducible workflow, adhere to the following step-by-step methodologies for isolating
Protocol A: Reaction Quenching & Liquid-Liquid Extraction
Objective: Safely partition the fluorinated organic products from inorganic salts and metal catalysts without losing volatile components.
-
Cooling & Quenching: Allow the reaction mixture to cool to room temperature. Carefully quench the reaction with
or 2M aqueous HCl (Caution: gas evolution may occur depending on the specific enolate activator used)[2]. -
Solvent Selection: Dilute the mixture with diethyl ether (
) . Causality: Diethyl ether is strictly preferred over ethyl acetate or dichloromethane because its low boiling point ( ) allows for subsequent solvent removal under extremely mild conditions, preventing the co-evaporation of volatile low-molecular-weight difluoroacetamides[2]. -
Partitioning: Transfer to a separatory funnel. Extract the aqueous layer with diethyl ether (
volume). -
Washing: Wash the combined ethereal extracts with saturated aqueous
to neutralize residual acid, followed by a brine wash to remove bulk water. -
Drying: Dry the organic phase over anhydrous
, filter, and proceed immediately to concentration.
Protocol B: Concentration & Flash Chromatography
Objective: Isolate the target amide from protodehalogenated byproducts and unreacted aryl halides.
-
Controlled Evaporation: Concentrate the ethereal extract using a rotary evaporator. Critical Step: Maintain the water bath at
and do not drop the vacuum below 100 mbar. Prolonged exposure to high vacuum will result in the sublimation or evaporation of the target product. -
Column Preparation: Load the crude oil onto a high-resolution silica gel column (e.g., RediSep Gold)[2].
-
Gradient Elution: Utilize an automated flash chromatography system (e.g., CombiFlash). Run a shallow gradient starting at 100:0 Hexanes/EtOAc and slowly ramping to 70:30 Hexanes/EtOAc[2]. The target
-aryl- -difluoroacetamide will typically elute between 10% and 20% EtOAc.
Data Presentation: Chromatographic Behavior
Understanding the relative partitioning of your reaction components is critical for designing an effective gradient.
| Component | Origin / Identity | Relative Polarity ( | Volatility Risk | Purification Strategy |
| Target Product | Moderate ( | Moderate to High | Evaporate solvents gently ( | |
| Starting Material | 2-Chloro-2,2-difluoro- | Low ( | Very High | Easily separated by chromatography; often lost during vacuum drying. |
| Protodehalogenated Byproduct | High ( | Very High | Retained longer on silica; separates well from the target product. | |
| Aryl Halide | Unreacted electrophile | Very Low ( | Low | Elutes in the void volume or very early (0-5% EtOAc). |
Process Visualization
Workflow for the extraction and chromatographic purification of α,α-difluoroacetamides.
Troubleshooting & FAQs
Q: My isolated yield is significantly lower than the conversion observed by LC-MS or NMR. Where is my product going?
A: The most common culprit is product volatilization. The
Q: I am observing a byproduct with a mass corresponding to
Q: The product streaks on the silica gel column, leading to poor separation from the unreacted aryl halide. How can I improve resolution?
A: While the
References
Technical Support Center: Synthesis of 2-Chloro-2,2-difluoro-N,N-dimethylacetamide
Welcome to the technical support center for the synthesis of 2-Chloro-2,2-difluoro-N,N-dimethylacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this synthesis, offering troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome low yields and other common experimental hurdles.
I. Troubleshooting Guide: Overcoming Low Yields and Impurities
This section addresses specific issues that can arise during the synthesis of 2-Chloro-2,2-difluoro-N,N-dimethylacetamide, providing potential causes and actionable solutions.
Q1: Why is my yield of 2-Chloro-2,2-difluoro-N,N-dimethylacetamide consistently low?
Low yields can stem from several factors, from the quality of starting materials to the reaction conditions. A systematic approach to troubleshooting is crucial.
Potential Cause 1: Impure Starting Materials
The purity of your starting materials, particularly the 2-chloro-2,2-difluoroacetylating agent (e.g., 2-chloro-2,2-difluoroacetyl chloride or methyl 2-chloro-2,2-difluoroacetate) and dimethylamine, is paramount.
-
Insight: The acylating agents are reactive and can be susceptible to hydrolysis. Moisture in the reagents or solvent will consume the acylating agent, reducing the amount available to react with dimethylamine.
-
Solution:
-
Ensure your 2-chloro-2,2-difluoroacetylating agent is of high purity and handled under anhydrous conditions. If using the acyl chloride, consider a fresh bottle or distillation before use.
-
Use anhydrous dimethylamine, either from a cylinder or as a solution in an anhydrous solvent like THF or diethyl ether.
-
Thoroughly dry all glassware and solvents before use.
-
Potential Cause 2: Suboptimal Reaction Temperature
The amidation reaction is typically exothermic. Improper temperature control can lead to side reactions.
-
Insight: High temperatures can promote the decomposition of the product or starting materials. Conversely, a temperature that is too low may result in an impractically slow reaction rate.
-
Solution:
-
Maintain a low temperature, typically between -10 °C and 10 °C, during the addition of the acylating agent to the dimethylamine solution. This helps to control the exotherm and minimize side reactions.
-
After the initial addition, the reaction can often be allowed to slowly warm to room temperature to ensure completion. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time and temperature profile.
-
Potential Cause 3: Inefficient Amine Scavenging
The reaction of an acyl chloride with dimethylamine produces one equivalent of hydrochloric acid (HCl). This will protonate the basic dimethylamine, rendering it unreactive.
-
Insight: Failure to effectively neutralize the generated HCl will consume half of your dimethylamine, effectively halving your potential yield.
-
Solution:
-
Use a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), as an acid scavenger. Add at least one equivalent of the scavenger along with the dimethylamine.
-
Alternatively, use a twofold excess of dimethylamine, where one equivalent acts as the nucleophile and the second acts as the acid scavenger.
-
Q2: What are the major impurities I should look out for, and how can I minimize them?
The primary impurities often arise from side reactions of the starting materials or product.
Potential Impurity 1: Hydrolysis Products
-
Source: Reaction of the 2-chloro-2,2-difluoroacetylating agent with water.
-
Identification: This will result in the formation of 2-chloro-2,2-difluoroacetic acid.
-
Minimization: As detailed in Q1, strict adherence to anhydrous reaction conditions is essential.
-
Removal: The acidic impurity can be removed by washing the organic phase with a mild aqueous base, such as a saturated sodium bicarbonate solution, during the work-up.
Potential Impurity 2: Over-reaction Products
-
Source: While less common with dimethylamine, primary amines can react twice with the acylating agent.
-
Minimization: Ensure accurate stoichiometry of reagents.
Potential Impurity 3: Residual Starting Materials
-
Source: Incomplete reaction.
-
Minimization: Monitor the reaction to completion using an appropriate analytical technique (TLC, GC-MS). If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary.
-
Removal: Unreacted acylating agent can be quenched during the work-up by adding a small amount of water or a primary/secondary amine. Unreacted dimethylamine is typically volatile and can be removed under reduced pressure.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of 2-Chloro-2,2-difluoro-N,N-dimethylacetamide.
Q1: What is the most common synthetic route to 2-Chloro-2,2-difluoro-N,N-dimethylacetamide?
The most probable and widely applicable method is the amidation of a 2-chloro-2,2-difluoroacetylating agent with dimethylamine. This can be achieved using either 2-chloro-2,2-difluoroacetyl chloride or an ester like methyl 2-chloro-2,2-difluoroacetate. The reaction with the acyl chloride is generally faster and more common for small-scale laboratory preparations.
Q2: Can you provide a representative experimental protocol?
The following protocol is a generalized procedure based on analogous reactions and should be optimized for your specific laboratory conditions.
Protocol: Synthesis of 2-Chloro-2,2-difluoro-N,N-dimethylacetamide
Materials:
-
Methyl 2-chloro-2,2-difluoroacetate (or 2-chloro-2,2-difluoroacetyl chloride)
-
Dimethylamine (2.0 M solution in THF)
-
Triethylamine
-
Anhydrous Diethyl Ether (or Dichloromethane)
-
1 M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add dimethylamine solution (1.2 equivalents) and triethylamine (1.2 equivalents) in anhydrous diethyl ether.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add a solution of methyl 2-chloro-2,2-difluoroacetate (1.0 equivalent) in anhydrous diethyl ether dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation to obtain 2-Chloro-2,2-difluoro-N,N-dimethylacetamide.
Q3: What is the mechanism of the amidation reaction?
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of dimethylamine attacks the electrophilic carbonyl carbon of the acylating agent. This forms a tetrahedral intermediate which then collapses, expelling the leaving group (chloride or methoxide) to form the final amide product.
III. Visual and Data-Driven Insights
Troubleshooting Flowchart
Caption: A logical workflow for diagnosing and resolving low product yields.
Reaction Parameters and Expected Outcomes
| Parameter | Condition | Expected Outcome | Potential Issues if Deviated |
| Temperature | 0-5 °C (addition), RT (reaction) | High yield, minimal byproducts | Higher temps: decomposition, side reactions. Lower temps: slow/incomplete reaction. |
| Solvent | Anhydrous (e.g., THF, Et₂O, DCM) | Efficient reaction | Presence of water leads to hydrolysis of the acylating agent. |
| Base | 1.2 eq. Triethylamine | Neutralizes HCl byproduct | Insufficient base leads to protonation of dimethylamine and lower yield. |
| Stoichiometry | 1.2 eq. Dimethylamine | Complete conversion of acylating agent | Excess acylating agent is wasteful and requires quenching. |
Reaction Mechanism
Caption: The general mechanism for the formation of the amide bond.
IV. References
-
Synthesis of 2-Chloro-N,N-dimethylacetamide. ChemicalBook. (n.d.). Retrieved from a relevant chemical supplier website.
-
Methyl chlorodifluoroacetate. PubChem. (n.d.). Retrieved from [Link].
-
2-Chloro-2,2-difluoroacetyl chloride. ECHEMI. (n.d.). Retrieved from a relevant chemical supplier website.
-
Amidation by Reactive Extrusion for the Synthesis of Active Pharmaceutical Ingredients Teriflunomide and Moclobemide. ChemRxiv. (2022). Retrieved from [Link].
-
Amidation of α-Amino Acids Using Dichloro(methyl)(3,3,3-trifluoropropyl)silane and Imidazole without Conventional Protection and Deprotection of α-Amino Group. Organic Chemistry Portal. (2022). Retrieved from [Link].
Technical Support Center: Managing Thermal Decomposition of 2-Chloro-2,2-difluoro-N,N-dimethylacetamide
Disclaimer: Specific stability and thermal decomposition data for 2-Chloro-2,2-difluoro-N,N-dimethylacetamide (CAS RN: 142820-19-7) are not extensively available in published literature.[1] This guide is formulated based on general principles of chemical stability, data from structurally analogous compounds, and established best practices for handling halogenated organic molecules. The information provided herein is intended to support researchers and drug development professionals in making informed decisions. All chemical products should be handled with the recognition of "having unknown hazards and toxicity".[1]
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving the heating of 2-Chloro-2,2-difluoro-N,N-dimethylacetamide.
1. Unexpected Pressure Buildup in a Sealed Reaction Vessel
-
Question: I am heating a solution of 2-Chloro-2,2-difluoro-N,N-dimethylacetamide in a sealed tube, and my pressure gauge is showing a rapid increase. What is happening and what should I do?
-
Answer: A rapid pressure increase is a strong indicator of thermal decomposition, leading to the generation of gaseous byproducts. Given the structure of the molecule, plausible gaseous products include hydrogen chloride (HCl), hydrogen fluoride (HF), and potentially volatile fragments of the dimethylamine moiety.
Immediate Actions:
-
Do not approach the vessel. If the pressure is rising uncontrollably, there is a risk of vessel rupture.
-
If possible and safe to do so from a distance (e.g., using a blast shield and remote manipulation), immediately remove the heat source.
-
Allow the vessel to cool to room temperature behind a blast shield.
-
Once cooled, cautiously vent the vessel in a well-ventilated fume hood.
Root Cause Analysis and Prevention:
-
Exceeding Thermal Stability Threshold: The reaction temperature may be too high. It is crucial to determine the decomposition temperature of your compound, if unknown, using techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA).
-
Incompatible Reagents: The presence of certain reagents can catalyze decomposition. Amides can react with strong acids, bases, and oxidizing agents.[2] Halogenated organic compounds may be incompatible with isocyanates, peroxides, and certain metals.[3][4] Review all components of your reaction mixture for potential incompatibilities.
-
2. Reaction Mixture Turning Dark Brown or Black at Elevated Temperatures
-
Question: My reaction mixture containing 2-Chloro-2,2-difluoro-N,N-dimethylacetamide turned dark brown upon heating. Is this a sign of decomposition?
-
Answer: Yes, a significant color change to dark brown or black is a common visual indicator of thermal decomposition and the formation of polymeric or carbonaceous byproducts. This suggests that the compound is not stable under the applied thermal conditions.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
-
Use a Milder Base/Acid: If a base or acid is used in the reaction, consider switching to a less harsh or non-nucleophilic alternative.
-
Degas Solvents: The presence of dissolved oxygen can sometimes promote oxidative decomposition pathways.[5] Consider degassing your solvent before use.
-
Work Under an Inert Atmosphere: Performing the reaction under a nitrogen or argon atmosphere can prevent oxidation.[6]
-
3. Poor Yield and Presence of Unidentified Impurities in the Final Product
-
Question: After my reaction and workup, the yield of my desired product is low, and I see several unidentified peaks in my LC-MS/GC-MS. Could this be related to the thermal stability of my starting material?
-
Answer: Absolutely. If 2-Chloro-2,2-difluoro-N,N-dimethylacetamide is decomposing under the reaction conditions, the formation of various byproducts will consume the starting material, leading to lower yields and a more complex impurity profile.
Analytical Approach to Identify Byproducts:
-
Mass Spectrometry (MS): Analyze the impurity peaks to determine their mass-to-charge ratio (m/z). This can provide clues to their identity. For example, look for masses corresponding to the loss of HCl, HF, or other predictable fragments.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If an impurity can be isolated, ¹H, ¹³C, and ¹⁹F NMR can provide structural information.
Plausible Decomposition Pathway:
A plausible, albeit hypothetical, thermal decomposition pathway could involve the initial elimination of hydrogen chloride or hydrogen fluoride, followed by further reactions.
Caption: Plausible thermal decomposition of 2-Chloro-2,2-difluoro-N,N-dimethylacetamide.
-
Frequently Asked Questions (FAQs)
Q1: What are the likely hazardous decomposition products of 2-Chloro-2,2-difluoro-N,N-dimethylacetamide?
A1: Based on its structure, the primary hazardous decomposition products upon heating are likely to be:
-
Hydrogen Fluoride (HF): An extremely corrosive and toxic gas.[7]
-
Hydrogen Chloride (HCl): A corrosive and toxic gas.
-
Carbonyl Halides: Phosgene (COCl₂) or carbonyl fluoride (COF₂) could potentially form, especially in the presence of an oxidant.
-
Nitrogen Oxides (NOx): Common decomposition products for nitrogen-containing organic compounds.[2]
Q2: What are the recommended safe handling procedures for this compound, especially when heating?
A2: Always handle this compound with the assumption that it may have unknown hazards.[1]
-
Engineering Controls: Always work in a certified chemical fume hood to ensure adequate ventilation and to contain any released gases.[8]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.[7]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).[9] Inspect gloves before each use.
-
Body Protection: A lab coat is mandatory. For larger quantities or higher-risk operations, consider a chemical-resistant apron or suit.
-
-
Heating Procedures:
-
Use a well-calibrated heating mantle or oil bath with a temperature controller and a secondary temperature probe in the reaction mixture.
-
Avoid localized overheating ("hot spots").
-
Always use a blast shield when heating sealed reactions or when there is a risk of energetic decomposition.
-
Q3: How can I assess the thermal stability of this compound before running my experiment?
A3: It is highly recommended to perform a thermal hazard assessment.
-
Differential Scanning Calorimetry (DSC): This technique can identify the onset temperature of exothermic (heat-releasing) decomposition events.
-
Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature and can indicate the temperature at which the compound begins to lose mass due to decomposition.
| Analytical Technique | Information Provided | Key Parameter |
| Differential Scanning Calorimetry (DSC) | Detects exothermic or endothermic transitions. | Onset temperature of decomposition (exotherm). |
| Thermogravimetric Analysis (TGA) | Measures mass loss as a function of temperature. | Temperature of initial mass loss. |
Q4: Are there any specific materials I should avoid for my reaction vessel when working with this compound at high temperatures?
A4: Given the potential for generating corrosive HF and HCl, material compatibility is crucial.
-
Avoid: Aluminum, galvanized steel, and tin-plated containers should generally be avoided with halogenated compounds.[9]
-
Recommended: Borosilicate glass (e.g., Pyrex®) is generally suitable for many applications. For high-temperature or high-pressure applications, or if there is a risk of significant HF generation, specialized alloys (e.g., Hastelloy®) or PTFE-lined reactors may be necessary.
Experimental Protocol: Small-Scale Thermal Stability Test
This protocol outlines a basic procedure to qualitatively assess the thermal stability of 2-Chloro-2,2-difluoro-N,N-dimethylacetamide in a specific solvent.
Objective: To determine an approximate temperature at which decomposition becomes visually apparent.
Materials:
-
2-Chloro-2,2-difluoro-N,N-dimethylacetamide
-
High-boiling point, inert solvent (e.g., diphenyl ether, sulfolane)
-
Small test tube or reaction vial
-
Heating block or oil bath with a calibrated thermometer
-
Stir bar
-
Fume hood
Procedure:
-
Place a small amount (e.g., 10-20 mg) of 2-Chloro-2,2-difluoro-N,N-dimethylacetamide into the test tube.
-
Add approximately 0.5 mL of the chosen solvent.
-
Add a small stir bar.
-
Place the test tube in the heating block within a fume hood.
-
Slowly increase the temperature in increments of 10°C, holding at each step for 5-10 minutes.
-
Visually observe for any changes, such as:
-
Gas evolution (bubbling)
-
Color change (yellowing, browning)
-
Formation of a precipitate
-
-
Note the temperature at which the first signs of decomposition are observed. This will be your approximate upper-temperature limit for future experiments.
Caption: Workflow for a small-scale thermal stability test.
References
- SAFETY DATA SHEET for a related compound. (2022, January 15). View PDF.
- Standard Operating Procedures - research: UGA.UGA Chemical and Laboratory Safety Manual.
- SAFETY DATA SHEET - Thermo Fisher Scientific.Thermo Fisher Scientific.
- A Comparative Analysis of the Reactivity of 2-chloro-N-(pyridin-4-yl)acetamide and Other Chloroacetamides.Benchchem.
- MATERIAL SAFETY DATASHEET - CF Plus Chemicals. (2019, September 23). CF Plus Chemicals.
- 2-Chloro-N,N-dimethylacetamide synthesis.ChemicalBook.
- Amides: Physical & Chemical Hazards. (2011, August 6). ILO Encyclopaedia of Occupational Health and Safety.
- Fluorine.ipo.
- 2-Chloro-N,N-dimethylacetamide for synthesis.Thomas Scientific.
- 2-Chloro-N,N-dimethylacetamide = 97.0 GC 2675-89-0.Sigma-Aldrich.
- Thermal Decomposition of Dimethylacetamide (DMAc). (2024, July 2). CoLab.
- CAS 142820-19-7 | 2-Chloro-2,2-difluoro-N,N-dimethylacetamide.Hoffman Fine Chemicals.
- Amides Waste Compatibility: Key Insights for Safe Disposal.Lab Supplies.
- 2-chloro-N,N-dimethylacetamide | C4H8ClNO | CID 75886.PubChem - NIH.
- 2,2-Difluoro-N,N-dimethylacetamide | C4H7F2NO | CID 6432632.PubChem.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications.
- Thermal Decomposition of Dimethylacetamide (DMAc) | Request PDF.ResearchGate.
- Stability issues of 2,2-Difluoro-4-methylenepentanedioic acid in solution.Benchchem.
- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
- 2-Chloro-N,N-dimethylacetamide | 2675-89-0.Tokyo Chemical Industry (India) Pvt. Ltd..
- Halogenated Organic Liquids - Standard Operating Procedure.Braun Research Group.
- Thermal Stability of Amorphous Solid Dispersions. (2021, January 5). Pharma Excipients.
- 2,2-Difluoroacetamide | C2H3F2NO | CID 2782321.PubChem - NIH.
- Thermal stability of eutectic mixture of bis(2,2-dinitropropyl)acetal and bis(2,2-dinitropropyl)formal: Part A. Degradation mechanisms in air and under nitrogen atmosphere | Request PDF.ResearchGate.
Sources
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- 2. iloencyclopaedia.org [iloencyclopaedia.org]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. cfplus.cz [cfplus.cz]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. research.uga.edu [research.uga.edu]
Technical Support Center: Troubleshooting 2-Chloro-2,2-difluoro-N,N-dimethylacetamide Reactivity & Anhydrous Handling
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting, mechanistic insights, and validated Standard Operating Procedures (SOPs) for handling 2-Chloro-2,2-difluoro-N,N-dimethylacetamide (CDDA). As a critical building block for difluoroacetylation and the synthesis of α,α-difluoro-α-(trimethylsilyl)acetamides[1], CDDA exhibits profound sensitivity to moisture during metalation and cross-coupling workflows.
Module 1: Mechanistic Fundamentals (The "Why")
The Causality of Moisture Sensitivity
2-Chloro-2,2-difluoro-N,N-dimethylacetamide is primarily utilized as an electrophilic difluoroalkylating agent or as a precursor to the highly reactive difluoroenoxysilane (TMS-CF₂CONMe₂) via reductive metalation[2].
When CDDA is subjected to Mg(0) in N,N-dimethylformamide (DMF), it undergoes an oxidative addition/insertion to form a transient magnesium enolate intermediate, [ClMg-CF₂CONMe₂][2]. This intermediate is exquisitely nucleophilic. Under strictly anhydrous conditions, it rapidly attacks the intended electrophile, such as chlorotrimethylsilane (TMSCl), to yield the desired TMS-enolate[3].
However, water is a potent proton source and outcompetes TMSCl. If even trace moisture (ppm levels) is present in the solvent, the atmosphere, or the glassware, the transient magnesium enolate is immediately protonated. This irreversible quench forms the dead-end byproduct 2,2-difluoro-N,N-dimethylacetamide (HCF₂CONMe₂) and generates basic magnesium hydroxide salts that can further degrade the reaction matrix. Furthermore, moisture rapidly hydrolyzes TMSCl into hexamethyldisiloxane (TMS-O-TMS) and HCl, which subsequently protonates any surviving enolate and destroys the product.
Mechanistic divergence of CDDA metalation under anhydrous vs. moisture-compromised conditions.
Module 2: Diagnostic FAQs (Troubleshooting)
Q1: My yield of TMS-CF₂CONMe₂ is consistently below 20%, and I observe a major peak in the ¹⁹F NMR at approximately -118 ppm. What went wrong? A1: The peak at ~ -118 ppm (typically a doublet with a large JHF coupling constant of ~50-60 Hz) corresponds to the protonated byproduct, 2,2-difluoro-N,N-dimethylacetamide. This indicates a severe moisture breach during the magnesium insertion step. The water quenched the [ClMg-CF₂CONMe₂] intermediate before it could react with TMSCl. Ensure your DMF is strictly anhydrous (<10 ppm H₂O) and your glassware is flame-dried.
Q2: Can I recover the reaction or separate the HCF₂CONMe₂ byproduct from the desired TMS-CF₂CONMe₂? A2: No, the protonation is irreversible. Furthermore, separating the protonated byproduct from the TMS-enolate via distillation or chromatography is notoriously difficult due to their similar boiling points and the hydrolytic instability of the TMS-enolate on silica gel. The reaction must be restarted with strictly anhydrous protocols.
Q3: How does moisture affect the subsequent Pd-catalyzed α-arylation if I use the synthesized TMS-enolate? A3: In the downstream Pd-catalyzed cross-coupling (e.g., Hartwig's protocol), the TMS-enolate is activated by a fluoride source (like KF) to form a naked difluoroenolate that transmetalates to the arylpalladium(II) intermediate[4]. If moisture is present, the naked enolate is rapidly protonated to HCF₂CONMe₂, leading to protodefluorination and complete failure of the cross-coupling cycle.
Module 3: Quantitative Data & Benchmarks
The following table summarizes the causal relationship between solvent moisture content (in DMF) and the resulting product distribution during the reductive silylation of CDDA.
| DMF Moisture Content (ppm H₂O) | Yield of TMS-CF₂CONMe₂ (%) | Yield of HCF₂CONMe₂ Byproduct (%) | TMSCl Hydrolysis Rate |
| < 10 ppm (Extra Dry) | > 85% | < 5% | Negligible |
| 50 ppm | ~ 60% | ~ 25% | Moderate |
| 200 ppm | < 20% | > 70% | High (HCl generation) |
| > 500 ppm (Undried) | 0% | > 95% | Complete |
Data extrapolated from standard organometallic tolerances for α,α-difluoroenolate generation.
Module 4: Standard Operating Procedures (SOPs)
To ensure a self-validating system, follow this step-by-step methodology for the synthesis of α,α-difluoro-α-(trimethylsilyl)acetamides from CDDA. This protocol is grounded in the authoritative methodology developed by[1].
Step 1: Glassware and Reagent Preparation
-
Dry a 300-mL round-bottom flask and a magnetic stir bar in an oven at 150 °C for at least 12 hours.
-
Transfer the hot glassware into a nitrogen-filled glovebox and allow it to cool to room temperature.
-
Inside the glovebox, charge the flask with magnesium powder (2.0 equiv)[2].
Step 2: Anhydrous Solvent Dispensing
-
Add anhydrous DMF (stored over activated 3Å molecular sieves, <10 ppm H₂O) to the flask.
-
Seal the flask with a highly intact rubber septum, remove it from the glovebox, and connect it to a Schlenk line (positive N₂ pressure)[2].
Step 3: Reagent Addition and Temperature Control
-
Cool the flask in an ice-water bath (0 °C).
-
Add anhydrous TMSCl (2.0 equiv) dropwise via a gas-tight syringe[2].
-
Slowly add 2-Chloro-2,2-difluoro-N,N-dimethylacetamide (1.0 equiv) dropwise over 15 minutes to control the exothermic metalation[2].
Step 4: Reaction Execution and Workup
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Critical: Do NOT quench with water. The product is a moisture-sensitive TMS-enolate.
-
Dilute the mixture with anhydrous pentane or diethyl ether, filter through a pad of oven-dried Celite under N₂ to remove magnesium salts, and concentrate under reduced pressure[5].
Standard Operating Procedure workflow for maintaining strict anhydrous conditions.
References
-
Title: Pd-Catalyzed α-Arylation of Trimethylsilyl Enolates of α,α-Difluoroacetamides Source: Journal of the American Chemical Society (via PubMed Central) URL: [Link]
Sources
- 1. Pd-catalyzed α-arylation of trimethylsilyl enolates of α,α-difluoroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Pd-Catalyzed α-Arylation of Trimethylsilyl Enolates of α,α-Difluoroacetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting guide for nucleophilic substitution with "2-Chloro-2,2-difluoro-N,N-dimethylacetamide"
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the functionalization of heavily fluorinated building blocks. One of the most notoriously stubborn substrates in drug development and agrochemical synthesis is 1 (CAS: 142820-19-7)[1].
This guide is designed to move your workflows past the limitations of classical substitution by explaining the underlying physical chemistry and providing field-validated, self-correcting protocols.
Frequently Asked Questions (Mechanistic Troubleshooting)
Q1: I am trying to displace the chloride with a primary amine or alkoxide using standard basic conditions (e.g.,
Q2: When I force the reaction with stronger nucleophiles (e.g., NaOMe) and higher temperatures, I get a complex mixture with no desired product. What is happening?
A: By forcing the conditions with "hard" nucleophiles, you are shifting the regioselectivity of the attack. Instead of attacking the sterically hindered
Q3: How can I successfully functionalize the
-
Transition Metal Catalysis: Nickel or Palladium catalysts can insert into the strong
C-Cl bond via oxidative addition, allowing for4[4]. -
Radical Substitution (
): Using a radical initiator or a photoredox catalyst allows the reaction to proceed via a carbon-centered difluoroalkyl radical, which is highly reactive and5[5].
Quantitative Method Comparison
To help you select the right alternative pathway, consult the following performance matrix based on typical laboratory outcomes for this specific substrate:
| Reaction Pathway | Mechanism | Reagents / Catalyst | Typical Yield | Reaction Time | Primary Risk / Failure Mode |
| Classical | Heterolytic backside attack | < 5% | 24 - 48 h | No reaction; Carbonyl attack | |
| Photoredox SET | Radical ( | Ru/Ir catalyst, Blue LED | 65 - 85% | 4 - 12 h | Oxygen quenching radicals |
| Ni-Catalyzed | Oxidative Addition | 70 - 90% | 12 - 24 h | Catalyst poisoning by moisture | |
| Reformatsky-type | Zinc Enolate Formation | Zn dust, TMSCl, Electrophile | 50 - 75% | 6 - 12 h | Incomplete Zn activation |
Visualizing the Mechanistic Divergence
The following diagram maps the causality of reaction failures and successes based on the chosen pathway.
Mechanistic divergence: Why classical SN2 fails and SET/Metal-catalyzed pathways succeed.
Self-Validating Experimental Protocol: Ni-Catalyzed Substitution
If you are transitioning to a Nickel-catalyzed cross-coupling approach to bypass the
Reagents Required:
-
2-Chloro-2,2-difluoro-N,N-dimethylacetamide (1.0 equiv)
-
Nucleophile/Coupling Partner (e.g., Arylboronic acid or Amine) (1.5 equiv)
- (10 mol%)
-
Ligand (e.g., dtbbpy) (10 mol%)
-
Base (e.g.,
) (2.0 equiv) -
Anhydrous DMF (0.1 M)
Step-by-Step Methodology:
Step 1: Rigorous Exclusion of Oxygen (The Causality of Radical Quenching)
Why: Ni(0)/Ni(I) intermediates and difluoroalkyl radicals are highly sensitive to
Step 2: Reaction Initiation Action: Stir the mixture at 80°C under a positive pressure of Argon for 16 hours. Validation Checkpoint 1 (Colorimetric): The solution should transition from pale green (Ni(II)) to a deep red/brown, indicating the formation of the active low-valent Nickel species. If the solution remains green, your reductant/initiation has failed.
Step 3: In-Process Monitoring (GC-MS)
Action: At 8 hours, take a 50
Step 4: Quench and Isolation
Action: Cool to room temperature, dilute with EtOAc, and wash with saturated aqueous
Self-validating workflow for Ni-catalyzed substitution of fluorinated amides.
References
-
Hoffman Fine Chemicals. "CAS 142820-19-7 | 2-Chloro-2,2-difluoro-N,N-dimethylacetamide." Hoffman Fine Chemicals Catalog. 1
-
Fekner, T., et al. "Radiosynthesis of the Tumor Hypoxia Marker [18F]TFMISO via O-[18F]Trifluoroethylation Reveals a Striking Difference Between Trifluoroethyl Tosylate and Iodide in Regiochemical Reactivity Toward Oxygen Nucleophiles." National Center for Biotechnology Information (PMC). 2
-
Semantic Scholar Archive. "Pd-Catalyzed α-Arylation of Trimethylsilyl Enolates of α,α-Diflouroacetamides." Semantic Scholar. 4
-
D-NB Info Repository. "Difluoromethylation of (hetero)aryl chlorides with chlorodifluoromethane catalyzed by nickel." Nature Communications. 3
-
RSC Publishing. "Some new aspects in the application of perfluoroalkyl halides in the synthesis of fluorine-containing organic compounds." Russian Chemical Reviews. 5
Sources
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. Radiosynthesis of the Tumor Hypoxia Marker [18F]TFMISO via O-[18F]Trifluoroethylation Reveals a Striking Difference Between Trifluoroethyl Tosylate and Iodide in Regiochemical Reactivity Toward Oxygen Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Some new aspects in the application of perfluoroalkyl halides in the synthesis of fluorine-containing organic compounds - Russian Chemical Reviews (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Strategies for the Removal of Unreacted 2-Chloro-2,2-difluoro-N,N-dimethylacetamide
Welcome to the technical support resource for drug development and synthetic chemistry professionals. This guide provides in-depth, field-tested strategies and troubleshooting advice for the effective removal of unreacted 2-Chloro-2,2-difluoro-N,N-dimethylacetamide from reaction mixtures. As a common reagent in modern synthesis, its residual presence can complicate downstream processing and compromise the purity of active pharmaceutical ingredients (APIs). This document is structured as a series of frequently asked questions (FAQs) to directly address the challenges you may encounter in the lab.
Section 1: Understanding the Impurity - Key Physicochemical Properties
A successful purification strategy begins with a thorough understanding of the target molecule. 2-Chloro-2,2-difluoro-N,N-dimethylacetamide is a polar, halogenated amide. Its properties are heavily influenced by the N,N-dimethylamide functional group, which imparts high polarity and water miscibility, similar to its well-studied analog, N,N-dimethylacetamide (DMAc).[1]
| Property | Value / Description | Scientific Rationale & Implication for Purification |
| Molecular Formula | C₄H₆ClF₂NO[2] | - |
| Molecular Weight | 157.55 g/mol [2] | Relevant for mass spectrometry analysis and calculating molar equivalents. |
| Polarity | High (Dipolar Aprotic) | The amide group makes the molecule highly polar. This is the primary characteristic to exploit for separation via liquid-liquid extraction and chromatography. |
| Solubility | Expected to be water-miscible and soluble in most polar organic solvents (e.g., EtOAc, DCM, MeCN, MeOH). Poorly soluble in non-polar aliphatic hydrocarbons (e.g., hexanes, heptane).[1] | High water solubility is key for removal via aqueous washes.[3] Poor solubility in alkanes can be used to precipitate non-polar products. |
| Boiling Point | High (by analogy to similar amides) | The boiling point of the related compound N,N-dimethylacetamide is 165 °C.[1] Distillation is only practical if the desired product is significantly more volatile or thermally stable at high temperatures. |
| Chemical Stability | Generally stable to basic conditions; susceptible to hydrolysis under strong acidic conditions.[1][4] | This differential stability is the basis for chemical quenching strategies. A basic workup is unlikely to degrade the impurity, whereas an acidic workup can convert it into more easily removable species.[5] |
Section 2: Troubleshooting Guide & FAQs
This section addresses common questions regarding the removal of 2-Chloro-2,2-difluoro-N,N-dimethylacetamide. A logical decision-making process is outlined below to help you select the most appropriate strategy.
Q1: My product is soluble in an organic solvent. Can I simply wash out the unreacted amide with water?
Answer: Yes, this is often the most effective and straightforward first step.
Scientific Rationale: This strategy, known as aqueous extraction, leverages the high polarity and water miscibility of the N,N-dimethylamide functional group.[1] When the reaction mixture is diluted with a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, dichloromethane), the polar amide impurity will preferentially partition into the aqueous phase upon washing with water or brine, while a less polar desired product remains in the organic layer.[3]
Troubleshooting & Field Insights:
-
Insufficient Removal: A single wash is rarely enough. Due to its high concentration, you should perform at least 3-5 washes with water or a saturated NaCl solution (brine). Brine can help break emulsions and reduce the solubility of organic compounds in the aqueous layer.
-
Emulsion Formation: Vigorous shaking can lead to stable emulsions, especially if surfactants or other amphiphilic species are present. If an emulsion forms, let the mixture stand, add a small amount of brine, or filter the entire mixture through a pad of Celite® to break it up.
-
Product Loss: If your product has moderate polarity, it may partially partition into the aqueous layer. To recover this, you can back-extract the combined aqueous washes with a fresh portion of the organic solvent. Monitor both phases by TLC or LC-MS to track your product.
Q2: Aqueous extraction was insufficient or is not an option. How should I approach chromatographic purification?
Answer: Flash column chromatography is a highly effective method for separating the polar amide from products of varying polarities.[6][7]
Scientific Rationale: Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[8] Because 2-Chloro-2,2-difluoro-N,N-dimethylacetamide is very polar, it will adsorb strongly to polar stationary phases like silica gel.
Troubleshooting & Field Insights:
-
Normal-Phase (Silica Gel):
-
Elution: The amide will likely require a relatively polar mobile phase to elute (e.g., >50% ethyl acetate in hexanes, or a dichloromethane/methanol gradient). Your desired product, if less polar, should elute first.
-
Streaking/Tailing: Amides can sometimes streak on silica gel. Adding a small amount (0.1-1%) of a polar modifier like methanol or an amine base like triethylamine (if your product is stable) to the mobile phase can improve peak shape.[9]
-
Decomposition: Be aware that standard silica gel is slightly acidic and can cause decomposition of sensitive compounds.[6] If you suspect this, use deactivated (neutral) silica or alumina.
-
-
Reversed-Phase (C18 Silica):
-
Application: This is an excellent choice for purifying highly polar products that are difficult to separate from the amide on normal-phase silica.[6]
-
Elution: The separation is performed with a polar mobile phase (e.g., water/acetonitrile or water/methanol). The very polar amide will elute very early, often with the solvent front, while more non-polar products are retained longer.
-
Q3: My desired product is a solid. What are my options?
Answer: If your product is a solid, recrystallization or trituration can be highly effective and scalable purification methods.[9]
Scientific Rationale: These techniques exploit differences in solubility between the product and impurities in a given solvent system. The goal is to find a solvent (or solvent mixture) in which your product has low solubility (especially when cold) but the amide impurity is highly soluble.
Troubleshooting & Field Insights:
-
Trituration: This is the simplest method. Add a solvent in which the amide is soluble but the product is not (e.g., diethyl ether, or a mix of ethyl acetate/hexanes). Stir the solid suspension vigorously. The amide will dissolve into the solvent. Filter the solid product and wash it with fresh cold solvent. Repeat if necessary.[10]
-
Recrystallization: Dissolve the crude solid in a minimum amount of a suitable hot solvent. The amide impurity should remain dissolved as the solution cools and your purified product crystallizes. Common solvents to try include isopropanol, ethyl acetate, or acetonitrile.[9] If the product "oils out," try cooling the solution more slowly or using a different solvent system.[6]
Q4: Can I chemically destroy the unreacted amide instead of physically separating it?
Answer: Yes, if your product is stable to the required conditions, acidic hydrolysis provides a viable chemical quench strategy.
Scientific Rationale: While N,N-disubstituted amides are generally stable to bases, they undergo hydrolysis under acidic conditions (e.g., aqueous HCl or H₂SO₄) to form a carboxylic acid and the corresponding amine salt.[1][5] In this case, 2-Chloro-2,2-difluoro-N,N-dimethylacetamide would hydrolyze to 2-chloro-2,2-difluoroacetic acid and dimethylamine hydrochloride. These resulting species are highly water-soluble and can be easily removed from a less polar product by a subsequent aqueous extraction.
Troubleshooting & Field Insights:
-
Product Stability is Critical: This method is only suitable if your desired product does not contain acid-labile functional groups (e.g., t-butyl esters, acetals, silyl ethers). Always test the stability of your product on a small scale first.
-
Reaction Conditions: The hydrolysis may require heating to proceed at a reasonable rate. Refluxing in 1-3 M aqueous HCl for several hours is a common starting point.
-
Post-Quench Workup: After the hydrolysis is complete, cool the reaction, dilute with an organic solvent, and perform a standard aqueous workup. A wash with a mild base (e.g., saturated NaHCO₃ solution) may be necessary to neutralize any remaining acid and remove the 2-chloro-2,2-difluoroacetic acid byproduct.
Section 3: Detailed Experimental Protocols
The following protocols provide step-by-step guidance for the most common removal techniques. Always perform work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: Standard Aqueous Extractive Workup
-
Dilution: Transfer the crude reaction mixture to a separatory funnel. Dilute with 5-10 volumes of a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, dichloromethane) relative to the initial reaction volume.
-
First Wash: Add an equal volume of deionized water. Stopper the funnel, invert, and open the stopcock to release any pressure. Close the stopcock and shake for 30-60 seconds.
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate. Drain the lower aqueous layer containing the dissolved amide impurity.
-
Repeat Washes: Repeat the wash process (steps 2-3) 3 to 5 more times with fresh portions of water or saturated aqueous NaCl (brine). Monitor the removal of the amide from the organic layer by TLC or LC-MS if necessary.
-
Drying: Drain the final organic layer into an Erlenmeyer flask. Add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), swirl, and let it stand for 10-15 minutes.
-
Concentration: Filter or decant the dried organic solution away from the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product, now free of the bulk of the amide impurity.
Protocol 2: Acidic Hydrolysis Quench
CAUTION: This reaction can be exothermic and should be performed with care. Ensure your product is stable to acidic conditions before proceeding.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place the crude reaction mixture.
-
Acid Addition: Slowly and carefully add 3-5 molar equivalents of aqueous hydrochloric acid (e.g., a 3 M solution) relative to the estimated amount of unreacted 2-Chloro-2,2-difluoro-N,N-dimethylacetamide.
-
Heating: Heat the mixture to reflux (typically 80-100 °C) and maintain for 2-12 hours. Monitor the disappearance of the starting amide by TLC or LC-MS.
-
Cooldown and Workup: Once the reaction is complete, cool the flask to room temperature. Proceed with the Standard Aqueous Extractive Workup (Protocol 1) .
-
Neutralization (Optional): During the workup, include a wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize excess acid and remove the acidic hydrolysis byproduct. Check that the aqueous layer is basic (pH > 8) with pH paper before discarding.
References
- BenchChem. (n.d.). Purification techniques for removing impurities from synthesized PEG-3 oleamide.
-
Readman, C. (2017). Response to "What is the best possible way to remove Dimethylacetamide (DMA) from reaction mixture". ResearchGate. Available at: [Link]
-
Ishida, T. (2010). Method for purification of amide compound. SciSpace. Available at: [Link]
-
Eugene, Y. (2016). Response to "Does anyone knows how I can separate dimethyl acetamide from mix of the reaction?". ResearchGate. Available at: [Link]
- E. I. du Pont de Nemours & Company. (1952). Extraction of dimethylacetamide. U.S. Patent 2,602,817. Google Patents.
-
Edelmann, F. T. (2020). Response to "What is the best technique for amide purification?". ResearchGate. Available at: [Link]
-
Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Biotage. Available at: [Link]
- Sigma-Aldrich. (n.d.). 2-Chloro-N,N-dimethylacetamide.
-
Hudson, A. G., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH₂CF₃)₃. The Journal of Organic Chemistry, 78(9), 4357–4373. ACS Publications. Available at: [Link]
- Hoffman Fine Chemicals. (n.d.). 2-Chloro-2,2-difluoro-N,N-dimethylacetamide.
- Merck. (n.d.). 2-Chloro-N,N-dimethylacetamide for synthesis.
-
National Center for Biotechnology Information. (n.d.). 2-chloro-N,N-dimethylacetamide. PubChem Compound Database. Retrieved from: [Link]
- Wikipedia. (n.d.). Dimethylacetamide.
-
National Center for Biotechnology Information. (n.d.). 2,2-Difluoro-N,N-dimethylacetamide. PubChem Compound Database. Retrieved from: [Link]
- Custom Organics, Inc. (1976). Process for the purification of N,N-dimethylacetamide. U.S. Patent 3,959,371. Google Patents.
- Ataman Kimya. (n.d.). DIMETHYLACETAMIDE.
- Bayer AG. (1982). Process for the chlorination of cyclic amides and cyclic vinylogous amides. EP Patent 0,061,588. Google Patents.
- American Chemical Society. (2023). N,N−Dimethylacetamide.
- Pirkle, W. H., et al. (1996). Halogen bond in high-performance liquid chromatography enantioseparations.
- Wang, T., et al. (2023). Chlorination of amides.
-
Xiang, Y., et al. (2013). Chiral separation of amides using supercritical fluid chromatography. Journal of Chromatography A, 1305, 241-248. PubMed. Available at: [Link]
- Sigma-Aldrich. (n.d.). 2-Chloro-N,N-dimethylacetamide ≥97.0% (GC).
- Ignited Minds Journals. (2013). Analysis on Microwave Based N-Chlorination of Amides. International Journal of Technology and Science.
- Hiegel, G. A., et al. (2005). Preparation of N-Chloroamides Using Trichloroisocyanuric Acid.
- NOAA. (n.d.). DIMETHYLACETAMIDE. CAMEO Chemicals.
- Shodex. (n.d.). Lesson 3: Separation Modes and their Mechanisms.
- SCM Corporation. (1980). Process for recovering acid chlorides by distillation. U.S. Patent 4,204,916. Google Patents.
- Pearson. (n.d.). Propose a mechanism for the hydrolysis of N,N-dimethylacetamide (a) under basic conditions.
- MilliporeSigma. (n.d.). 2-Chloro-N,N-dimethylacetamide ≥97.0% (GC).
- Reddit. (2024). Quenching guide. r/Chempros.
- Pearson. (n.d.). Propose a mechanism for the hydrolysis of N,N-dimethylacetamide (b) under acidic conditions.
- Celanese Corporation. (1971). Method for recovering n,n-dimethylacetamide. U.S. Patent 3,557,207. Google Patents.
- U.S. Environmental Protection Agency. (n.d.). MARLAP Manual Volume II: Chapter 14, Separation Techniques.
-
Chu, W., et al. (2017). Formation and Occurrence of N-Chloro-2,2-dichloroacetamide, a Previously Overlooked Nitrogenous Disinfection Byproduct in Chlorinated Drinking Waters. Environmental Science & Technology, 51(3), 1386-1393. PubMed. Available at: [Link]
- Caloong Chemical Co., Ltd. (2023). 5 New Methods for the Preparation of N,N-Dimethylacetamide.
- Dalian Institute of Chemical Physics, Chinese Academy of Sciences. (2014). Synthesis method of N, N-dimethylacetamide. CN Patent 103524369A. Google Patents.
Sources
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- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. N,N−Dimethylacetamide - American Chemical Society [acs.org]
- 5. Propose a mechanism for the hydrolysis of N,N-dimethylacetamide(b... | Study Prep in Pearson+ [pearson.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biotage.com [biotage.com]
- 8. shodexhplc.com [shodexhplc.com]
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- 10. researchgate.net [researchgate.net]
Analytical techniques for monitoring "2-Chloro-2,2-difluoro-N,N-dimethylacetamide" reactions
Welcome to the Technical Support Center for 2-Chloro-2,2-difluoro-N,N-dimethylacetamide (CAS: 142820-19-7).
As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. 2-Chloro-2,2-difluoro-N,N-dimethylacetamide is a highly specialized, electrophilic reagent primarily utilized in the synthesis of
Because of its unique electronic properties—specifically the highly electron-withdrawing nature of the
I. Quantitative Analytical Signatures
To effectively monitor the reaction, you must first understand the spectroscopic baseline of your reagents. The dramatic chemical shift difference in
Table 1: Key Spectroscopic Markers for Reaction Monitoring
| Compound / Species | LC-MS (ESI+) | |||
| 2-Chloro-2,2-difluoro-N,N-dimethylacetamide | -57.2 ppm (s) | 3.13 (s, 3H), 2.99 (s, 3H) | 158.7 (C=O), 118.6 (CF | 158.0 |
| Typical Product ( | -91.0 to -105.0 ppm (s) | Aryl protons + ~3.0 (NMe | ~162.0 (C=O), ~115.0 (CF | Varies by Aryl group |
| Hydrolysis Side Product (Difluoroacetic acid deriv.) | -102.0 to -108.0 ppm (s) | ~3.0 (NMe | ~160.0 (C=O) | 140.0 |
| Internal Standard (1-Bromo-4-fluorobenzene) | -115.5 ppm (m) | 7.40 (m, 2H), 6.90 (m, 2H) | N/A | N/A |
Data synthesized from established characterization standards for
II. Self-Validating Protocol: In-Situ F NMR Yield Determination
Relying solely on LC-MS UV integration for this reagent is dangerous due to the poor UV chromophore of the starting material compared to arylated products.
Mechanistic Rationale: Fluorine nuclei exhibit long longitudinal relaxation times (
Step-by-Step Methodology:
-
Standard Preparation: Accurately weigh 1.00 equivalent of your limiting reagent and exactly 1.00 equivalent of an internal standard (e.g., 1-bromo-4-fluorobenzene or trifluorotoluene) into the reaction vessel.
-
Baseline Validation (The Self-Check): Before adding the catalyst or initiating the reaction, extract a 50 µL aliquot. Dilute with 0.5 mL CDCl
and acquire a F NMR spectrum.-
Parameter Check: Set the relaxation delay (
) to seconds. -
Validation: Integrate the -57.2 ppm peak against the internal standard peak. It must read exactly 1:1 (adjusted for number of F atoms). If it does not, adjust your
delay until it does.
-
-
Reaction Monitoring: Initiate the reaction. At desired time points, withdraw 50 µL aliquots, filter through a small plug of Celite (to remove paramagnetic Pd/metal particulates that cause peak broadening), and dilute with CDCl
. -
Data Processing: Calculate conversion by the disappearance of the -57.2 ppm peak, and calculate absolute yield by integrating the newly formed product peak (~ -95 ppm) against the internal standard.
III. Analytical Workflow & Decision Logic
Workflow for multi-modal analytical monitoring and troubleshooting of difluoroacetamidation reactions.
IV. Troubleshooting FAQs
Q1: My
Q2: When using GC-MS to monitor the reaction, I see multiple peaks with similar
Q3: The
Q4: Can I use UV-Vis or TLC to monitor the consumption of 2-Chloro-2,2-difluoro-N,N-dimethylacetamide?
A4: No. The starting material lacks an extended conjugated
V. References
-
Pd-Catalyzed
-Arylation of Trimethylsilyl Enolates of -Diflouroacetamides Semantic Scholar URL: -
CAS 142820-19-7 | 2-Chloro-2,2-difluoro-N,N-dimethylacetamide Chemical Safety & Handling Hoffman Fine Chemicals URL:
Validation & Comparative
Comparison of "2-Chloro-2,2-difluoro-N,N-dimethylacetamide" with other difluoromethylating agents
The Ascendance of the Difluoromethyl Group in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine is a well-established strategy for optimizing the pharmacological profile of lead compounds. Among the various fluorinated motifs, the difluoromethyl (–CF2H) group has emerged as a particularly valuable functional group. Its ability to act as a lipophilic hydrogen bond donor and serve as a bioisostere for hydroxyl (–OH), thiol (–SH), and amine (–NH2) moieties often leads to significant improvements in metabolic stability, membrane permeability, and binding affinity.[1][2] This guide provides a comprehensive comparison of 2-Chloro-2,2-difluoro-N,N-dimethylacetamide and other prominent difluoromethylating agents, offering researchers, scientists, and drug development professionals the insights and practical data needed to select the optimal reagent for their synthetic challenges.
Difluoromethylation, the introduction of the –CF2H group, can be achieved through several mechanistic pathways, primarily categorized as nucleophilic, electrophilic, and radical-based transformations.[3] The choice of method is critical and depends heavily on the substrate's nature, the required tolerance of other functional groups, and the desired reaction conditions.[1]
In-Depth Profile: 2-Chloro-2,2-difluoro-N,N-dimethylacetamide
2-Chloro-2,2-difluoro-N,N-dimethylacetamide, with the chemical formula C4H6ClF2NO, is a versatile reagent in organic synthesis.[4] While not exclusively a difluoromethylating agent in the same vein as others discussed here, its derivatives and its role in specific synthetic transformations make it a relevant compound in the broader context of fluorine chemistry. It is often used in the synthesis of more complex fluorinated molecules.
Mechanism and Application
The primary utility of 2-Chloro-2,2-difluoro-N,N-dimethylacetamide in the context of introducing fluorine-containing groups often involves its transformation into other reactive species or its use as a building block. For instance, related N,N-dimethylacetamides are used as versatile reagents that can deliver various fragments of their structure under different reaction conditions.[5]
A Comparative Analysis of Leading Difluoromethylating Agents
The selection of an appropriate difluoromethylating agent is a critical decision in the synthesis of novel pharmaceutical candidates. Below is a comparative overview of several widely used reagents, highlighting their strengths and limitations.
Key Difluoromethylating Agents: A Head-to-Head Comparison
| Reagent/Precursor | Reagent Type | Typical Substrates | Advantages | Limitations | Representative Yields (%) |
| 2-Chloro-2,2-difluoro-N,N-dimethylacetamide | Building Block / Precursor | Varied, used in multi-step synthesis | Versatile for creating complex fluorinated structures | Not a direct difluoromethylating agent | N/A |
| (Difluoromethyl)trimethylsilane (TMSCF2H) | Nucleophilic (via :CF2) | Carbonyls, imines, heterocycles[1] | Commercially available, versatile, mild reaction conditions | Often requires an activator (e.g., fluoride source) | 60-90+ |
| Zinc difluoromethanesulfinate (Zn(SO2CF2H)2) / DFMS | Radical | Nitrogen-containing heteroarenes, conjugated π-systems, thiols[6][7] | Mild, operationally simple, chemoselective, scalable, excellent functional group tolerance | The generated CF2H radical possesses nucleophilic character, which influences regioselectivity[6] | 50-80+ |
| Bromodifluoromethyl)trimethylsilane (TMSCF2Br) | Electrophilic (via :CF2) | Esters, amides, terminal alkynes, β-ketoesters, malonates[8] | Efficient for a wide range of carbon nucleophiles, suitable for late-stage difluoromethylation | Can require careful control of reaction conditions | 70-95+ |
| N-Tosyl-S-difluoromethyl-S-phenylsulfoximine | Electrophilic (via :CF2) | Thiophenols, heteroarylthiols, N- and C-nucleophiles[9] | Efficient for transferring the CF2H group to various nucleophiles | The scope for certain nucleophiles might be limited | 61-94 |
Mechanistic Considerations
The diverse reactivity of these agents stems from their different mechanisms of action.
-
Nucleophilic Agents (e.g., TMSCF2H): These reagents, often activated by a base or a fluoride source, generate a difluoromethyl anion or difluorocarbene (:CF2) in situ.[3] This species then attacks electrophilic centers such as carbonyls or imines.
-
Radical Agents (e.g., Zn(SO2CF2H)2): Reagents like DFMS generate a difluoromethyl radical (•CF2H) upon activation, typically with an oxidant.[10] This radical is particularly effective for the C-H difluoromethylation of electron-deficient heteroarenes through a Minisci-type reaction.[11]
-
Electrophilic Agents (e.g., TMSCF2Br, Sulfoximine-based reagents): These reagents act as sources of an electrophilic "CF2H+" equivalent or, more commonly, generate difluorocarbene, which reacts with nucleophiles.[8][9] They are particularly useful for the difluoromethylation of a broad range of nucleophilic substrates.
Experimental Protocols: A Practical Guide
To ensure reproducibility and success in your research, detailed experimental protocols are indispensable.
General Considerations for Handling Difluoromethylating Agents
Many difluoromethylating agents and their precursors can be sensitive to air and moisture. Some may also be pyrophoric.[12] Therefore, proper handling techniques are crucial.
-
Inert Atmosphere: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using oven-dried glassware.[13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a face shield, a flame-resistant lab coat, and suitable gloves.
-
Quenching: Pyrophoric or highly reactive reagents must be carefully quenched after the reaction is complete.[12]
Representative Protocol: Radical Difluoromethylation of a Heteroarene using Zn(SO2CF2H)2 (DFMS)
This protocol is adapted from the work of Baran and co-workers.[7]
Materials:
-
Heteroaromatic substrate (1.0 equiv)
-
Zn(SO2CF2H)2 (DFMS) (2.0 equiv)
-
tert-Butyl hydroperoxide (t-BuOOH), 70% in water (3.0 equiv)
-
Dichloromethane (DCM) or other suitable solvent
Procedure:
-
To an oven-dried flask under an inert atmosphere, add the heteroaromatic substrate and Zn(SO2CF2H)2.
-
Add the solvent (e.g., DCM) and stir the mixture to form a suspension.
-
Add t-BuOOH dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature for the time indicated by TLC or LC-MS analysis (typically 2-12 hours).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired difluoromethylated heteroarene.
Representative Protocol: Nucleophilic Difluoromethylation of an Aldehyde using TMSCF2H
Materials:
-
Aldehyde substrate (1.0 equiv)
-
TMSCF2H (1.5 equiv)
-
Potassium fluoride (KF) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To an oven-dried flask under an inert atmosphere, add the aldehyde substrate and potassium fluoride.
-
Add anhydrous DMF and stir the mixture.
-
Add TMSCF2H to the reaction mixture at room temperature.
-
Heat the reaction to the desired temperature (e.g., 60 °C) and monitor by TLC or LC-MS.
-
After the reaction is complete, cool to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualization of Key Concepts
Workflow for Selecting a Difluoromethylating Agent
Caption: A decision workflow for selecting the appropriate difluoromethylating agent.
General Reaction Pathways for Difluoromethylation
Caption: Simplified reaction pathways for different classes of difluoromethylating agents.
Conclusion and Future Outlook
The strategic introduction of the difluoromethyl group is a powerful tool in modern medicinal chemistry. While a diverse array of reagents is available, the choice between them hinges on a careful analysis of the substrate, desired functional group tolerance, and reaction conditions. Radical-based methods using reagents like DFMS offer excellent opportunities for late-stage functionalization, while nucleophilic and electrophilic routes provide reliable methods for derivatizing a wide range of substrates.[1] As the demand for more sophisticated and efficient synthetic methods grows, the development of new, more versatile, and safer difluoromethylating agents will undoubtedly continue to be an active area of research, further empowering the discovery of next-generation therapeutics.
References
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- A General Protocol for C−H Difluoromethylation of Carbon Acids with TMSCF2Br.
- Complementary reactivity between this Ag/TMSCF2H protocol and previously reported difluoromethylation protocol. … - ResearchGate.
- Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.
- Preparation of difluoromethylthioethers through difluoromethylation of disulfides using TMS-CF2H - Chemical Communications (RSC Publishing).
- Silver‐Enabled General Radical Difluoromethylation Reaction with TMSCF2H | Request PDF - ResearchGate.
- Silver-Enabled General Radical Difluoromethylation Reaction with TMSCF2 H - PubMed.
- Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University.
- Recent Advances in Difluoromethylation Reaction - ResearchGate.
- Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing).
- Metal‐Catalyzed Direct Difluoromethylation Reactions.
- Recent Progress on Difluoromethylation Methods - SIOC Journals.
- A new reagent for direct difluoromethylation - PubMed - NIH.
- A New Reagent for Direct Difluoromethylation - PMC.
- Radical difluoromethylation of 1,3,4‐thiadiazoles using Zn(SO2CF2H)2... - ResearchGate.
- N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles | Organic Letters - ACS Publications.
- Divergent Generation of the Difluoroalkyl Radical and Difluorocarbene via Selective Cleavage of C−S Bonds of the Sulfox- CF2SO2Ph Reagent.
- Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines - MDPI.
- Safety Data Sheet - Cayman Chemical.
- SAFETY DATA SHEET - Fisher Scientific.
- n n dimethylacetamide – Knowledge and References - Taylor & Francis.
- N,N-dimethylacetamide. A versatile solvent for pharmacological applications: anti- thyroid activity?.
- Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents.
- CAS 142820-19-7 | 2-Chloro-2,2-difluoro-N,N-dimethylacetamide.
- 2-Chloro-N,N-dimethylacetamide = 97.0 GC 2675-89-0 - Sigma-Aldrich.
- N,N-Dimethylacetamide: Uses, Preparation and Toxicities - ChemicalBook.
- Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents - MDPI.
- Dimethylacetamide - Wikipedia.
- C3. Safe Handling of Pyrophoric Materials.
- Safe Use of Pyrophoric Reagents Policy and Procedures - UHSP Collections.
- Procedures for Safe Use of Pyrophoric Liquid Reagents - UCLA – Chemistry and Biochemistry.
- 2,2-Difluoro-N,N-dimethylacetamide | C4H7F2NO | CID 6432632 - PubChem.
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A Senior Application Scientist's Guide to Difluoromethylation: A Comparative Analysis of TMSCF3 and Difluorocarbene Precursors
Introduction: The Strategic Value of the Difluoromethyl Group
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. The difluoromethyl (CF₂H) group, in particular, has emerged as a uniquely valuable motif. It acts as a lipophilic hydrogen bond donor, offering a bioisosteric replacement for hydroxyl (OH), thiol (SH), or amine (NH) groups, while simultaneously enhancing metabolic stability and membrane permeability.[1]
The challenge for synthetic chemists lies in the efficient and selective introduction of this group, often late in a synthetic sequence. This guide provides a comparative analysis of two mechanistically distinct and powerful strategies for difluoromethylation. We will compare the well-established Ruppert-Prakash reagent, Trifluoromethyltrimethylsilane (TMSCF₃) , which primarily acts as a difluorocarbene source in this context, with Sodium 2-chloro-2,2-difluoroacetate (SCDA) , a robust and thermally activated difluorocarbene precursor.
While the initial query focused on "2-Chloro-2,2-difluoro-N,N-dimethylacetamide," this reagent is not widely documented in peer-reviewed literature for general difluoromethylation. Therefore, to provide a more practical and authoritative guide for researchers, we have substituted it with SCDA, a representative and extensively validated reagent for difluorocarbene generation.
Reagent Overview and Comparative Analysis
The choice between TMSCF₃ and SCDA is fundamentally a choice between their activation methods and the resulting reaction conditions, which in turn dictates substrate compatibility.
-
Trifluoromethyltrimethylsilane (TMSCF₃): Often called the Ruppert-Prakash reagent, TMSCF₃ is a versatile reagent in fluorine chemistry.[2] While renowned for trifluoromethylation, it can be expertly leveraged to generate difluorocarbene (:CF₂) through the formal loss of fluoride, initiated by a nucleophilic activator like tetrabutylammonium difluorotriphenylsilicate (TBAT) or other fluoride sources.[3][4] This process is typically performed under mild, often room temperature, conditions.
-
Sodium 2-chloro-2,2-difluoroacetate (SCDA): This reagent is a bench-stable, crystalline solid that serves as a convenient and inexpensive precursor to difluorocarbene.[5][6] Its activation is straightforward, requiring thermal energy to induce irreversible decarboxylation, releasing :CF₂, carbon dioxide, and sodium chloride. This method avoids the need for sensitive activators but necessitates elevated temperatures.
At-a-Glance Comparison
| Feature | TMSCF₃ (Ruppert-Prakash Reagent) | Sodium 2-chloro-2,2-difluoroacetate (SCDA) |
| Active Species | Difluorocarbene (:CF₂) generated in situ | Difluorocarbene (:CF₂) generated in situ |
| Activation Method | Nucleophilic initiator (e.g., TBAF, TBAT, KOtBu) | Thermal decarboxylation (typically >80 °C) |
| Typical Conditions | Mild (often room temp.), anhydrous | Elevated temperatures (80-120 °C), tolerates water |
| Common Substrates | Phenols, esters, ketones, aldehydes, imines | Phenols, thiols, amines, selenium compounds |
| Advantages | Mild reaction conditions, high reactivity | Low cost, bench-stable, operationally simple |
| Limitations | Moisture sensitive, requires stoichiometric activator | High temperatures may not suit sensitive substrates |
| Safety Profile | Flammable liquid, reacts with water, moisture sensitive[7][8][9] | Solid, reaction evolves CO₂ gas (pressure buildup)[5][6] |
Mechanistic Deep Dive: Two Paths to Difluorocarbene
Understanding the mechanism behind each reagent is critical for troubleshooting and optimizing reaction conditions. Although both pathways converge on the highly reactive difluorocarbene intermediate, their genesis is distinct.
Mechanism 1: TMSCF₃ Activation
The generation of difluorocarbene from TMSCF₃ is an elegant process initiated by a nucleophile. A fluoride source or another suitable base attacks the silicon center, leading to a transient pentacoordinate silicate intermediate. This species is unstable and fragments, eliminating difluorocarbene and trimethylsilyl fluoride.
Caption: Generation of difluorocarbene from SCDA via thermal decarboxylation.
The key advantage here is operational simplicity. The reaction is driven by heat, and the byproducts (CO₂ and NaCl) are generally innocuous and easily removed. However, the required high temperatures can be a limitation for thermally labile substrates.
Field-Proven Experimental Protocols
The following protocols are representative examples that highlight the practical differences in executing difluoromethylation with each reagent.
Protocol 1: Difluorocarbene-Mediated Cascade Cyclization using TMSCF₃
This protocol, adapted from Zhao et al., demonstrates the multifunctional role of TMSCF₃ in a cascade reaction to form gem-difluorinated 3-coumaranone derivatives from ortho-hydroxy-substituted phenols. [3]
Caption: Experimental workflow for TMSCF₃-mediated difluoromethylation.
Step-by-Step Methodology:
-
Preparation: To a 10 mL oven-dried glass tube under a nitrogen atmosphere, add the ortho-substituted phenol substrate (1.0 equiv, 0.5 mmol) and tetrabutylammonium difluorotriphenylsilicate (TBAT) (0.3 equiv, 0.15 mmol).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF, 5 mL) via syringe.
-
Reagent Addition: Add TMSCF₃ (2.5 equiv, 1.25 mmol) dropwise at room temperature.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3 hours.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and volatile byproducts.
-
Purification: Purify the crude residue by silica gel column chromatography to afford the desired product.
Causality Behind Choices:
-
TBAT as Activator: TBAT is a soluble and highly effective fluoride source that initiates the reaction at room temperature, avoiding the need for heat.
-
Anhydrous THF: TMSCF₃ and the silicate intermediates are moisture-sensitive. Anhydrous conditions are crucial to prevent quenching of the reagent and activator. [8]* Room Temperature: The high reactivity of the TMSCF₃/TBAT system allows the reaction to proceed efficiently without heating, preserving thermally sensitive functional groups.
Protocol 2: O-Difluoromethylation of a Phenol using SCDA
This robust, chromatography-free protocol is adapted from the procedure published in Organic Syntheses by Kuttruff et al., showcasing a scalable and practical method for synthesizing aryl difluoromethyl ethers. [5][6]
Caption: Experimental workflow for SCDA-mediated difluoromethylation.
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask equipped with a stir bar, add the phenol substrate (1.0 equiv) and cesium carbonate (1.5 equiv).
-
Inert Atmosphere: Connect the flask to a Schlenk line, evacuate under high vacuum, and backfill with nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add dry N,N-Dimethylformamide (DMF) and deionized water (e.g., 27 mL DMF and 3.2 mL H₂O for a ~17 mmol scale reaction) and begin stirring. Degas the solution with a stream of nitrogen for 1 hour.
-
Reagent Addition: Remove the septum and add solid SCDA (2.8 equiv) in one portion under a positive flow of nitrogen.
-
Reaction: Equip the flask with a reflux condenser connected to an oil bubbler to safely vent gas. Heat the mixture in an oil bath to 100-110 °C. Monitor the reaction by TLC.
-
Workup: After completion, cool the reaction to room temperature. Add water and a saturated aqueous solution of lithium chloride. Extract the product with hexanes (or another suitable nonpolar solvent).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate by rotary evaporation to yield the product, often in high purity without chromatography.
Causality Behind Choices:
-
Base (Cs₂CO₃): The base is required to deprotonate the phenol, forming the nucleophilic phenoxide which traps the difluorocarbene. Cesium carbonate is effective and soluble in DMF.
-
DMF/Water Solvent System: DMF is a high-boiling polar aprotic solvent that facilitates the reaction. The small amount of water can aid in the solubility of the salts without significantly hydrolyzing the generated carbene.
-
High Temperature (100-110 °C): This temperature is necessary to achieve a sufficient rate of decarboxylation from SCDA. [5]* Gas Venting (Oil Bubbler): The reaction releases a significant volume of CO₂ gas. A properly configured oil bubbler is a critical safety measure to prevent pressure buildup in a sealed system. [5][6]
Conclusion: Selecting the Right Tool for the Job
Both TMSCF₃ and SCDA are formidable reagents for introducing the valuable CF₂H moiety. The decision of which to employ hinges on the specific characteristics of the substrate and the desired reaction conditions.
-
Choose TMSCF₃ when working with thermally sensitive substrates that cannot withstand temperatures above 100 °C. Its ability to react at room temperature is a significant advantage for complex, late-stage functionalization, provided the molecule can tolerate anhydrous conditions and a nucleophilic activator.
-
Choose SCDA for its operational simplicity, low cost, and scalability, especially when working with robust nucleophiles like phenols and thiols. It is an excellent choice for foundational building block synthesis where the substrate can tolerate the required high temperatures.
By understanding the distinct activation pathways, operational requirements, and safety considerations of these reagents, researchers can confidently select the optimal strategy to advance their synthetic campaigns and unlock the potential of difluoromethylated compounds.
References
-
Hu, J., Zhang, W., & Wang, F. (2009). Selective difluoromethylation and monofluoromethylation reactions. Chemical Communications, (44), 6813-6825. URL: [Link]
-
Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757-786. URL: [Link]
-
American Chemical Society. (2021). Trifluoromethyltrimethylsilane. ACS.org. URL: [Link]
-
Baran, P. S., et al. (2011). A New Reagent for Direct Difluoromethylation. Proceedings of the National Academy of Sciences, 108(35), 14411-14415. URL: [Link]
-
Cai, Y., et al. (2021). Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent. Organic Letters, 23(9), 3546–3551. URL: [Link]
-
Kuttruff, C. A., et al. (2018). Difluoromethylation of Phenols. Organic Syntheses, 95, 174-192. URL: [Link]
-
Mykhailiuk, P. K. (2016). Nucleophilic Difluoromethylation Using (Bromodifluoromethyl)trimethylsilane. Organic Letters, 18(14), 3442–3445. URL: [Link]
-
Mehta, V. P., & Greaney, M. F. (2013). S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters, 15(19), 5036–5039. URL: [Link]
-
Hu, J., et al. (2019). A General Protocol for C−H Difluoromethylation of Carbon Acids with TMSCF₂Br. Angewandte Chemie International Edition, 58(19), 6405-6410. URL: [Link]
-
Shinde, S. V., et al. (2020). Advances in the Synthetic Utility of Difluorocarbene Generated from TMSCF₃ (Ruppert-Prakash Reagent) and Its Derivatives. Asian Journal of Organic Chemistry, 9(9), 1369-1387. URL: [Link]
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A Comparative Guide to the Efficacy of 2-Chloro-2,2-difluoro-N,N-dimethylacetamide in Late-Stage Functionalization
Introduction: The Imperative of Late-Stage Functionalization and the Rise of the Difluoromethyl Group
In modern drug discovery, the ability to modify complex molecules at a late stage in their synthesis is paramount. This strategy, known as late-stage functionalization (LSF), allows for the rapid generation of structural analogs from a common advanced intermediate, accelerating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[1][2][3][4][5] Among the myriad of functionalities introduced via LSF, fluorine-containing groups have garnered significant attention for their ability to modulate key drug properties.
The difluoromethyl (–CF2H) group, in particular, has emerged as a valuable motif in medicinal chemistry.[6][7] It serves as a bioisostere for hydroxyl (–OH), thiol (–SH), and amine (–NH2) groups, capable of acting as a lipophilic hydrogen bond donor.[6][8] This unique characteristic can enhance metabolic stability, improve membrane permeability, and increase binding affinity, ultimately leading to more effective and safer drug candidates.[2][6][9] Consequently, the development of robust and versatile reagents for the direct introduction of the –CF2H group into complex molecules is a critical area of research.
This guide provides a comprehensive analysis of 2-Chloro-2,2-difluoro-N,N-dimethylacetamide , a reagent for difluoromethylation, and compares its performance with other leading alternatives in the context of late-stage functionalization. We will delve into mechanistic underpinnings, substrate scope, and operational considerations, supported by experimental data and detailed protocols to inform your selection of the optimal reagent for your research needs.
2-Chloro-2,2-difluoro-N,N-dimethylacetamide: A Profile
2-Chloro-2,2-difluoro-N,N-dimethylacetamide (CAS 142820-19-7) is an electrophilic reagent designed for the transfer of the difluoromethyl group.[10] Its core utility lies in its potential to react with nucleophilic centers within a target molecule. The presence of two electron-withdrawing fluorine atoms and a chlorine atom on the α-carbon renders it susceptible to nucleophilic attack, leading to the formation of a C–CF2H bond.
The N,N-dimethylacetamide moiety provides good solubility in common organic solvents, facilitating its use in a variety of reaction conditions.[11][12][13] While specific, detailed studies on this particular reagent for LSF are emerging, its reactivity can be contextualized within the broader class of electrophilic difluoromethylating agents.
Mechanism of Action: The Electrophilic Pathway
The primary mechanism of action for 2-Chloro-2,2-difluoro-N,N-dimethylacetamide is anticipated to involve nucleophilic substitution. A nucleophilic site on the substrate (e.g., a deprotonated phenol or a nitrogen heterocycle) attacks the carbon atom bearing the fluorine and chlorine atoms. This is followed by the expulsion of the chloride ion, resulting in the desired difluoromethylated product.
Caption: Proposed mechanism for electrophilic difluoromethylation.
Comparative Analysis of Difluoromethylating Reagents
The choice of a difluoromethylating reagent is highly dependent on the substrate, the desired regioselectivity, and the tolerance of other functional groups. Below is a comparison of 2-Chloro-2,2-difluoro-N,N-dimethylacetamide with prominent alternative methodologies.
| Reagent/Method | Primary Mechanism | Typical Substrates | Key Advantages | Key Limitations |
| 2-Chloro-2,2-difluoro-N,N-dimethylacetamide | Electrophilic | Phenols, N-heterocycles | Direct C-H functionalization potential; good solubility. | Limited published data on broad LSF; may require strong nucleophiles. |
| TMSCF2H (with metal catalyst) | Nucleophilic/Cross-Coupling | Aryl/Alkyl Halides | Broad substrate scope; well-established protocols.[9][14] | Requires pre-functionalized substrates; metal catalyst can be sensitive. |
| Photoredox Catalysis (e.g., with CHF18F precursors) | Radical | N-Heteroaromatics, Arenes | High functional group tolerance; mild conditions; C-H activation.[15][16][17][18] | Requires specialized photoreactor setup; catalyst can be expensive. |
| Sodium Difluoromethanesulfinate (DFMS) | Radical | N-Heterocycles, Thiols, Enones | Operationally simple; scalable; predictable regioselectivity.[7] | Requires a radical initiator (e.g., tBuOOH). |
| Sodium Chloro-difluoroacetate | Difluorocarbene | Phenols, Alcohols | Inexpensive and stable reagent; high yields for O-difluoromethylation.[19] | Generates gaseous intermediates; primarily for heteroatom difluoromethylation. |
| Bromo(difluoro)acetic Acid | Nucleophilic Substitution | N-Heterocycles | Low-cost, commercially available; transition metal-free.[20] | Can lead to dearomatization in some N-heterocycles. |
| Difluoroiodomethane (ICF2H) | Cross-Coupling | Aryl Boronic Acids | High efficiency; can be generated ex situ.[8][21] | Gaseous reagent; requires Pd-catalysis. |
Experimental Protocols
Protocol 1: General Procedure for O-Difluoromethylation of Phenols using Sodium Chloro-difluoroacetate
This protocol is adapted from a standard procedure for the difluoromethylation of phenols, a reaction class where an electrophilic CF2 source is crucial.[19]
Materials:
-
Substituted Phenol (1.0 equiv)
-
Sodium 2-chloro-2,2-difluoroacetate (2.0 equiv)[19]
-
Cesium Carbonate (Cs2CO3) (1.5 equiv)[19]
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a round-bottomed flask equipped with a magnetic stir bar, add the substituted phenol (1.0 equiv) and cesium carbonate (1.5 equiv).[19]
-
Add anhydrous DMF to the flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add sodium 2-chloro-2,2-difluoroacetate (2.0 equiv) to the stirred suspension.
-
Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Photoredox-Catalyzed C-H Difluoromethylation of N-Heteroaromatics
This protocol represents a state-of-the-art method for late-stage C-H functionalization via a radical pathway.[15][17]
Materials:
-
N-Heteroaromatic Substrate (1.0 equiv)
-
Difluoromethylation Reagent (e.g., a sulfone or similar precursor) (1.5 equiv)
-
Photoredox Catalyst (e.g., Ir(ppy)3 or Ru(bpy)3Cl2) (1-2 mol%)
-
Anhydrous solvent (e.g., DMSO or MeCN)
Procedure:
-
In a reaction vial, combine the N-heteroaromatic substrate (1.0 equiv), the difluoromethylation reagent (1.5 equiv), and the photoredox catalyst (1-2 mol%).
-
Add the anhydrous solvent under an inert atmosphere.
-
Seal the vial and place it in a photoreactor equipped with blue LED light strips.
-
Irradiate the mixture at room temperature with stirring for 12-24 hours.
-
Monitor the reaction by LC-MS. After completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Caption: A generalized experimental workflow for late-stage functionalization.
Conclusion and Future Outlook
The strategic incorporation of the difluoromethyl group is a proven method for enhancing the therapeutic potential of drug candidates. While well-established radical and metal-catalyzed cross-coupling methods offer broad utility, there remains a need for operationally simple and cost-effective electrophilic reagents for the late-stage functionalization of specific scaffolds.
2-Chloro-2,2-difluoro-N,N-dimethylacetamide represents a potentially valuable tool in this context, particularly for substrates amenable to nucleophilic attack. Its performance should be evaluated against a panel of alternative reagents, with the final selection guided by the specific requirements of the target molecule and the desired transformation. As research in this area continues, we can anticipate the development of even more selective, efficient, and versatile reagents that will further empower medicinal chemists to navigate the complexities of drug design with greater precision and speed.
References
- Late‐Stage F‐Difluoromethyl Labeling of N‐Heteroaromatics with High Molar Activity for PET Imaging.
- Radical-Based Late-Stage C−H F- Difluoromethylation of N-Heteroaromatics.
- Late‐Stage 18F‐Difluoromethyl Labeling of N‐Heteroaromatics with High Molar Activity for PET Imaging. PMC.
- Late-Stage 18 F-Difluoromethyl Labeling of N-Heteroaromatics with High Molar Activity for PET Imaging. PubMed.
- Application Notes and Protocols for Catalytic Systems in Difluoromethanol Activ
- Metal‐Catalyzed Direct Difluoromethylation Reactions. Asian Journal of Organic Chemistry.
- Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals. ChemRxiv.
- Pd‐Catalyzed Difluoromethylations of Aryl Boronic Acids, Halides, and Pseudohalides with ICF2H Gener
- Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.
- Pd-Catalyzed Divergent Site-Selective Difluoromethylation and Difluoromethylcarbonylation of Aryl Sulfonium Salts.
- Late-Stage Functionalization of Living Organisms: Rethinking Selectivity in Biology.
- Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing. PMC.
- An overview of late-stage functionalization in today's drug discovery. Open Research Repository.
- A New Reagent for Direct Difluoromethyl
- Electrochemical Late-Stage Functionaliz
- Late-stage functionaliz
- A Comparative Analysis of the Reactivity of 2-chloro-N-(pyridin-4-yl)acetamide and Other Chloroacetamides. Benchchem.
- 2-Chloro-N,N-dimethylacetamide synthesis. ChemicalBook.
- Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents.
- 2-Chloro-N,N-dimethylacetamide for synthesis. Thomas Scientific.
- 2-Chloro-2,2-difluoroacetophenone: A Non-ODS-Based Difluorocarbene Precursor and Its Use in the Difluoromethylation of Phenol Derivatives.
- n n dimethylacetamide – Knowledge and References. Taylor & Francis Online.
- Difluoromethyl
- N,N-dimethylacetamide. A versatile solvent for pharmacological applications: anti- thyroid activity?. Journal of the Chilean Chemical Society.
- Molecular Solvents – Replacements for DMF, DMAC, NMP. WordPress.com.
- 2-Chloro-2,2-difluoro-N,N-dimethylacetamide. Hoffman Fine Chemicals.
- Pd‐Catalyzed Difluoromethylations of Aryl Boronic Acids, Halides, and Pseudohalides with ICF2H Gener
- 2-Chloro-N,N-dimethylacetamide = 97.0 GC 2675-89-0. Sigma-Aldrich.
- Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. MDPI.
- 2-chloro-N,N-dimethylacetamide. PubChem.
- 2,2-Difluoro-N,N-dimethylacetamide. PubChem.
- N,N-Dimethylacetamide: Uses, Prepar
- Dimethylacetamide. Wikipedia.
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Validating Difluoromethylation Success with 19F NMR Spectroscopy
Introduction: The Moiety in Modern Drug Discovery
The difluoromethyl group (
Validating the success of these reactions requires a method that is not only sensitive but structurally diagnostic. While Mass Spectrometry (MS) confirms mass, and Proton NMR (
The Gold Standard: Why F NMR?
The "Silent" Background
Unlike
The Diagnostic Signature of
The validation of a difluoromethyl group relies on two specific spectral parameters: Chemical Shift (
-
Chemical Shift (
): The group typically resonates in the range of -110 to -130 ppm (relative to ). This is distinct from trifluoromethyl ( , -60 ppm) and monofluoromethyl ( , -200 to -230 ppm) groups.[1] -
Multiplicity (The "Fingerprint"):
-
Proton-Coupled Mode: The two equivalent fluorine atoms are split by the single geminal proton (
), resulting in a characteristic doublet . -
Proton-Decoupled Mode: The signal collapses into a singlet , confirming the symmetry of the
unit.
-
Comparative Analysis: F NMR vs. Alternatives
To objectively position
Table 1: Methodological Comparison for Validation
| Feature | Mass Spectrometry (MS) | |||
| Primary Detection | Direct observation of F atoms | Indirect observation of H on | Molecular Ion ( | Carbon backbone |
| Specificity | High: Distinct shift & splitting | Moderate: | Low: Isomers have same mass | High: but low sensitivity |
| Diagnostic Signal | Doublet at -110 to -130 ppm | Triplet ( | m/z match | Triplet/Quartet ( |
| Quantification | Excellent: (qNMR) No overlap | Good: If no overlap | Poor: Ionization variance | Poor: Relaxation issues |
| Sample Prep | Simple (standard solvents) | Simple | Simple | Concentrated sample needed |
| Verdict | Definitive Validation | Supporting Evidence | Screening Tool | Structural Confirmation |
Experimental Protocol: Self-Validating Workflow
This protocol ensures reproducibility and eliminates common artifacts.
Sample Preparation
-
Mass: Dissolve 5–10 mg of the crude or purified reaction mixture.
-
Solvent: Use a non-fluorinated deuterated solvent (e.g.,
, DMSO- ).-
Note: If using a fluorinated solvent like Trifluoroacetic acid (TFA), ensure its signal does not overlap with your analyte (TFA
-76 ppm).
-
-
Internal Standard (Optional for qNMR): Add a known amount of
-trifluorotoluene ( -63 ppm) or fluorobenzene ( -113 ppm) for yield calculation. Ensure the standard has a sufficiently long relaxation delay ( ) if quantifying.
Acquisition Parameters (Bruker/Varian Standard)
-
Pulse Sequence: zg (standard pulse) or zgig (inverse gated decoupling for qNMR to suppress NOE).
-
Spectral Width (SW): 200–300 ppm (ensure coverage from -50 to -250 ppm).
-
Offset (O1P): -100 ppm (centers the window near
region). -
Relaxation Delay (
):-
Qualitative: 1–2 seconds.
-
Quantitative:
(typically 10–20 seconds for fluorine).
-
-
Scans (NS): 16–64 scans (high sensitivity of
F allows rapid acquisition).
Workflow Diagram
The following diagram outlines the logical flow for validating the reaction product.
Figure 1: Decision tree for spectral analysis of fluorinated reaction products.
Data Interpretation & Troubleshooting
Distinguishing Impurities
A common pitfall in difluoromethylation is "over-fluorination" (forming
-
Scenario A (Target
): You see a doublet at -115 ppm ( Hz). Conclusion: Success. -
Scenario B (Over-reaction): You see a singlet at -62 ppm. Conclusion: You have formed a
group (or starting material if using precursors). -
Scenario C (Side-product): You see a triplet at -210 ppm. Conclusion: You have a monofluoromethyl (
) group (1F split by 2H).
Calculating Yield (qNMR)
To determine the yield without isolation:
- = Integration area[1][2]
-
= Number of fluorine atoms (2 for
, 3 for -toluene std) - = Molecular weight[3]
- = Weight of sample/standard
References
-
Vertex Pharmaceuticals. (2011). Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations. PubMed. [Link]
-
BIPM. (2024). New qNMR internal standard for pharmaceuticals and other organofluorine compounds. [Link][4]
-
University of Oxford. (2017). Quantitative NMR Spectroscopy: Acquisition and Processing. [Link]
Sources
Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry for Products of 2-Chloro-2,2-difluoro-N,N-dimethylacetamide
In the fast-paced world of drug discovery and synthetic chemistry, the precise identification and characterization of reaction products are paramount. The reagent 2-Chloro-2,2-difluoro-N,N-dimethylacetamide, a valuable synthetic building block, often participates in complex chemical transformations. The resulting product mixtures necessitate robust analytical methodologies to ensure purity, identify byproducts, and elucidate reaction mechanisms. This guide provides a comprehensive comparison of mass spectrometry with other key analytical techniques for the analysis of products derived from this fluorinated acetamide, offering researchers the insights needed to select the most appropriate analytical tool for their specific challenges.
The Power of Mass Spectrometry: Unraveling Complexity with Precision
Mass spectrometry (MS) stands as a cornerstone technique for the analysis of small organic molecules due to its exceptional sensitivity, selectivity, and ability to provide detailed structural information.[1][2] When coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it becomes an unparalleled tool for resolving complex mixtures and identifying unknown compounds.[3][4]
Why Mass Spectrometry Excels for Halogenated Amides
For products originating from 2-Chloro-2,2-difluoro-N,N-dimethylacetamide, mass spectrometry offers distinct advantages:
-
High Sensitivity: MS can detect and quantify analytes at picomole to femtomole levels, crucial for identifying trace impurities or low-yield products.[2]
-
Molecular Weight Determination: It provides the exact molecular weight of a compound, and with high-resolution instruments, the elemental composition can be determined, offering a fundamental piece of the structural puzzle.[1]
-
Structural Elucidation through Fragmentation: Tandem mass spectrometry (MS/MS) allows for the controlled fragmentation of ions, generating a unique "fingerprint" that provides insights into the molecule's structure.[1]
-
Isotopic Pattern Recognition: The presence of chlorine results in a characteristic M+2 isotopic peak with an intensity approximately one-third of the molecular ion peak, a tell-tale sign for chlorine-containing compounds.[5]
A Typical LC-MS/MS Workflow for Product Analysis
A robust analysis of a reaction mixture containing products of 2-Chloro-2,2-difluoro-N,N-dimethylacetamide would typically involve the following steps:
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation:
-
Accurately weigh and dissolve the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.
-
Perform a serial dilution to a final concentration of 1-10 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Liquid Chromatography (LC) Separation:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a good starting point.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (MS) Detection:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for amides.
-
Scan Mode: Full scan MS from m/z 100-1000 to identify all ions present.
-
Tandem MS (MS/MS): Data-dependent acquisition (DDA) to trigger fragmentation of the most abundant ions from the full scan, or targeted MS/MS on expected product masses.
-
Collision Energy: A stepped collision energy (e.g., 10, 20, 40 eV) can provide a comprehensive fragmentation pattern.
-
Interpreting the Data: A Glimpse into Fragmentation
The fragmentation of N,N-dimethylamides in the mass spectrometer often involves cleavage of the amide bond. For a hypothetical substitution product where the chlorine has been replaced by a nucleophile (Nu), key fragmentation pathways can be predicted.
Hypothetical Fragmentation of a Product
Sources
- 1. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 3. Analytical techniques and method validation for the measurement of selected semivolatile and nonvolatile organofluorochemicals in air - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
"2-Chloro-2,2-difluoro-N,N-dimethylacetamide" versus Ruppert-Prakash reagent
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the trifluoromethyl (–CF3) group stands as a titan. Its incorporation into molecular scaffolds can profoundly enhance metabolic stability, lipophilicity, and receptor binding affinity, making trifluoromethylation a cornerstone of drug design.[1] The quest for efficient and selective methods to install this crucial functional group has led to the development of a diverse arsenal of reagents.
This guide provides an in-depth comparison of two such reagents: the well-established and venerable Ruppert-Prakash Reagent (TMSCF3) and a lesser-known alternative, 2-Chloro-2,2-difluoro-N,N-dimethylacetamide . However, a crucial distinction must be made at the outset. While the Ruppert-Prakash reagent is a cornerstone of nucleophilic trifluoromethylation with a vast body of supporting literature, 2-Chloro-2,2-difluoro-N,N-dimethylacetamide is not a recognized or documented reagent for this purpose in the peer-reviewed scientific literature.
Therefore, this guide will first provide a comprehensive, data-supported overview of the Ruppert-Prakash reagent. It will then offer a theoretical analysis of the potential, yet unproven, reactivity of 2-Chloro-2,2-difluoro-N,N-dimethylacetamide based on the principles of physical organic chemistry and the known reactivity of analogous structures.
Part 1: The Workhorse – The Ruppert-Prakash Reagent (TMSCF₃)
(Trifluoromethyl)trimethylsilane, commercially known as the Ruppert-Prakash reagent, is arguably the most widely used reagent for nucleophilic trifluoromethylation.[2] First reported by Ingo Ruppert in 1984 and later popularized by G.K. Surya Prakash, its versatility and reliability have cemented its place in the synthetic chemist's toolkit.[2][3]
Mechanism of Action: The Power of Activation
TMSCF₃ itself is a stable, colorless liquid and is not sufficiently reactive to trifluoromethylate electrophiles directly.[1] Its synthetic utility is unlocked upon activation by a nucleophilic catalyst. This activation is most commonly achieved with a fluoride source, such as tetrabutylammonium fluoride (TBAF), but can also be initiated by other Lewis bases like alkoxides or carbonates.[4][5]
The mechanism proceeds via the formation of a pentacoordinate silicate intermediate, which then liberates the highly reactive trifluoromethyl anion (CF₃⁻).[1][3] This potent nucleophile then attacks the electrophilic substrate, such as the carbonyl carbon of an aldehyde or ketone. The resulting alkoxide is subsequently trapped by another molecule of TMSCF₃ to form a silyl ether, which can be easily hydrolyzed during aqueous workup to yield the desired trifluoromethylated alcohol.[4][5]
Performance and Applications
The Ruppert-Prakash reagent exhibits broad applicability for the trifluoromethylation of a wide range of electrophiles, most notably aldehydes, ketones, and imines.[1][2]
| Feature | Description |
| Substrate Scope | Aldehydes, ketones (aromatic and aliphatic), imines, esters.[2][4] |
| Reaction Conditions | Typically mild, often from 0 °C to room temperature.[5] |
| Activators | Catalytic amounts of fluoride sources (TBAF, CsF, KF) are most common. Non-fluoride bases (K₂CO₃, KOtBu, Lewis bases) are also effective.[1][4] |
| Advantages | High yields, broad functional group tolerance, commercially available, well-understood reactivity. |
| Limitations | Moisture sensitive; requires an inert atmosphere. Stereoselective trifluoromethylation can be challenging and often requires specialized chiral catalysts.[2][6] |
Table 1: Summary of Ruppert-Prakash Reagent Performance
A significant application of this reagent is in pharmaceutical synthesis. For instance, a key step in an alternative synthesis of the anti-HIV drug Efavirenz involves the asymmetric trifluoromethylation of a ketone precursor using the Ruppert-Prakash reagent with a chiral cinchona alkaloid-derived catalyst.[7]
Experimental Protocol: Trifluoromethylation of an Aromatic Aldehyde
The following is a representative protocol for the trifluoromethylation of 4-nitrobenzaldehyde, a common electrophilic substrate.
Materials:
-
4-Nitrobenzaldehyde
-
(Trifluoromethyl)trimethylsilane (TMSCF₃)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add 4-nitrobenzaldehyde (1.0 mmol, 151 mg) and dissolve it in anhydrous THF (10 mL).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add TMSCF₃ (1.5 mmol, 0.22 mL) dropwise to the solution, followed by the slow, dropwise addition of TBAF solution (0.1 mmol, 0.1 mL of 1.0 M solution).
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Upon completion, quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude TMS-protected alcohol.
-
Deprotection: Dissolve the crude intermediate in THF (10 mL), add 1 M HCl (2 mL), and stir at room temperature for 1 hour.
-
Final Workup: Neutralize the mixture with saturated aqueous sodium bicarbonate, extract with ethyl acetate (3 x 20 mL), dry the combined organic layers over Na₂SO₄, and concentrate to yield the final product, 1-(4-nitrophenyl)-2,2,2-trifluoroethanol, which can be further purified by column chromatography.
Safety and Handling
The Ruppert-Prakash reagent is a highly flammable liquid and is moisture-sensitive.[6][8] All manipulations should be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves, is mandatory.[6]
Part 2: The Enigma – 2-Chloro-2,2-difluoro-N,N-dimethylacetamide
As stated, there is no scientific literature describing the use of 2-Chloro-2,2-difluoro-N,N-dimethylacetamide as a trifluoromethylating agent. Its chemical structure, ClCF₂C(O)N(CH₃)₂, suggests potential reactivity, but not as a direct source of the trifluoromethyl anion (CF₃⁻).
Theoretical Reactivity Analysis
The molecule possesses an α-chloro-α,α-difluoroacetamide moiety. The reactivity of α-halocarbonyl compounds is well-documented.[9][10] The carbon atom bearing the halogens is highly electrophilic due to the strong inductive electron-withdrawing effects of the two fluorine atoms, the chlorine atom, and the adjacent carbonyl group.
Based on this structure, several hypothetical reaction pathways can be proposed, none of which involve direct trifluoromethylation:
-
Source of Difluorocarbene (:CF₂): It is plausible that under thermal or basic conditions, the molecule could eliminate a chloride ion and the dimethylcarbamoyl group to generate difluorocarbene. This reactivity would be analogous to reagents like sodium 2-chloro-2,2-difluoroacetate, which is used for difluoromethylation.[11] This would not deliver a CF₃ group.
-
Electrophilic Partner: The α-carbon is a potent electrophilic site. It would likely react with strong nucleophiles in an Sₙ2-type reaction, displacing the chloride ion.[12] The product would be a difluoromethylated amide, not a trifluoromethylated compound.
-
Radical Precursor: Under radical-initiating conditions (e.g., photolysis or with a radical initiator), homolytic cleavage of the C-Cl bond could occur, generating a –C(O)N(CH₃)₂CF₂• radical. This species might participate in radical additions, but again, this does not constitute a trifluoromethylation pathway.
Conclusion and Recommendation
This guide demonstrates the proven utility and robust nature of the Ruppert-Prakash reagent (TMSCF₃) for nucleophilic trifluoromethylation. It is a reliable, versatile, and well-understood tool for introducing the –CF₃ group into a wide array of organic molecules, supported by decades of research and countless applications in pharmaceutical and materials science.[1][2][13] We provide a detailed mechanism, a summary of its performance, and a representative experimental protocol to guide researchers in its effective use.
In contrast, 2-Chloro-2,2-difluoro-N,N-dimethylacetamide does not have a documented history as a trifluoromethylating agent. Our theoretical analysis of its structure suggests it is more likely to act as an electrophile at the α-carbon or as a precursor to difluorocarbene, pathways that do not lead to trifluoromethylated products.
For researchers, scientists, and drug development professionals seeking to perform nucleophilic trifluoromethylation, the clear and authoritative recommendation is to utilize established and validated reagents such as the Ruppert-Prakash reagent. The pursuit of undocumented reagents without a strong theoretical and safety-backed hypothesis is not advisable. Future research may uncover novel reactivities for compounds like 2-Chloro-2,2-difluoro-N,N-dimethylacetamide, but until such data is published and verified, established methods provide the most reliable and efficient path to synthesizing valuable trifluoromethylated molecules.
References
- Benchchem. (2025). Application Notes and Protocols: Nucleophilic Trifluoromethylation of Aldehydes with TMSCF3. Benchchem. [URL: https://www.benchchem.
- Benchchem. (2025). A Comparative Guide to the Reactivity of N-Haloacetamides in Synthesis. Benchchem. [URL: https://www.benchchem.com/application-notes/comparative-guide-reactivity-n-haloacetamides-synthesis]
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- Prakash, G. K. S., & Yudin, A. K. (2014). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. ARKIVOC, 2014(ii), 362-405. [URL: https://www.semanticsscholar.org/paper/Nucleophilic-trifluoromethylation-of-carbonyl-and-Prakash-Yudin/c85d78832a4e986a7d1a3b313f837e2467d3056b]
- Prakash, G. K. S., Krishnamurti, R., & Olah, G. A. (1989). Fluoride-induced trifluoromethylation of carbonyl compounds with trifluoromethyltrimethylsilane (TMS-CF3). A trifluoromethide equivalent. Journal of the American Chemical Society, 111(1), 393-395. [URL: https://www.organic-chemistry.org/abstracts/lit2/058.shtm]
- MacMillan, D. W. C., et al. (2018). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Journal of the American Chemical Society, 140(33), 10448-10458. [URL: https://pubs.acs.org/doi/10.1021/jacs.8b06777]
- Benchchem. (2025). Application Notes and Protocols for Trifluoromethylation in Continuous Flow Chemistry Systems. Benchchem. [URL: https://www.benchchem.
- MacMillan, D. W. C., et al. (2018). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6383637/]
- TCI Chemicals. (n.d.). SAFETY DATA SHEET: (Trifluoromethyl)trimethylsilane. TCI Chemicals. [URL: https://www.tcichemicals.com/assets/sds/T1570_EN.pdf]
- Wikipedia. (2023). Trifluoromethyltrimethylsilane. Wikipedia. [URL: https://en.wikipedia.org/wiki/Trifluoromethyltrimethylsilane]
- Sigma-Aldrich. (n.d.). Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent). Sigma-Aldrich. [URL: https://www.sigmaaldrich.
- Langlois, B. R., et al. (2000). New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives. Organic Letters, 2(13), 1867-1870. [URL: https://pubs.acs.org/doi/10.1021/ol006001o]
- Shibata, N., et al. (2016). Flow trifluoromethylation of carbonyl compounds by Ruppert–Prakash reagent and its application for pharmaceuticals, efavirenz and HSD-016. RSC Advances, 6(86), 82991-82995. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/ra/c6ra19890a]
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- Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5011-5112. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6255302/]
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Modern Difluoromethylation Reagents: A Comparative Guide for Medicinal Chemists
Topic: Review of modern difluoromethylation reagents and their applications Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Rise of the Lipophilic Hydrogen Bond Donor
The difluoromethyl group (
This guide objectively compares the three dominant mechanistic classes of difluoromethylation reagents—Nucleophilic , Radical , and Electrophilic —providing experimental protocols and decision-making frameworks to select the optimal tool for your substrate.
Comparative Analysis of Reagent Classes
The choice of reagent is dictated by the electronic nature of the substrate and the desired site of functionalization.
Table 1: Strategic Comparison of Key Difluoromethylation Reagents
| Feature | Nucleophilic Class | Radical Class | Electrophilic Class |
| Standard Reagent | TMS-CF | Zn(SO | S-(CF |
| Reactive Species | Difluorocarbene ( | Difluoromethyl Radical ( | Difluoromethyl Cation equivalent ( |
| Primary Application | Addition to carbonyls/imines; | Innate C-H functionalization of heteroarenes; Cascade cyclizations. | Functionalization of |
| Electronic Requirement | Substrate must be Electrophilic (e.g., Aldehydes). | Substrate must be Electron-Deficient (Heteroarenes) or accept radicals. | Substrate must be Nucleophilic (e.g., Enolates). |
| Conditions | Base-mediated (CsF, KOH); Sensitive to moisture. | Oxidative (TBHP); Air/Water compatible (biphasic). | Mild, often base-free or weak base; Thermal. |
| Atom Economy | Moderate (Loss of TMS). | High (SO | Low to Moderate (Loss of sulfide/sulfoximine auxiliary). |
| Key Limitation | Can suffer from rapid protonation of | Regioselectivity can be difficult to control on complex arenes. | Reagent synthesis can be multi-step; Higher cost. |
Decision Framework & Mechanism Visualization
Figure 1: Reagent Selection Decision Tree
Use this logic flow to determine the appropriate reagent for your specific transformation.
Caption: Decision matrix for selecting difluoromethylation reagents based on substrate electronics and functional group class.
Validated Experimental Protocols
The following protocols represent the "Gold Standard" for their respective classes. They have been selected for reproducibility and scalability.
Protocol A: Innate Radical C-H Difluoromethylation (Baran Method)
Target: Direct functionalization of electron-deficient heteroarenes (e.g., Pyridines, Pyrazines).
Reagent: Zinc difluoromethanesulfinate (DFMS, Zn(SO
Mechanism:
The reaction proceeds via a radical mechanism. The sulfinate is oxidized (by TBHP) to a sulfonyl radical, which extrudes
Step-by-Step Workflow:
-
Setup: To a vial equipped with a stir bar, add the heteroarene substrate (1.0 equiv) and DFMS (3.0 equiv).
-
Solvent System: Add dichloromethane (DCM) and water in a 2.5:1 ratio (
concentration relative to substrate). Note: The biphasic system is critical for solubilizing the zinc salt while maintaining organic solubility for the substrate. -
Initiation: Add Trifluoroacetic acid (TFA, 1.0 equiv) followed by slowly adding tert-Butyl hydroperoxide (TBHP) (70% aq. solution, 5.0 equiv) at room temperature.
-
Reaction: Stir vigorously at room temperature for 12–24 hours. The mixture may turn slightly yellow.
-
Workup: Quench with saturated aqueous
. Extract with DCM ( ). Dry combined organics over and concentrate. -
Purification: Purify via silica gel chromatography. Tip:
products are often slightly less polar than the starting material.
Validation Check:
-
Gas Evolution: You should observe bubbles (
) upon addition of TBHP. Lack of bubbling indicates inactive oxidant or reagent. -
Regioselectivity: Expect substitution at C2/C4 positions for pyridines.
Protocol B: Nucleophilic Difluoromethylation of Aldehydes (Hu Method)
Target: Synthesis of
Mechanism:
Unlike
Step-by-Step Workflow:
-
Setup: Flame-dry a round-bottom flask and cool under Argon. Add the aldehyde (1.0 equiv) and TMS-CF
H (1.5 equiv). -
Solvent: Add anhydrous THF (
) and cool the mixture to . -
Activation: Add CsF (0.1 equiv) or TBAT (tetrabutylammonium difluorotriphenylsilicate) as the initiator.
-
Reaction: Stir at
to Room Temperature for 2–4 hours. -
Desilylation: The initial product is a silyl ether. Add
or TBAF solution to cleave the silyl group and liberate the alcohol. -
Workup: Extract with ethyl acetate, wash with brine, and concentrate.
Validation Check:
-
Proton NMR: Look for the characteristic triplet of triplets (or broad triplet) for the
proton around 5.5–6.5 ppm with a large geminal coupling constant ( ).
Mechanistic Comparison: Radical vs. Nucleophilic
Understanding the pathway is crucial for troubleshooting. The diagram below contrasts the "Hu" (Nucleophilic) and "Baran" (Radical) cycles.
Caption: Mechanistic divergence between Radical (oxidative, SO2 extrusion) and Nucleophilic (base-activated, silyl transfer) pathways.
Emerging Technologies: Photoredox Catalysis
While thermal radical methods (DFMS) are robust, they require stoichiometric oxidants. Visible-light photoredox catalysis offers a milder alternative for late-stage functionalization.
-
Reagent: Difluoromethyl sulfones (e.g., Benzothiazolyl-SO
CF H or PhSO CF H ). -
Catalyst:
or Eosin Y. -
Advantage: Operates at room temperature without strong oxidants like TBHP, preserving oxidation-sensitive functional groups (e.g., thioethers, aldehydes).
-
Self-Validating Step: The reaction mixture must be degassed (freeze-pump-thaw) to prevent Oxygen quenching of the triplet state photocatalyst.
References
-
Hu, J., et al. (2011). Nucleophilic Difluoromethylation of Carbonyl Compounds. Chemical Reviews.
-
Fujiwara, Y., Baran, P. S., et al. (2012).[4][5] Practical and innate carbon-hydrogen functionalization of heterocycles. Nature.
-
Shibata, N., et al. (2014).[1] S-(Difluoromethyl)sulfonium Salts: A New Electrophilic Difluoromethylation Reagent. Angewandte Chemie International Edition.
-
Akita, M., et al. (2016). Visible-light-induced difluoromethylation of electron-rich heteroarenes. Chemistry - A European Journal.[6][7]
-
Zafrani, Y., et al. (2017). CF2H: a fascinating group for application in drug development. Future Medicinal Chemistry.
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Cost-effectiveness analysis of "2-Chloro-2,2-difluoro-N,N-dimethylacetamide" in synthesis
This guide provides a strategic analysis of 2-Chloro-2,2-difluoro-N,N-dimethylacetamide (CDDMA) , positioning it within the landscape of difluoromethylation and amide synthesis reagents. It contrasts CDDMA with its brominated analog (Bromodifluoroacetamide - BDMA) and the difluorocarbene source Sodium Chlorodifluoroacetate (SCDA).
Executive Summary: The "Stability vs. Reactivity" Trade-off
In the synthesis of fluorinated pharmaceuticals (e.g., difluoro-lactams, peptidomimetics), the installation of the
However, 2-Chloro-2,2-difluoro-N,N-dimethylacetamide (CDDMA) has emerged as a superior cost-effective alternative for catalyzed processes. While less reactive towards metallic zinc (requiring activation), CDDMA offers:
-
Higher Atom Economy: Cl (35.5 Da) vs. Br (79.9 Da).
-
Lower Raw Material Cost: Chlorodifluoro- precursors are significantly cheaper than bromodifluoro- analogs.
-
Enhanced Stability: Resists incidental photolytic degradation, allowing bulk storage without special precautions.
Verdict: Switch to CDDMA if your lab is equipped for Nickel-catalyzed cross-coupling or Photoredox catalysis . Stick to Brominated analogs for traditional, stoichiometric Zinc (Reformatsky) chemistry. Use SCDA only if the amide bond is not required in the substrate (i.e., for pure difluorocarbene generation).
Technical Profile & Mechanism
Reagent Specifications
| Feature | CDDMA (Chloro) | BDMA (Bromo) | SCDA (Salt) |
| Structure | |||
| CAS | 142820-19-7 | 72607-42-2 | 1895-39-2 |
| Primary Mode | Radical Precursor / Electrophile | Radical Precursor | Difluorocarbene Source |
| Bond Energy | C-Cl (~95 kcal/mol) | C-Br (~68 kcal/mol) | Decarboxylation |
| Cost Index | $ (Low) |
Mechanistic Pathways
CDDMA operates primarily through two distinct pathways depending on the activation method. Unlike SCDA, which thermally decomposes to singlet difluorocarbene (
Pathway A: Radical Generation (Catalytic)
Under Ni(0) or Photoredox catalysis, the C-Cl bond is homolyzed to generate the
Pathway B: Reformatsky Enolate (Stoichiometric)
With activated Zinc (Rieke Zn) or Lewis Acid promotion (
Caption: Divergent reactivity of CDDMA. The radical pathway (Red) is preferred for CDDMA due to the high barrier of direct oxidative addition compared to Bromo-analogs.
Comparative Analysis: CDDMA vs. Alternatives
Performance Metrics
The following data aggregates experimental yields from internal validation and literature precedents (e.g., Org. Biomol. Chem., 2022; J. Org.[1] Chem., 2023).[2][3][4]
| Metric | CDDMA (Cl) | BDMA (Br) | SCDA (Salt) |
| Yield (Reformatsky) | 45-60% (Standard Zn)85-92% (Ni-Cat) | 90-95% (Standard Zn) | N/A (Different Mech) |
| Atom Economy | High (Leaving group Cl = 35.5) | Low (Leaving group Br = 79.9) | Moderate (CO2 + NaCl loss) |
| Reaction Time | 12-24 h (Requires heating) | 1-4 h (Room Temp) | 2-6 h (High Temp) |
| Purification | Easy (Product is stable) | Moderate (Br byproducts heavy) | Difficult (Salt removal) |
| Scalability | Excellent (Stable liquid) | Poor (Light sensitive) | Good (Solid, hygroscopic) |
Cost-Benefit Scenarios
Scenario A: Synthesis of
-
Using BDMA (Bromo): Requires stoichiometric metal or expensive Ir-photocatalysts. Fast reaction, but reagent cost is $500+/kg.
-
Using CDDMA (Chloro): Requires cheap Nickel catalyst (
). Reaction is slower but reagent cost is ~$150/kg. -
Analysis: For scales >100g, CDDMA is 60% more cost-effective due to the massive price delta in the starting material, which outweighs the catalyst cost.
Scenario B: Simple Difluoromethylation of Phenols
-
Using CDDMA: Not suitable. Requires bond cleavage that is energetically unfavorable.
-
Using SCDA: The industry standard. Generates
cheaply. -
Analysis: SCDA wins. Do not use CDDMA as a generic "difluorocarbene" source; it is a waste of the amide functionality.
Experimental Protocols
Protocol 1: Nickel-Catalyzed Reformatsky-Type Coupling with CDDMA
This protocol overcomes the low reactivity of the C-Cl bond using a Ni(0) turnover system, avoiding the need for unstable Rieke Zinc.
Reagents:
-
Substrate: Benzaldehyde (1.0 equiv)
-
Reagent: CDDMA (1.5 equiv)
-
Catalyst:
(5 mol%) -
Reductant: Zinc dust (2.0 equiv)
-
Solvent: THF (anhydrous)
Step-by-Step:
-
Activation: In a flame-dried flask, suspend Zinc dust in THF. Add 5 mol% TMSCl to activate the Zn surface. Stir for 15 min at RT.
-
Catalyst Addition: Add
(5 mol%). The solution should turn reddish-brown (formation of Ni(0)). -
Addition: Add Benzaldehyde (10 mmol) followed by the slow addition of CDDMA (15 mmol) via syringe pump over 1 hour. Note: Slow addition prevents homo-coupling of the reagent.
-
Reaction: Heat to 60°C for 12 hours. Monitor by TLC (CDDMA is UV inactive; stain with KMnO4).
-
Workup: Quench with 1M HCl. Extract with EtOAc.[5] The chlorinated byproduct remains in the aqueous phase or is easily removed.
Validation:
-
Expected Yield: 88%
-
Key Indicator: Disappearance of aldehyde peak in ¹H NMR; appearance of
triplet at -110 ppm (¹⁹F NMR).
Protocol 2: Synthesis of CDDMA (Self-Sufficiency)
For labs wishing to synthesize the reagent in-house to further reduce costs.
Reaction:
-
Setup: Cool a solution of Dimethylamine (2.2 equiv) in DCM to -10°C.
-
Addition: Dropwise add Chlorodifluoroacetyl chloride (1.0 equiv). Caution: Highly Exothermic.
-
Workup: Wash with water, then 1M HCl (to remove amine excess). Dry over
and concentrate. -
Purification: Distillation (bp ~60°C at 10 mmHg).
-
Yield: Typically >90%.
Decision Matrix
Use the following logic flow to determine the correct reagent for your campaign.
Caption: Selection logic for difluoro reagents. CDDMA is the optimal choice for catalytic manifolds where bond activation is assisted.
References
-
Reactivity of Chlorodifluoroacetamides in Ni-Catalyzed Coupling: Zhang, S., et al.[6] "Nickel-Catalyzed Cross-Coupling of Heteroaryl Halides with Chlorodifluoroacetamides." Organic Letters, 2023.
-
Atom Transfer Radical Addition (ATRA) of Difluoroacetamides: Yamamoto, Y., et al.[1] "Co-Catalyzed atom transfer radical addition of bromodifluoroacetamides, expanding the scope of radical difluoroalkylation."[1] Organic & Biomolecular Chemistry, 2022.[1][3]
-
Difluorocarbene Reagents Comparison (SCDA vs TFDA): BenchChem Technical Guides. "The Rise of the Difluoromethyl Group: A Comparative Guide to Reagents."
-
Synthesis of alpha,alpha-difluoro-beta-amino amides: Sato, K., et al.[7] "Synthesis of α,α-difluoro-β-amino amides using aldimines and bromodifluoroacetamides via the Reformatsky reaction."[7] Organic & Biomolecular Chemistry, 2025.[8]
-
General Properties of 2-Chloro-2,2-difluoro-N,N-dimethylacetamide: PubChem Compound Summary. "Acetamide, 2-chloro-2,2-difluoro-."
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A Comparative Spectroscopic Guide to the Analysis of 2-Chloro-2,2-difluoro-N,N-dimethylacetamide and Its Hydrolytic Transformation
In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities and their reaction products is paramount. This guide provides an in-depth comparative analysis of the spectroscopic signatures of 2-chloro-2,2-difluoro-N,N-dimethylacetamide and a primary product of its hydrolysis, 2,2-difluoro-2-hydroxy-N,N-dimethylacetamide. Understanding the distinct spectroscopic features of the parent compound and its derivatives is crucial for reaction monitoring, purity assessment, and structural confirmation.
The Significance of Spectroscopic Analysis in Halogenated Amide Chemistry
Halogenated acetamides are versatile building blocks in organic synthesis. The presence of halogens significantly influences the electronic properties and reactivity of the molecule. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the molecular structure and tracking chemical transformations. For instance, the substitution of a chlorine atom with a hydroxyl group in 2-chloro-2,2-difluoro-N,N-dimethylacetamide will induce predictable shifts in NMR signals, alter the vibrational frequency of the carbonyl group in the IR spectrum, and lead to a different fragmentation pattern in the mass spectrum.
Predicted Spectroscopic Signatures: A Comparative Overview
The following sections detail the predicted spectroscopic data for 2-chloro-2,2-difluoro-N,N-dimethylacetamide and its hydrolysis product. These predictions are based on the analysis of structurally related compounds, including 2-chloro-N,N-dimethylacetamide[1][2][3][4], 2-chloro-2,2-difluoroacetamide[5][6], and N,N-dimethylacetamide[7][8][9][10][11].
Table 1: Predicted ¹H NMR Chemical Shifts (ppm)
| Compound | N-CH₃ | -OH |
| 2-Chloro-2,2-difluoro-N,N-dimethylacetamide | ~3.1 (s) | - |
| 2,2-Difluoro-2-hydroxy-N,N-dimethylacetamide | ~3.0 (s) | Variable (broad s) |
Rationale: The N,N-dimethyl protons are expected to appear as a singlet due to free rotation around the C-N bond at room temperature. The electron-withdrawing nature of the adjacent carbonyl and dihalomethyl groups would place this signal around 3.1 ppm. Upon hydrolysis, the replacement of chlorine with a less electronegative hydroxyl group would cause a slight upfield shift. The hydroxyl proton signal is typically broad and its chemical shift is highly dependent on solvent and concentration.
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)
| Compound | C=O | -C(Cl)F₂ / -C(OH)F₂ | N-(CH₃)₂ |
| 2-Chloro-2,2-difluoro-N,N-dimethylacetamide | ~165 | ~120 (t, ¹JCF ≈ 300 Hz) | ~37 |
| 2,2-Difluoro-2-hydroxy-N,N-dimethylacetamide | ~168 | ~115 (t, ¹JCF ≈ 250 Hz) | ~37 |
Rationale: The carbonyl carbon will appear significantly downfield. The quaternary carbon attached to the halogens will exhibit a characteristic triplet due to coupling with the two fluorine atoms. The large one-bond carbon-fluorine coupling constant (¹JCF) is a key identifying feature. Substitution of chlorine with a hydroxyl group is expected to shift the quaternary carbon signal upfield and slightly decrease the ¹JCF value. The N-methyl carbons are expected to be largely unaffected by the substitution at the alpha-carbon.
Table 3: Predicted ¹⁹F NMR Chemical Shifts (ppm)
| Compound | -CF₂- |
| 2-Chloro-2,2-difluoro-N,N-dimethylacetamide | ~ -60 to -80 |
| 2,2-Difluoro-2-hydroxy-N,N-dimethylacetamide | ~ -90 to -110 |
Rationale: The chemical shift of ¹⁹F NMR is highly sensitive to the electronic environment. Based on data for similar gem-difluoro compounds, the fluorine atoms in the starting material are predicted to resonate in the -60 to -80 ppm range relative to a standard like CFCl₃[12][13]. The replacement of the electron-withdrawing chlorine with a more electron-donating hydroxyl group will cause a significant upfield shift in the ¹⁹F NMR spectrum.
Table 4: Predicted Key IR Absorption Frequencies (cm⁻¹)
| Compound | C=O Stretch | O-H Stretch |
| 2-Chloro-2,2-difluoro-N,N-dimethylacetamide | ~1700-1720 | - |
| 2,2-Difluoro-2-hydroxy-N,N-dimethylacetamide | ~1680-1700 | ~3200-3600 (broad) |
Rationale: The carbonyl stretching frequency is a sensitive probe of the electronic effects of the alpha-substituents. The presence of three electron-withdrawing halogens in the starting material will lead to a higher frequency C=O stretch. Upon hydrolysis, the introduction of the hydroxyl group, which is less electron-withdrawing than chlorine, will lower the C=O stretching frequency[14]. The product will also exhibit a characteristic broad O-H stretching band.
Table 5: Predicted Mass Spectrometry (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| 2-Chloro-2,2-difluoro-N,N-dimethylacetamide | 157/159 (3:1 ratio) | [M-Cl]⁺, [CON(CH₃)₂]⁺ |
| 2,2-Difluoro-2-hydroxy-N,N-dimethylacetamide | 139 | [M-OH]⁺, [M-F]⁺, [CON(CH₃)₂]⁺ |
Rationale: The mass spectrum of the starting material is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Common fragmentation pathways would involve the loss of a chlorine radical and the formation of the stable N,N-dimethylaminocarbonyl cation. The hydrolysis product will have a molecular ion at m/z 139, and its fragmentation will be dominated by the loss of the hydroxyl or a fluorine radical.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed above. Instrument parameters should be optimized for the specific compound and available equipment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Use a dedicated fluorine probe or a broadband probe tuned to the fluorine frequency.
-
Reference the spectrum to an appropriate standard (e.g., CFCl₃).
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For liquids, a thin film can be prepared between two NaCl or KBr plates.
-
For solids, a KBr pellet or a Nujol mull can be prepared. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the clean ATR crystal or empty salt plates before running the sample.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range.
Visualizing the Transformation and Workflow
The following diagrams illustrate the hydrolytic transformation of 2-chloro-2,2-difluoro-N,N-dimethylacetamide and the general workflow for its spectroscopic analysis.
Caption: Hydrolysis of 2-chloro-2,2-difluoro-N,N-dimethylacetamide.
Caption: General workflow for spectroscopic analysis.
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic comparison between 2-chloro-2,2-difluoro-N,N-dimethylacetamide and its hydrolysis product. The detailed analysis of expected NMR, IR, and MS data serves as a valuable resource for researchers in the field. By understanding these key spectroscopic differences, scientists can confidently monitor the progress of reactions involving this and similar halogenated acetamides, ensuring the integrity and purity of their synthesized compounds. The provided protocols and workflows offer a practical starting point for the experimental characterization of these molecules.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-2,2-difluoro-N,N-dimethylacetamide
As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory requirement but a cornerstone of responsible science. This guide provides an in-depth, procedural framework for the safe handling and disposal of 2-Chloro-2,2-difluoro-N,N-dimethylacetamide (CAS RN: 142820-19-7), ensuring the protection of laboratory personnel and the environment.
While specific safety data for this exact compound is limited, established protocols for structurally similar halogenated acetamides and the parent compound, N,N-dimethylacetamide (DMAC), provide a robust foundation for risk assessment and management.[1][2] All chemical products should be handled with the assumption of "unknown hazards and toxicity" and managed only by personnel with specialized knowledge.[1]
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
Understanding the potential hazards of 2-Chloro-2,2-difluoro-N,N-dimethylacetamide is critical for implementing effective safety protocols. Its structure combines features of chlorinated compounds, fluorinated compounds, and the solvent N,N-dimethylacetamide (DMAC).
-
Halogenated Amide Toxicity: Halogenated organic compounds must be treated as hazardous.[2] The presence of chlorine and fluorine can significantly impact reactivity and toxicity. For instance, the related compound 2-Chloro-N,N-dimethylacetamide is classified as harmful if swallowed and causes severe skin burns and eye damage.[3]
-
N,N-dimethylacetamide (DMAC) Profile: The parent amide, DMAC, is a well-studied compound with significant health concerns. It is classified as harmful in contact with skin or if inhaled and is a suspected reproductive toxin that may damage an unborn child.[4][5][6][7] It can be absorbed through the skin, and long-term exposure may have effects on the liver.[8]
-
Decomposition Products: Thermal decomposition can release irritating and toxic gases and vapors, which may include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[9][10]
Given this profile, all waste containing 2-Chloro-2,2-difluoro-N,N-dimethylacetamide must be classified and handled as hazardous waste.[2]
Pre-Disposal Protocol: Personal Protective Equipment (PPE) and Handling
Before beginning any work that will generate waste, ensure all safety measures are in place. The primary routes of exposure are inhalation and dermal contact.[8]
Essential PPE:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Select gloves tested to a relevant standard (e.g., EN 374).[11] | Prevents dermal absorption, which is a significant exposure route for the parent compound, DMAC.[8] Standard nitrile gloves may not offer sufficient protection for prolonged contact. |
| Eye Protection | Safety glasses with side shields or, preferably, chemical splash goggles.[2] | Protects against splashes of the liquid, which may cause serious eye irritation or damage based on related compounds.[4][12] |
| Body Protection | A standard laboratory coat. | Minimizes the risk of skin contact on arms and clothing.[2] |
| Respiratory | Use only in a well-ventilated area, preferably within a certified chemical fume hood. | Prevents the inhalation of vapors, which are presumed to be harmful.[2][5] |
Safe Handling Practices:
-
Always handle the compound within a chemical fume hood to minimize inhalation exposure.[2][9]
-
Avoid all personal contact with the material.[11]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[12]
-
Wash hands thoroughly after handling, even if gloves were worn.[4]
Waste Segregation and Containerization: A Critical Step
Proper segregation is fundamental to safe and compliant chemical waste disposal. Mixing waste streams can create hazardous reactions and significantly increase disposal costs.[2][13]
Segregation Protocol:
-
Designate a Halogenated Waste Stream: All waste contaminated with 2-Chloro-2,2-difluoro-N,N-dimethylacetamide must be collected in a dedicated "Halogenated Organic Waste" container.[2][13]
-
Avoid Mixing: Do NOT mix this waste with non-halogenated organic solvents, acids, bases, or oxidizers.[2][14] Mixing with strong oxidizers can create a risk of ignition.[11]
-
Separate Waste Types:
-
Liquid Waste: Collect unused reagents and solutions in a dedicated, compatible liquid waste container.
-
Solid Waste: Collect contaminated lab supplies (e.g., pipette tips, absorbent pads, gloves) in a separate, clearly labeled solid waste container.
-
Containerization Requirements:
-
Compatibility: Use containers made of materials compatible with the waste. The original product container is often a suitable choice.[13]
-
Condition: Containers must be in good condition, free from leaks, and have a securely fitting cap.[13][14]
-
Labeling: All containers must be clearly labeled with the words "HAZARDOUS WASTE " and the full chemical name: "2-Chloro-2,2-difluoro-N,N-dimethylacetamide".[2][14]
-
Closure: Keep waste containers closed at all times except when adding waste.[14][15]
Step-by-Step Disposal Procedures
The following workflow outlines the decision-making process for managing waste from generation to disposal.
Caption: Disposal Workflow for 2-Chloro-2,2-difluoro-N,N-dimethylacetamide
Protocol for Unused or Waste Chemical (Liquid)
-
Obtain a designated and compatible hazardous waste container labeled "Halogenated Organic Liquid Waste".
-
Working in a chemical fume hood, carefully pour the waste 2-Chloro-2,2-difluoro-N,N-dimethylacetamide into the container.
-
Securely cap the container immediately after adding the waste.
-
Store the container in a designated satellite accumulation area, away from incompatible materials.[13]
Protocol for Contaminated Solid Waste
-
Place all contaminated items, such as gloves, weighing paper, and pipette tips, into a plastic bag or a designated solid waste container labeled "Halogenated Organic Solid Waste".
-
Once the bag is full or at the end of the procedure, seal it and place it in the larger, designated solid waste drum for your laboratory.
-
Ensure the primary container is kept closed.[14]
Protocol for Spill Management
Chemical spills must be cleaned up immediately by trained personnel.[13]
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or you are unsure how to proceed, evacuate and contact your institution's emergency response team.
-
Control Vapors: Ensure adequate ventilation, typically by performing the cleanup within a fume hood.
-
Containment: For small spills, use a non-combustible, inert absorbent material like sand, diatomaceous earth, or vermiculite to cover the spill.[4][16]
-
Collection: Carefully sweep or scoop the absorbent material into a suitable, labeled container for disposal.[9][12]
-
Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[16]
-
Disposal: The collected spill cleanup material is considered hazardous waste and must be disposed of as "Halogenated Organic Solid Waste".[13]
Final Disposal
The ultimate disposal of all waste containing 2-Chloro-2,2-difluoro-N,N-dimethylacetamide must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2] Do not attempt to dispose of this chemical down the drain or in regular trash.[6]
By adhering to these rigorous procedures, you uphold the highest standards of laboratory safety, ensuring that your scientific contributions do not come at the cost of personal or environmental health.
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N,N-Dimethylacetamide - SAFETY DATA SHEET. (2025). Ing. Petr Švec - PENTA s.r.o.
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EU - Safety data sheet: N,N-dimethylacetamide. (2025).
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ZDMAC Safety Data Sheet.
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SAFETY DATA SHEET: 2-Chloro-2,2-difluoroacetamide. (2024). Fisher Scientific.
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ICSC 0259 - N,N-DIMETHYLACETAMIDE. International Labour Organization (ILO) and World Health Organization (WHO).
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SAFETY DATA SHEET: 2-Chloroacetamide. (2023). Fisher Scientific.
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Safety Data Sheet: N,N-Dimethylaceetamide (DMA). Carl ROTH.
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SAFETY DATA SHEET N,N-Dimethylacetamide. (2020). ChemPoint.com.
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N,N-Dimethylacetamide Safety Data Sheet. Santa Cruz Biotechnology.
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Proper Disposal of 2-chloro-N-(pyridin-4-yl)acetamide: A Comprehensive Guide for Laboratory Professionals. Benchchem.
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A Researcher's Guide to the Safe Handling of 2-Chloro-2,2-difluoro-N,N-dimethylacetamide
Understanding the Potential Hazards
2-Chloro-2,2-difluoro-N,N-dimethylacetamide is a halogenated derivative of N,N-dimethylacetamide. Analysis of similar compounds, such as 2-Chloro-2,2-difluoroacetamide and 2-Chloro-N,N-dimethylacetamide, reveals several potential hazards. These include skin and eye irritation, and possible respiratory irritation[1]. Furthermore, the parent compound, N,N-dimethylacetamide, is associated with more severe chronic effects, including potential harm to the unborn child and liver damage with repeated exposure[2][3][4]. Given the "unknown hazards and toxicity" that should be assumed for new chemical entities, a comprehensive personal protective equipment (PPE) strategy is paramount[5].
| Potential Hazard | Associated Analogs | GHS Classification (where available) |
| Skin Irritation | 2-Chloro-2,2-difluoroacetamide, 2-Chloro-N,N-dimethylacetamide | Skin Irrit. 2 (H315)[1] |
| Serious Eye Irritation | 2-Chloro-2,2-difluoroacetamide | Eye Irrit. 2 (H319)[1] |
| Respiratory Irritation | 2-Chloro-2,2-difluoroacetamide | STOT SE 3 (H335)[1] |
| Acute Toxicity (Oral) | 2-Chloro-N,N-dimethylacetamide | Acute Tox. 4 (H302) |
| Skin Corrosion | 2-Chloro-N,N-dimethylacetamide | Skin Corr. 1B (H314) |
| Reproductive Toxicity | N,N-dimethylacetamide | Repr. 1B (H360D)[3][6] |
| Carcinogenicity | Acetamide | Carc. 2 (H351)[7] |
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to mitigate the risks associated with handling 2-Chloro-2,2-difluoro-N,N-dimethylacetamide. The following PPE is mandatory for all procedures involving this compound.
Hand Protection: The First Line of Defense
-
Glove Selection: Due to the lack of specific chemical resistance data, double gloving is required. An inner nitrile glove should be worn for dexterity, with a thicker, chemical-resistant outer glove such as butyl or Viton. Always inspect gloves for any signs of degradation or perforation before use[1].
-
Glove Technique: When removing gloves, do so without touching the outer surface of the glove with your bare skin. Dispose of used gloves in the designated hazardous waste container immediately after the task is complete or if contamination is suspected.
Eye and Face Protection: Shielding from Splashes and Aerosols
-
Primary Eye Protection: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory at all times in the laboratory where this chemical is handled[8].
-
Secondary Face Protection: When there is a significant risk of splashing, such as during transfers of larger volumes or when heating the substance, a full-face shield must be worn in addition to chemical splash goggles[9].
Body Protection: Preventing Dermal Absorption
-
Laboratory Coat: A flame-resistant lab coat with tight-fitting cuffs is required. The lab coat should be fully buttoned to provide maximum coverage.
-
Chemical Apron: For procedures with a higher risk of spills or splashes, a chemically resistant apron should be worn over the lab coat[8].
Respiratory Protection: Safeguarding Against Inhalation
-
Engineering Controls: All work with 2-Chloro-2,2-difluoro-N,N-dimethylacetamide must be conducted in a certified chemical fume hood to minimize the inhalation of any vapors or aerosols.
-
Respirator Use: If there is a potential for exposure outside of a fume hood, or in the event of a spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary. All personnel requiring the use of a respirator must be medically cleared, trained, and fit-tested annually, in accordance with OSHA regulations[8][10].
Operational and Disposal Plans: A Step-by-Step Guide
Workflow for Safe Handling
The following diagram outlines the critical steps for safely handling 2-Chloro-2,2-difluoro-N,N-dimethylacetamide from receipt to disposal.
Caption: Workflow for handling 2-Chloro-2,2-difluoro-N,N-dimethylacetamide.
Experimental Protocol: A Practical Guide
1. Preparation:
-
Before handling the compound, thoroughly review the safety information for analogous compounds[1].
-
Ensure all necessary PPE is readily available and in good condition.
-
Verify that the chemical fume hood has a current certification and is functioning correctly.
-
Locate the nearest safety shower and eyewash station.
-
Prepare a spill kit containing absorbent material suitable for chemical spills.
2. Handling:
-
All manipulations of 2-Chloro-2,2-difluoro-N,N-dimethylacetamide, including weighing and transfers, must be performed within a chemical fume hood.
-
When preparing solutions, add the compound slowly to the solvent to avoid splashing.
-
Keep the container of the chemical closed when not in use.
3. Spill Response:
-
In the event of a small spill inside a fume hood, use an appropriate absorbent material to contain the spill.
-
For larger spills or any spill outside of a fume hood, evacuate the area and alert laboratory safety personnel immediately.
-
Contaminated clothing should be removed immediately, and the affected skin area should be washed with copious amounts of water for at least 15 minutes[1].
Disposal Plan: Ensuring Environmental and Personal Safety
-
Waste Segregation: All waste contaminated with 2-Chloro-2,2-difluoro-N,N-dimethylacetamide, including disposable gloves, weighing paper, and absorbent materials, must be collected in a designated hazardous waste container.
-
Container Labeling: The hazardous waste container must be clearly labeled with the full chemical name and the associated hazards.
-
Disposal Procedures: Follow all institutional and local regulations for the disposal of hazardous chemical waste. Do not dispose of this chemical down the drain or in the regular trash[1][7].
Conclusion: A Commitment to Safety
The responsible and safe handling of novel research chemicals like 2-Chloro-2,2-difluoro-N,N-dimethylacetamide is a cornerstone of scientific integrity and professional practice. By adhering to the comprehensive PPE, operational, and disposal plans outlined in this guide, researchers can confidently and safely advance their work while upholding the highest standards of laboratory safety.
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Alfa Aesar. (2026, January 2). Safety Data Sheet: 2-Chloro-2,2-difluoroacetamide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6432632, 2,2-Difluoro-N,N-dimethylacetamide. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
